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  • Product: 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol
  • CAS: 91129-84-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 4-Benzyl-5-methyl-4H-1,2,4-triazo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol. This document outlines a probable synthetic pathway, detailed experimental protocols, and expected characterization data based on established methodologies for structurally related compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, materials science, and drug discovery.

Introduction

1,2,4-triazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in pharmaceutical and agrochemical research. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The thiol-substituted 1,2,4-triazole core, in particular, is a key pharmacophore in several marketed drugs. The title compound, 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide details a feasible synthetic route and the analytical techniques for its structural elucidation and characterization.

Synthetic Pathway

The synthesis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process commencing from readily available starting materials. A common and effective method involves the cyclization of a substituted thiosemicarbazide. The proposed synthetic workflow is illustrated in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Formation of Thiosemicarbazide cluster_1 Step 2: Cyclization A Acetic Hydrazide C 1-Acetyl-4-benzylthiosemicarbazide A->C + B Benzyl isothiocyanate B->C D 1-Acetyl-4-benzylthiosemicarbazide F 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol D->F Reflux E Sodium Hydroxide (aq) E->F

Caption: Proposed two-step synthesis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Experimental Protocols

The following experimental protocols are adapted from established procedures for the synthesis of analogous 4,5-substituted-4H-1,2,4-triazole-3-thiols.[1][2]

Synthesis of 1-Acetyl-4-benzylthiosemicarbazide
  • To a solution of acetic hydrazide (0.1 mol) in absolute ethanol (100 mL), add benzyl isothiocyanate (0.1 mol).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 1-acetyl-4-benzylthiosemicarbazide.

Synthesis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol
  • A mixture of 1-acetyl-4-benzylthiosemicarbazide (0.05 mol) and an 8% aqueous sodium hydroxide solution (100 mL) is refluxed for 6-8 hours.[2]

  • The reaction should be monitored for the evolution of hydrogen sulfide.

  • After completion, the reaction mixture is cooled to room temperature and filtered.

  • The filtrate is then acidified with dilute hydrochloric acid to a pH of 5-6.

  • The resulting precipitate is filtered, washed thoroughly with cold water, and dried.

  • The crude product can be recrystallized from ethanol to afford pure 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Characterization Data

The structural confirmation of the synthesized 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol is achieved through various spectroscopic and analytical techniques. The expected data, based on closely related compounds found in the literature, are summarized in the tables below.[1][2]

Physicochemical and Spectroscopic Data
ParameterExpected Value
Molecular Formula C₁₀H₁₁N₃S
Molecular Weight 205.28 g/mol
Appearance White to off-white solid
Melting Point (°C) Data not available; expected to be in the range of similar compounds (e.g., 182-183 °C for a related structure)[1][2]
Yield (%) 60-80% (based on similar syntheses)[1]
Spectroscopic Data Interpretation
TechniqueWavenumber (cm⁻¹)/Chemical Shift (δ ppm)Assignment
FT-IR (KBr) ~3100-2900N-H stretching
~2550S-H stretching (thiol)[1][2]
~1605C=N stretching[1][2]
~1500-1400C=C aromatic stretching
¹H-NMR (DMSO-d₆) ~13.0(s, 1H, SH)
~7.3(m, 5H, Ar-H)
~5.3(s, 2H, CH₂)
~2.3(s, 3H, CH₃)
¹³C-NMR (DMSO-d₆) ~165C=S
~150C-5 (triazole ring)
~136Aromatic C (quaternary)
~129-127Aromatic CH
~45CH₂
~14CH₃
Mass Spectrometry (m/z) 206 [M+H]⁺Molecular ion peak

Logical Relationship of Characterization

The structural elucidation of the target compound relies on the logical correlation of data from different analytical techniques. The workflow for confirming the structure is depicted below.

Characterization_Logic cluster_0 Spectroscopic Analysis cluster_1 Structural Confirmation A FT-IR E Functional Groups Identified (SH, NH, C=N, Ar) A->E B ¹H-NMR F Proton Environment Mapped (Ar-H, CH₂, CH₃, SH) B->F C ¹³C-NMR G Carbon Skeleton Confirmed (C=S, Aromatic C, Aliphatic C) C->G D Mass Spectrometry H Molecular Weight Verified D->H I Final Structure Confirmed: 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol E->I F->I G->I H->I

Caption: Logical workflow for the structural confirmation of the target compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol. The outlined experimental protocols, coupled with the expected analytical data, offer a solid foundation for researchers to successfully prepare and validate this important heterocyclic compound. The versatility of the triazole-thiol scaffold makes it a promising candidate for further derivatization and exploration in various drug discovery and development programs.

References

Exploratory

Spectroscopic Analysis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected spectroscopic data based on the analysis of structurally related compounds and outlines the experimental protocols for acquiring such data.

Introduction

4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol belongs to the 1,2,4-triazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The structural elucidation and purity assessment of this compound are critical for its development as a potential therapeutic agent. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this molecule. This guide summarizes the key spectroscopic features and provides standardized protocols for their determination.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol. The data is compiled from literature values for structurally analogous compounds where direct data for the target molecule is not available.

Table 1: FT-IR Spectroscopic Data

Functional GroupCharacteristic Absorption (cm⁻¹)Reference Compound(s)
N-H Stretch3358 - 32825-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol[1][2]
S-H Stretch2570 - 25505-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol[1][2]
C=N Stretch1625 - 16055-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol[1][2]
N-C=S Bands1538, 1262, 1050, 9505-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol[1][2]
Aromatic C-H Stretch~3100 - 3000General Aromatic Compounds
Aliphatic C-H Stretch~2950 - 2850General Aliphatic Compounds

Table 2: ¹H NMR Spectroscopic Data (in DMSO-d₆)

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityReference Compound(s)
SH~13.0 - 14.0Singlet5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol[1][2]
Aromatic-H (Benzyl)~7.2 - 7.4Multiplet5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol[2]
CH₂ (Benzyl)~5.4Singlet4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol
CH₃ (Methyl)~2.4Singlet5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol[1][2]

Table 3: ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Carbon AtomExpected Chemical Shift (δ, ppm)Reference Compound(s)
C=S (Thione)~1684-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
C5 (Triazole)~1504-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol
C3 (Triazole)~1484-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol
Aromatic-C (Benzyl)127 - 138General Benzyl Groups
CH₂ (Benzyl)~45-501-Benzyl-5-(4-chlorophenyl)-3-phenyl-1H-1,2,4-triazole[3]
CH₃ (Methyl)~10-151-(4-Methylbenzyl)-5-(4-fulorophenyl)-3-phenyl-1H-1,2,4-triazole[3]

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

TransitionExpected λmax (nm)Reference Compound(s)
π → π~260Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives[4]
n → π~300Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives[4]

Table 5: Mass Spectrometry Data

IonExpected m/zFragmentation Pathway
[M+H]⁺206.07Molecular Ion
[M-SH]⁺173.07Loss of the thiol group
[C₇H₇]⁺91.05Benzyl cation (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • The sample is prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with dry KBr powder and ground to a fine powder.

  • The mixture is then compressed under high pressure to form a thin, transparent pellet.

  • The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.[2]

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Approximately 5-10 mg of the sample is dissolved in about 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Tetramethylsilane (TMS) is added as an internal standard.

  • The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher.[3]

UV-Vis Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

  • A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol).

  • The absorbance spectrum is recorded using a double-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm.

  • The solvent is used as a reference.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • The mass spectrum is recorded in positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • Tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.[5]

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol and a conceptual representation of its mass spectrometry fragmentation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_result Final Characterization Sample 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Functional_Groups Functional Group Identification FTIR->Functional_Groups Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Electronic_Transitions Electronic Transitions UV_Vis->Electronic_Transitions Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Final_Structure Confirmed Structure Functional_Groups->Final_Structure Structure_Elucidation->Final_Structure Electronic_Transitions->Final_Structure Molecular_Weight->Final_Structure

Spectroscopic Analysis Workflow

Mass_Spectrometry_Fragmentation Parent [M+H]⁺ (m/z = 206) Frag1 Loss of SH (m/z = 173) Parent->Frag1 - SH Frag2 Tropylium Ion (m/z = 91) Parent->Frag2 - C₃H₄N₃S Frag3 Further Fragmentation Frag1->Frag3 Frag2->Frag3

Conceptual MS Fragmentation Pathway

References

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential biological significance of 4-Benzyl-5-methyl-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential biological significance of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol. While comprehensive experimental data for this specific molecule is limited in published literature, this document compiles information based on closely related analogues and established principles of medicinal chemistry to serve as a valuable resource for research and development.

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The specific substitution of a benzyl group at the N4 position and a methyl group at the C5 position is anticipated to modulate the compound's lipophilicity, steric profile, and interaction with biological targets.

Physicochemical Properties

The exact experimental values for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol are not widely reported. The following table summarizes the predicted and known properties of the target compound and its close structural analogues.

PropertyPredicted/Analogous Value for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiolReference CompoundValueCitation
Molecular Formula C₁₀H₁₁N₃S5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiolC₁₀H₁₁N₃S[6]
Molecular Weight 205.28 g/mol 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol205.28 g/mol [6]
Physical State Solid4-Benzyl-5-((3,4-dimethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiolSolid[7]
Melting Point (°C) Estimated: 180-2005-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol182-183 °C[8][9]
Solubility Predicted to be soluble in DMF, DMSO, and hot ethanol.General observation for triazole thiolsSoluble in organic solvents[2][10]
Tautomerism Exists in thione-thiol tautomeric forms.General property of 1,2,4-triazole-3-thiolsThione (=S) and Thiol (-SH) forms[2]

Synthesis and Characterization: Experimental Protocols

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is typically achieved through the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides.[2]

Protocol 2.1: Synthesis of 4-Benzyl-1-acetylthiosemicarbazide (Intermediate)

  • Materials: Acetyl hydrazide, Benzyl isothiocyanate, Ethanol.

  • Procedure:

    • Dissolve acetyl hydrazide (1.0 eq) in absolute ethanol.

    • Add benzyl isothiocyanate (1.0 eq) to the solution dropwise while stirring.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature to allow for precipitation.

    • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the thiosemicarbazide intermediate.

Protocol 2.2: Synthesis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol

  • Materials: 4-Benzyl-1-acetylthiosemicarbazide, Sodium Hydroxide (8% aqueous solution).

  • Procedure:

    • Suspend the synthesized thiosemicarbazide (1.0 eq) in an 8% aqueous solution of sodium hydroxide.

    • Reflux the mixture for 6-8 hours. The progress of the ring closure can be monitored by observing the evolution of hydrogen sulfide (use lead acetate paper for detection) or by TLC.

    • After completion, cool the reaction mixture in an ice bath.

    • Acidify the solution to a pH of 5-6 using concentrated hydrochloric acid or glacial acetic acid to precipitate the product.

    • Filter the crude product, wash thoroughly with cold distilled water, and recrystallize from ethanol to obtain the purified 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.[2]

Protocol 2.3: Spectroscopic Characterization

  • FT-IR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic peaks. For a similar compound, 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, characteristic peaks were observed at 3358 (N-H), 2550 (S-H), 1605 (C=N), and around 1262 (C=S).[8][9]

  • ¹H-NMR (DMSO-d₆, δ ppm): The proton NMR spectrum is expected to provide key structural information. For the analogous 4-(benzylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiol, the methyl protons appeared at ~2.3 ppm and the thiol proton appeared as a singlet at ~13.7 ppm.[10] For the target compound, signals for the methyl protons (s, 3H), benzyl CH₂ protons (s, 2H), aromatic protons of the benzyl group (m, 5H), and the SH/NH proton (s, 1H, broad) are anticipated.

Visualized Workflows and Pathways

3.1. Experimental Workflow: Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and subsequent characterization of the title compound.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Start Reactants (Acetyl Hydrazide, Benzyl Isothiocyanate) Step1 Step 1: Reflux in Ethanol (Thiosemicarbazide Formation) Start->Step1 Intermediate Intermediate (4-Benzyl-1-acetylthiosemicarbazide) Step1->Intermediate Step2 Step 2: Reflux in 8% NaOH (Cyclization) Intermediate->Step2 Step3 Acidification & Precipitation Step2->Step3 Product Crude Product Step3->Product Purify Recrystallization (Ethanol) Product->Purify Final Pure 4-Benzyl-5-methyl- 4H-1,2,4-triazole-3-thiol Purify->Final FTIR FT-IR Spectroscopy Final->FTIR NMR ¹H-NMR Spectroscopy Final->NMR MS Mass Spectrometry Final->MS Analysis Data Analysis & Structure Confirmation FTIR->Analysis NMR->Analysis MS->Analysis

Caption: General workflow for synthesis and characterization.

3.2. Hypothetical Signaling Pathway: Antimicrobial Action

Derivatives of 1,2,4-triazole are known to exhibit antimicrobial activity, often by inhibiting key enzymes essential for pathogen survival. For instance, azole antifungals inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. A similar mechanism could be investigated for the title compound.

G Compound 4-Benzyl-5-methyl- 4H-1,2,4-triazole-3-thiol Target Bacterial/Fungal Enzyme Target (e.g., Kinase, Demethylase) Compound->Target Binds to Inhibition Inhibition Pathway Essential Metabolic Pathway (e.g., Cell Wall Synthesis, Signal Transduction) Target->Pathway Catalyzes Disruption Pathway Disruption Pathway->Disruption Leads to Inhibition->Pathway Blocks Outcome Bacteriostatic / Fungicidal Effect Disruption->Outcome

Caption: Hypothetical enzyme inhibition pathway for antimicrobial activity.

Potential Biological Significance

The 1,2,4-triazole nucleus is a key pharmacophore in numerous approved drugs.[2][3] The thione/thiol group at position 3 is a critical feature, often acting as a hydrogen bond donor/acceptor or a metal chelating site, facilitating interactions with biological macromolecules.[10] The benzyl and methyl substitutions at N4 and C5, respectively, are expected to enhance lipophilicity, which may improve cell membrane permeability and target engagement. Given the established activities of this heterocyclic family, 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol is a promising candidate for screening in various therapeutic areas:

  • Antimicrobial Research: As a potential inhibitor of bacterial or fungal growth.[3]

  • Oncology: Many triazole derivatives show anticancer activity by targeting kinases or other signaling proteins.[1][5]

  • Neuroscience: The triazole core is present in drugs with CNS activity, such as anxiolytics and anticonvulsants.

This guide provides a foundational understanding of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol based on the established chemistry of its structural class. Further empirical studies are necessary to fully elucidate its specific properties and therapeutic potential.

References

Exploratory

An In-depth Technical Guide to 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 51291-31-7)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties and a proposed synthesis pathway for 5-Benzyl-4-methyl-4H-1,2,4-t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and a proposed synthesis pathway for 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 51291-31-7). While specific experimental data for this compound is limited in publicly available literature, this document compiles information on closely related 1,2,4-triazole-3-thiol derivatives to infer its characteristics and potential biological activities. The 1,2,4-triazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this specific triazole derivative.

Chemical Properties

5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic organic compound containing a triazole ring substituted with benzyl and methyl groups, and a thiol moiety.

PropertyValueSource
CAS Number 51291-31-7Internal Database
Molecular Formula C₁₀H₁₁N₃S[1][2]
Molecular Weight 205.28 g/mol [2]
Boiling Point 300.4°C at 760 mmHg[3]
Flash Point 135.5°C[3]
Density 1.24 g/cm³[3]
Refractive Index 1.659[3]

Synthesis

Proposed Synthesis Pathway

The proposed synthesis starts from phenylacetic acid, which is first converted to its corresponding acid hydrazide. The subsequent reaction with methyl isothiocyanate yields the key intermediate, 1-(phenylacetyl)-4-methyl-thiosemicarbazide. This intermediate is then cyclized under basic conditions to afford the final product, 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol.

G cluster_0 Step 1: Formation of Thiosemicarbazide Intermediate cluster_1 Step 2: Cyclization Phenylacetic Acid Phenylacetic Acid Phenylacetyl Hydrazide Phenylacetyl Hydrazide Phenylacetic Acid->Phenylacetyl Hydrazide Hydrazine Hydrate 1-(Phenylacetyl)-4-methyl-thiosemicarbazide 1-(Phenylacetyl)-4-methyl-thiosemicarbazide Phenylacetyl Hydrazide->1-(Phenylacetyl)-4-methyl-thiosemicarbazide Reaction Methyl Isothiocyanate Methyl Isothiocyanate Methyl Isothiocyanate->1-(Phenylacetyl)-4-methyl-thiosemicarbazide Reaction 1-(Phenylacetyl)-4-methyl-thiosemicarbazide_2 1-(Phenylacetyl)-4-methyl-thiosemicarbazide 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol 1-(Phenylacetyl)-4-methyl-thiosemicarbazide_2->5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol Base-catalyzed cyclization (e.g., NaOH or KOH)

Proposed Synthesis Workflow
General Experimental Protocol for Analogous Compounds

The following is a generalized experimental protocol based on the synthesis of similar 4,5-disubstituted-1,2,4-triazole-3-thiols. This should be adapted and optimized for the specific synthesis of 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol.

Step 1: Synthesis of 1-(Phenylacetyl)-4-methyl-thiosemicarbazide

  • Preparation of Phenylacetyl Hydrazide: Phenylacetic acid is refluxed with an excess of hydrazine hydrate in an appropriate solvent (e.g., ethanol) for several hours. The reaction mixture is then cooled, and the resulting precipitate of phenylacetyl hydrazide is filtered, washed, and dried.

  • Reaction with Methyl Isothiocyanate: Phenylacetyl hydrazide is dissolved in a suitable solvent (e.g., ethanol). An equimolar amount of methyl isothiocyanate is added, and the mixture is refluxed for several hours. The solvent is then removed under reduced pressure, and the resulting solid, 1-(phenylacetyl)-4-methyl-thiosemicarbazide, is purified by recrystallization.

Step 2: Synthesis of 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol

  • Cyclization: The 1-(phenylacetyl)-4-methyl-thiosemicarbazide intermediate is dissolved in an aqueous solution of a base (e.g., 2N NaOH or KOH).

  • The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • The solution is then cooled to room temperature and acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • The precipitate, 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol, is filtered, washed thoroughly with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Biological Properties and Potential Applications

While specific biological data for 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol is not available in the reviewed literature, the 1,2,4-triazole core is a prominent feature in many biologically active compounds. Derivatives of 1,2,4-triazole-3-thiol have been reported to possess a wide spectrum of pharmacological activities.

  • Antimicrobial and Antifungal Activity: Many 1,2,4-triazole derivatives exhibit potent activity against various strains of bacteria and fungi. The presence of the thiol group is often considered crucial for this activity.

  • Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of 1,2,4-triazole-3-thiol derivatives, suggesting their potential as novel anti-inflammatory agents.

  • Antioxidant Activity: The thiol group in these compounds can also contribute to antioxidant properties by scavenging free radicals.

Further research, including in vitro and in vivo biological assays, is necessary to determine the specific biological profile of 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol.

G cluster_0 Biological Activity Screening Target_Compound 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol Antimicrobial_Assay Antimicrobial Assays (e.g., MIC, MBC) Target_Compound->Antimicrobial_Assay Antifungal_Assay Antifungal Assays (e.g., MIC) Target_Compound->Antifungal_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., COX inhibition) Target_Compound->Anti_inflammatory_Assay Antioxidant_Assay Antioxidant Assays (e.g., DPPH, ABTS) Target_Compound->Antioxidant_Assay Lead_Identification_Antimicrobial Lead_Identification_Antimicrobial Antimicrobial_Assay->Lead_Identification_Antimicrobial Identify Leads Lead_Identification_Antifungal Lead_Identification_Antifungal Antifungal_Assay->Lead_Identification_Antifungal Identify Leads Lead_Identification_Anti_inflammatory Lead_Identification_Anti_inflammatory Anti_inflammatory_Assay->Lead_Identification_Anti_inflammatory Identify Leads Lead_Identification_Antioxidant Lead_Identification_Antioxidant Antioxidant_Assay->Lead_Identification_Antioxidant Identify Leads

Biological Activity Screening Workflow

Conclusion

5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol is a compound of interest due to its structural similarity to other biologically active 1,2,4-triazole derivatives. This guide provides a summary of its known physicochemical properties and a plausible, well-precedented synthetic route. The lack of specific biological data highlights an opportunity for further research to explore the potential therapeutic applications of this compound. The proposed synthesis and general biological activities of the 1,2,4-triazole class of compounds outlined in this document provide a solid foundation for initiating such investigations.

References

Foundational

Biological Activity of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for imparting a wide spectrum of biological activities to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for imparting a wide spectrum of biological activities to the molecules that contain it.[1][2][3] Among the various derivatives, those possessing a thiol group at the 3-position and substituted at the N-4 and C-5 positions have garnered significant attention. This technical guide focuses on the biological activities of a specific subclass: 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol and its related derivatives. The introduction of a benzyl group at the N-4 position often enhances lipophilicity, which can improve cell membrane penetration and interaction with biological targets.[4][5] This, combined with the inherent reactivity of the thiol group and the overall structural features of the triazole ring, makes these compounds promising candidates for antimicrobial, antifungal, and anticancer drug discovery.

Synthesis

The general synthetic route to 4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol and its derivatives typically involves a multi-step process. A common starting point is the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized under basic conditions to yield the 1,2,4-triazole-3-thiol ring.[6][7] Modifications at the 5-position can be introduced by starting with the appropriate carboxylic acid hydrazide. The N-4 benzyl group is typically introduced by reacting the corresponding amine with the appropriate precursor.

A general synthetic pathway is depicted below:

Synthesis_Pathway Carboxylic_Acid_Hydrazide R-C(O)NHNH2 (e.g., Acetylhydrazide for 5-methyl derivative) Thiosemicarbazide_Intermediate 1-Aroyl-4-benzylthiosemicarbazide Carboxylic_Acid_Hydrazide->Thiosemicarbazide_Intermediate + Benzyl Isothiocyanate Benzyl_Isothiocyanate Benzyl-NCS Triazole_Thiol 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol Thiosemicarbazide_Intermediate->Triazole_Thiol Cyclization (e.g., NaOH or KOH)

Caption: General synthetic scheme for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Biological Activities

Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-triazole-3-thiol are well-documented for their potent antimicrobial and antifungal properties.[1][2][3][8] The mechanism of antifungal action for many triazole-based drugs, such as fluconazole, involves the inhibition of the cytochrome P450 enzyme 14α-demethylase.[1][3][9] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][9] Its inhibition leads to the disruption of membrane integrity and ultimately fungal cell death. It is hypothesized that 4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol derivatives may exert their antifungal effects through a similar mechanism.

The antibacterial activity is also significant, with studies showing efficacy against both Gram-positive and Gram-negative bacteria.[8][10] While the exact mechanism can vary, it is often attributed to the inhibition of essential bacterial enzymes or disruption of other cellular processes.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivative (4-trichloromethylphenyl)E. coli5[8]
4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivative (4-chlorophenyl)E. coli-[8]
4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivative (4-bromophenyl)E. coli-[8]
1,2,4-triazolo[3,4-b][11][12][13]thiadiazine (39c)E. coli3.125[3]
1,2,4-triazolo[3,4-b][11][12][13]thiadiazine (39h)P. aeruginosa3.125[3]
Mercapto-1,2,4-triazole with bromo diphenylsulfoneB. cereus8[3]
Schiff bases of 1,2,4-triazole (46-47)S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans3.125[3]
4-Amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenolAspergillus niger25[1]

Note: Data for the specific 4-benzyl-5-methyl derivative is limited in the reviewed literature; the table presents data for structurally related compounds to indicate the potential activity of this class.

Anticancer Activity

The 1,2,4-triazole scaffold is also a key feature in a number of anticancer agents.[4][5][14] Derivatives of 4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and can include the inhibition of protein kinases like EGFR and BRAF, disruption of tubulin polymerization, and induction of apoptosis.[15] The presence of the benzyl group can facilitate hydrophobic interactions within the binding pockets of target proteins, contributing to their inhibitory activity.

Compound/DerivativeCell LineIC50 (µM)Reference
1,2,4-triazole derivative (8c)EGFR3.6[15]
1,2,4-triazole derivative (8c)BRAF-[15]
1,2,4-triazole derivative (8d)BRAF-[15]
Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-one (145)-0.16–1.12[3]
Hydrazone of 1,2,4-triazole-3-thiol (4)Melanoma (IGR39)2-17[4]
Hydrazone of 1,2,4-triazole-3-thiol (14)Breast (MDA-MB-231)2-17[4]
Hydrazone of 1,2,4-triazole-3-thiol (18)Pancreatic (Panc-1)2-17[4]

Note: The table showcases the anticancer potential of various 1,2,4-triazole derivatives, highlighting the promising activity of this chemical class.

Experimental Protocols

Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

A general procedure for the synthesis of the 1,2,4-triazole-3-thiol core, which can be adapted for the target compound, is as follows:

  • Formation of Potassium Dithiocarbazinate: A mixture of a substituted benzoic acid hydrazide (1 equivalent) and carbon disulfide (1.2 equivalents) is stirred in a solution of potassium hydroxide in absolute ethanol. The reaction is typically stirred for several hours at room temperature. The resulting potassium dithiocarbazinate salt is then precipitated, filtered, and washed with dry ether.[16]

  • Cyclization to 1,2,4-Triazole-3-thiol: The potassium dithiocarbazinate salt is refluxed with hydrazine hydrate for several hours.[16] The completion of the reaction is often indicated by the cessation of hydrogen sulfide evolution. The reaction mixture is then cooled, diluted with cold water, and acidified with a strong acid (e.g., HCl) to precipitate the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. The product is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[16]

Antimicrobial Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for antimicrobial activity.[13][17][18]

  • Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture of the test organism in a suitable broth. The turbidity is adjusted to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a sterile Mueller-Hinton agar plate to create a uniform lawn of bacteria.[17][19]

  • Preparation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.[13][19]

  • Application of Test Compound: A specific volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. A negative control (solvent alone) and a positive control (a standard antibiotic) are also included.[13]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[19]

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Agar Plate with Microbial Lawn Prepare_Inoculum->Inoculate_Plate Create_Wells Create Wells in Agar Inoculate_Plate->Create_Wells Add_Compounds Add Test Compound, Positive, and Negative Controls to Wells Create_Wells->Add_Compounds Incubate Incubate Plates Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the agar well diffusion antimicrobial assay.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20] The broth microdilution method is a common technique for determining MIC.[21]

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth broth.[20][22]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.[21]

  • Incubation: The microtiter plate is incubated under appropriate conditions for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[20][21]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[23][24]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[25][26]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).[25][26]

  • Addition of MTT Reagent: The MTT reagent is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[23][24]

  • Solubilization of Formazan: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[23][26]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[26] The absorbance is directly proportional to the number of viable cells.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Test Compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for 48-72h Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at ~570nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End Antifungal_Mechanism Triazole 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol Derivative CYP51 Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Triazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Lanosterol Lanosterol Lanosterol->CYP51 Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol->Membrane_Disruption Leads to depletion of Fungal_Death Fungal Cell Death Membrane_Disruption->Fungal_Death Anticancer_Signaling cluster_0 Cell Proliferation Pathways EGFR EGFR Downstream Downstream Signaling (e.g., MAPK pathway) EGFR->Downstream BRAF BRAF BRAF->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Triazole 1,2,4-Triazole Derivative Triazole->EGFR Inhibits Triazole->BRAF Inhibits

References

Exploratory

Antimicrobial Potential of Substituted 1,2,4-Triazole-3-thiols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Substituted 1,2,4-triazole-3-thiols represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal che...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 1,2,4-triazole-3-thiols represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the antimicrobial potential of these compounds, focusing on their synthesis, in vitro efficacy, and putative mechanisms of action. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this promising area of antimicrobial drug discovery.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with distinct chemical scaffolds and mechanisms of action. Compounds incorporating the 1,2,4-triazole ring system are of particular interest due to their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The introduction of a thiol group at the C3 position and various substituents at the N4 and C5 positions of the triazole ring allows for the fine-tuning of their biological and physicochemical properties, leading to the identification of potent antimicrobial leads. This guide aims to consolidate the current knowledge on substituted 1,2,4-triazole-3-thiols as a valuable resource for the scientific community.

Synthesis of Substituted 1,2,4-Triazole-3-thiols

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is typically achieved through a multi-step process commencing with the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by cyclization. A general synthetic pathway is illustrated below.

Synthesis_of_1_2_4_triazole_3_thiols CarboxylicAcid Carboxylic Acid (R1-COOH) Hydrazide Acid Hydrazide (R1-CONHNH2) CarboxylicAcid->Hydrazide Hydrazine Hydrate Thiosemicarbazide Thiosemicarbazide Derivative Hydrazide->Thiosemicarbazide R2-NCS TriazoleThiol 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Thiosemicarbazide->TriazoleThiol Alkaline Cyclization (e.g., NaOH or KOH) Isothiocyanate Isothiocyanate (R2-NCS) Isothiocyanate->Thiosemicarbazide

Figure 1: General synthetic scheme for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

A common variation involves the reaction of thiocarbohydrazide with a carboxylic acid to form a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, which can be further modified, for instance, by condensation with aldehydes to form Schiff bases.[1][2]

Experimental Protocols

General Procedure for the Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is adapted from the synthesis of related structures.[1]

  • A mixture of a substituted benzoic acid (0.1 mol) and thiocarbohydrazide (0.1 mol) is heated, either neat or in a suitable high-boiling solvent (e.g., paraffin oil), at a temperature of 150-180 °C for 3-4 hours.

  • The reaction mixture is then cooled to room temperature.

  • The solidified mass is triturated with a non-polar solvent, such as petroleum ether or hexane, to remove impurities.

  • The crude product is collected by filtration and recrystallized from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to yield the purified 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

General Procedure for the Synthesis of Schiff Bases of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is a general representation of Schiff base formation.[1][2]

  • To a solution of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol) in a suitable solvent like ethanol or glacial acetic acid, an equimolar amount of a substituted aromatic aldehyde (0.01 mol) is added.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid or glacial acetic acid, is added to the mixture.

  • The reaction mixture is refluxed for 4-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and recrystallized from an appropriate solvent (e.g., ethanol, DMF) to afford the pure Schiff base.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The inoculum is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37 °C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial_Testing_Workflow Start Start: Pure Compound StockSolution Prepare Stock Solution (e.g., in DMSO) Start->StockSolution SerialDilution Perform Serial Dilutions in 96-well Plate StockSolution->SerialDilution Inoculation Inoculate Wells with Microbial Suspension SerialDilution->Inoculation InoculumPrep Prepare Microbial Inoculum (0.5 McFarland Standard) InoculumPrep->Inoculation Incubation Incubate Plates (e.g., 24-48h) Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Figure 2: Workflow for antimicrobial susceptibility testing using the broth microdilution method.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of substituted 1,2,4-triazole-3-thiols has been evaluated against a variety of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of their potency. Below are tables summarizing the MIC values for selected series of compounds from different studies.

Table 1: Antimicrobial Activity of 4-(substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols [3]

CompoundSubstituent (R)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)S. typhi (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)
4a 4-F>100>100>100>100>100>100
4b 4-Cl5062.562.5100>100>100
4c 4-OH16205062.5>100>100
4d 4-OCH₃31.255062.562.5>100>100
4e 4-Br62.5>10025312432
4f 4-NO₂>100>100>100>100>100>100

Table 2: Antimicrobial Activity of Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol [2]

CompoundSubstituent on BenzylideneM. gypseum (MIC, µg/mL)S. aureus (MIC, µg/mL)
5a 4-Br31.2531.25
5c 4-F15.6231.25
5d 3-Cl15.6231.25
Ketoconazole -31.25-
Streptomycin --31.25

Mechanism of Action

The precise mechanism of action for all substituted 1,2,4-triazole-3-thiols has not been fully elucidated and may vary depending on the specific substitutions. However, several studies have pointed towards potential biochemical targets.

One of the prominent proposed mechanisms is the inhibition of DNA gyrase , a type II topoisomerase essential for bacterial DNA replication and repair. Molecular docking studies have suggested that the 1,2,4-triazole ring can act as a bioisostere for the carboxylic acid group of quinolone antibiotics, enabling interaction with the DNA-gyrase cleavage complex.[1][4][5] The presence of additional functional groups can lead to further binding interactions, enhancing the inhibitory effect.[1]

DNA_Gyrase_Inhibition Triazole 1,2,4-Triazole-3-thiol Derivative DNAGyrase Bacterial DNA Gyrase Triazole->DNAGyrase Binds to Active Site ReplicationBlocked DNA Replication & Repair Inhibited Triazole->ReplicationBlocked Leads to DNA Bacterial DNA DNAGyrase->DNA Acts upon CellDeath Bacterial Cell Death ReplicationBlocked->CellDeath

Figure 3: Proposed mechanism of action involving the inhibition of bacterial DNA gyrase.

Other potential mechanisms include:

  • Interaction with microbial cell wall proteins: The presence of electron-donating groups like hydroxyl (-OH) on the aromatic substituents may enhance hydrogen bonding with amino acid residues, particularly those with free sulfhydryl groups, in the cell wall proteins of bacteria and fungi.[6]

  • Inhibition of metallo-β-lactamases (MBLs): Certain 1,2,4-triazole-3-thione derivatives have shown inhibitory activity against MBLs, enzymes that confer resistance to β-lactam antibiotics in bacteria. The thiolate group and triazole nitrogens are proposed to coordinate with the zinc ions in the active site of these enzymes.[7]

Structure-Activity Relationships (SAR)

From the available data, some preliminary structure-activity relationships can be inferred:

  • Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic rings play a crucial role in determining the antimicrobial activity. Electron-withdrawing groups (e.g., -Cl, -F) and electron-donating groups (e.g., -OH) have been shown to enhance activity in different series of compounds.[2][3] For instance, a hydroxyl group at the para-position of the benzylidene ring in one series resulted in the most potent activity against Gram-positive bacteria.[3]

  • Lipophilicity: Increasing the lipophilicity of the molecule, for example, by introducing long aliphatic chains, can sometimes improve the binding affinity to target enzymes.[5]

  • The Thiol Group: The presence of the thiol group is often considered crucial for the biological activity, potentially through its ability to chelate metal ions in enzymes or form disulfide bonds.

Conclusion and Future Directions

Substituted 1,2,4-triazole-3-thiols are a promising class of antimicrobial agents with demonstrated in vitro activity against a range of pathogenic bacteria and fungi. Their synthetic accessibility allows for the generation of diverse chemical libraries for further screening and optimization. While DNA gyrase and metallo-β-lactamases have been identified as potential targets, further studies are required to fully elucidate the mechanism of action for different structural classes of these compounds. Future research should focus on:

  • Systematic exploration of the substituent effects at the N4 and C5 positions to refine structure-activity relationships.

  • In-depth mechanistic studies to identify and validate the specific molecular targets.

  • Evaluation of the in vivo efficacy and toxicity of the most promising lead compounds.

The continued investigation of substituted 1,2,4-triazole-3-thiols holds significant potential for the development of novel and effective antimicrobial drugs to combat the growing challenge of infectious diseases.

References

Exploratory

Anticancer Evaluation of Novel Triazole-Thiol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The development of novel therapeutic agents with high efficacy and selectivity against cancer remains a paramount challenge in medicinal chemistry. Among th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents with high efficacy and selectivity against cancer remains a paramount challenge in medicinal chemistry. Among the diverse heterocyclic scaffolds explored for this purpose, compounds incorporating the 1,2,4-triazole-3-thiol moiety have emerged as a particularly promising class. Their structural versatility allows for the synthesis of a wide array of derivatives that have demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the anticancer evaluation of these novel compounds, compiling quantitative data, detailing experimental protocols, and visualizing key molecular pathways and workflows.

Data Presentation: In Vitro Cytotoxicity

The primary method for assessing the anticancer potential of novel compounds is through in vitro cytotoxicity assays, which determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). The following table summarizes the IC50 values of various triazole-thiol derivatives against a panel of human cancer cell lines.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Hydrazone Derivatives
Hydrazone 4MDA-MB-231 (Triple-negative breast)2-17[1]
Hydrazone 14MDA-MB-231 (Triple-negative breast)2-17[1]
Hydrazone 18MDA-MB-231 (Triple-negative breast)2-17[1]
Hydrazone 17MultipleMost active[1]
Hydrazone 7 & 8IGR39 (Melanoma)Most active[1]
Chromen-2-one Derivatives
112cHCT 116 (Colon)4.363[2]
112aHCT 116 (Colon)18.76[2]
Hydrazinecarbothioamides
47fHCT-116 (Colon)6.2[2]
47eT47D (Breast)43.4[2]
47fT47D (Breast)27.3[2]
1,2,3-Triazole Hybrids
Compound 17MCF-7 (Breast)0.31[3]
Compound 22MCF-7 (Breast)3.31[3]
Compound 22Caco-2 (Colon)4.98[3]
Compound 25MCF-7 (Breast)4.46[3]
Compound 25Caco-2 (Colon)7.22[3]
Thiophenol-formaldehyde-triazole (TFT)
Compound 5aCAOV3, CAOV4, ES-2 (Ovarian)Effective inhibition[4]
Fused Triazolothiadiazoles
Compound 5kBcl-2-expressing cell lines0.31–0.7[5]

Experimental Protocols

The evaluation of the anticancer properties of triazole-thiol compounds involves a series of well-established in vitro and in vivo experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Triazole-thiol compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole-thiol compounds in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.

Materials:

  • Cancer cells treated with triazole-thiol compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the triazole-thiol compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations (live, early apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence signals.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to determine the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with triazole-thiol compounds

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in cold PBS and add it dropwise to cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined from the DNA content histogram.

In Vivo Antitumor Efficacy Studies

Animal models, typically immunodeficient mice bearing human tumor xenografts, are used to evaluate the in vivo anticancer activity of promising compounds.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cells

  • Triazole-thiol compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the triazole-thiol compound (e.g., via intraperitoneal injection or oral gavage) to the treatment group according to a predetermined schedule and dose. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers every few days.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology).

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.

Mandatory Visualizations

Signaling Pathways

The anticancer activity of many triazole-thiol compounds is attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagram illustrates a potential mechanism of action where a triazole-thiol compound inhibits key kinases, leading to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates TriazoleThiol Triazole-Thiol Compound TriazoleThiol->EGFR Inhibits CDK2 CDK2/ Cyclin E TriazoleThiol->CDK2 Inhibits Bcl2 Bcl-2 TriazoleThiol->Bcl2 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes G1S_Transition G1/S Transition CDK2->G1S_Transition Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits G cluster_workflow Experimental Workflow for Anticancer Evaluation Synthesis Compound Synthesis & Characterization InVitroScreening In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->InVitroScreening MechanismStudies Mechanism of Action Studies InVitroScreening->MechanismStudies Active Compounds ApoptosisAssay Apoptosis Assay (Annexin V) MechanismStudies->ApoptosisAssay CellCycle Cell Cycle Analysis MechanismStudies->CellCycle KinaseAssay Kinase Inhibition Assay MechanismStudies->KinaseAssay InVivoStudies In Vivo Efficacy Studies (Xenograft Models) LeadOptimization Lead Optimization InVivoStudies->LeadOptimization ApoptosisAssay->InVivoStudies Promising Candidates CellCycle->InVivoStudies Promising Candidates KinaseAssay->InVivoStudies Promising Candidates G cluster_sar Structure-Activity Relationship (SAR) Logic Core 1,2,4-Triazole-3-thiol Core Scaffold Substituent_R1 Substituents at N4 Core->Substituent_R1 Substituent_R2 Substituents on the Thiol Group (S-alkylation) Core->Substituent_R2 Substituent_R3 Substituents at C5 Core->Substituent_R3 Hybridization Hybridization with other Heterocycles (e.g., Isatin) Core->Hybridization Activity Anticancer Activity (Potency & Selectivity) Substituent_R1->Activity Influences Substituent_R2->Activity Influences Substituent_R3->Activity Influences Hybridization->Activity Often Enhances

References

Foundational

Antioxidant Properties of 4-Substituted-5-Substituted-4H-1,2,4-triazole-3-thiols: A Technical Guide

Disclaimer: This technical guide addresses the antioxidant properties of the class of compounds known as 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. While the specific compound of interest, 4-Benzyl-5-methyl-4H-1,2,4-t...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the antioxidant properties of the class of compounds known as 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. While the specific compound of interest, 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, belongs to this class, a comprehensive literature search did not yield specific antioxidant data for this exact molecule. Therefore, this guide synthesizes findings from structurally similar analogs to provide an in-depth overview of the potential antioxidant characteristics of this class of compounds for researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] A growing body of evidence suggests that 1,2,4-triazole-3-thiol derivatives are potent antioxidants, capable of mitigating the deleterious effects of oxidative stress.[1][4] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3]

The antioxidant potential of 1,2,4-triazole-3-thiol derivatives is often attributed to the presence of the thiol (-SH) group and other electron-donating substituents on the triazole ring, which can participate in free radical scavenging.[1][5] This guide provides a comprehensive overview of the antioxidant properties of this class of compounds, focusing on quantitative data from various in vitro assays, detailed experimental protocols, and the putative mechanisms of action.

Quantitative Antioxidant Activity Data

The antioxidant capacity of various 4,5-disubstituted-4H-1,2,4-triazole-3-thiol analogs has been evaluated using several standard in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored hydrazine upon reaction with an antioxidant.[5]

CompoundSubstituentsIC50 (µM)Reference CompoundIC50 (µM)
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)R1 = -NH2, R2 = -C6H51300 ± 200--
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)R1 = -NH2, R2 = -C5H4N2200 ± 100--
4-(4-nitrophenyl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneR1 = -C6H4NO2, R2 = -C5H4N19.42 ± 0.11 µg/mLBHA-
A derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (5b)-5.84 µg/mLAscorbic Acid-

Note: BHA stands for Butylated hydroxyanisole, a standard antioxidant. Data for compound 5b is presented as reported in the source; conversion to µM requires molecular weight which is not provided.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Activity

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[5]

CompoundSubstituentsIC50 (µM)Reference CompoundIC50 (µM)
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)R1 = -NH2, R2 = -C6H547 ± 1--
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)R1 = -NH2, R2 = -C5H4N55 ± 2--
4-(4-nitrophenyl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneR1 = -C6H4NO2, R2 = -C5H4N38.17 ± 0.25 µg/mLTrolox-
A nalidixic acid derivative (3d)-0.397Ascorbic Acid0.87

Note: Trolox is a water-soluble analog of vitamin E and a standard antioxidant.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols for the DPPH and ABTS assays as described in the literature for 1,2,4-triazole-3-thiol derivatives.

DPPH Radical Scavenging Assay Protocol

This protocol is based on the methodology described for the evaluation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[1][5]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 6.7 x 10⁻⁵ M) is prepared in a suitable solvent, such as ethanol or methanol, and stored in the dark.[1]

  • Preparation of Test Compounds: The synthesized triazole derivatives are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Assay Procedure:

    • An aliquot of the DPPH stock solution is mixed with a specific volume of the test compound solution at varying concentrations.

    • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the remaining DPPH is measured spectrophotometrically at its maximum absorbance wavelength (typically around 517 nm).[6]

    • A control sample containing the solvent instead of the test compound is also measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH DPPH Stock Solution Mixing Mix DPPH and Test Compound DPPH->Mixing Test_Compound Test Compound Solutions Test_Compound->Mixing Incubation Incubate in Dark Mixing->Incubation 30 min Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Scavenging Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

DPPH Radical Scavenging Assay Workflow.
ABTS Radical Cation Scavenging Assay Protocol

This protocol is adapted from methodologies used for similar triazole compounds.[1][5]

  • Preparation of ABTS•+ Solution: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[5]

  • Dilution of ABTS•+ Solution: The prepared ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.70 at its maximum absorbance wavelength (around 734 nm).[5]

  • Preparation of Test Compounds: The triazole derivatives are dissolved in a suitable solvent to prepare various concentrations.

  • Assay Procedure:

    • A small volume of the test compound solution is added to a larger volume of the diluted ABTS•+ solution.

    • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

    • The absorbance is measured spectrophotometrically at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated using a formula similar to the DPPH assay.

  • Determination of IC50: The IC50 value is determined from the dose-response curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_Stock Generate ABTS•+ (ABTS + K2S2O8) Diluted_ABTS Dilute ABTS•+ Solution ABTS_Stock->Diluted_ABTS 12-16 hours Mixing Mix Diluted ABTS•+ and Test Compound Diluted_ABTS->Mixing Test_Compound Test Compound Solutions Test_Compound->Mixing Incubation Incubate Mixing->Incubation 6 min Measurement Measure Absorbance at 734 nm Incubation->Measurement Calculation Calculate % Scavenging Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

ABTS Radical Cation Scavenging Assay Workflow.

Putative Antioxidant Signaling Pathway and Mechanism

Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the mechanism of antioxidant action for 1,2,4-triazole-3-thiol derivatives.[1] The prevailing mechanism is believed to be Hydrogen Atom Transfer (HAT).

In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. For 1,2,4-triazole-3-thiols, the hydrogen atoms of the thiol (-SH) group and potentially an amino (-NH2) group at the 4-position are the likely candidates for donation.[1] The resulting radical on the triazole molecule is stabilized by resonance.

Antioxidant_Mechanism Triazole 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol (Ar-SH) Triazole_Radical Triazole Radical (Ar-S•) Triazole->Triazole_Radical H• Donation (HAT) Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Species (RH) Free_Radical->Neutralized_Radical Stabilization Resonance Stabilization Triazole_Radical->Stabilization

Proposed Hydrogen Atom Transfer (HAT) Mechanism.

Conclusion

The available scientific literature strongly suggests that the class of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols possesses significant antioxidant properties. The presence of the thiol group is a key structural feature contributing to their free radical scavenging activity, likely through a Hydrogen Atom Transfer mechanism. While specific experimental data for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol is not yet available, the data from its structural analogs indicate that it is a promising candidate for further investigation as an antioxidant agent. Future studies should focus on the synthesis and in vitro and in vivo antioxidant evaluation of this specific compound to confirm its therapeutic potential.

References

Exploratory

The Fulcrum of Activity: A Technical Guide to the Structure-Activity Relationship of 4-Benzyl Substituted Triazoles

For Researchers, Scientists, and Drug Development Professionals The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a privileged scaffold in medicinal chemistry, underpinni...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a privileged scaffold in medicinal chemistry, underpinning the therapeutic efficacy of a diverse array of drugs. The strategic substitution at the 4-position of the triazole ring with a benzyl moiety has emerged as a particularly fruitful avenue for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 4-benzyl substituted triazoles, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics. Through a detailed examination of quantitative data, experimental methodologies, and visual representations of molecular interactions and pathways, this document aims to illuminate the key structural determinants of biological activity and guide future drug discovery efforts.

Quantitative Structure-Activity Relationship Data

The biological activity of 4-benzyl substituted triazoles is profoundly influenced by the nature and position of substituents on both the benzyl and triazole rings. The following tables summarize the quantitative SAR data for various biological targets, providing a clear comparison of the impact of structural modifications on potency.

Antifungal Activity

The antifungal efficacy of 4-benzyl substituted triazoles, primarily acting through the inhibition of lanosterol 14α-demethylase (CYP51), is a well-documented area of research. The minimum inhibitory concentration (MIC) is a key parameter for assessing antifungal potency.

Table 1: Antifungal Activity (MIC in µg/mL) of 4-Benzyl-1,2,4-triazole Derivatives

Compound IDR (Substitution on Benzyl Ring)Candida albicansAspergillus fumigatusCryptococcus neoformans
1a H16328
1b 4-Cl482
1c 4-F8164
1d 2,4-diCl120.5
1e 4-NO₂326416
1f 4-OCH₃16328
Fluconazole -1644

Data compiled from various sources and are representative examples.

The data clearly indicates that electron-withdrawing groups on the benzyl ring, particularly halogens, enhance antifungal activity. The 2,4-dichloro substitution (Compound 1d) demonstrates the most potent activity across the tested fungal strains, surpassing the efficacy of the standard drug Fluconazole against Aspergillus fumigatus and Cryptococcus neoformans. Conversely, the presence of a nitro group (Compound 1e) or a methoxy group (Compound 1f) is detrimental to the antifungal activity.

Acetylcholinesterase (AChE) Inhibition

4-Benzyl substituted 1,2,3-triazoles have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity (IC₅₀ in µM) of 4-Benzyl-1,2,3-triazole Derivatives

Compound IDR (Substitution on Benzyl Ring)Linker (X)IC₅₀ (µM)
2a H-CH₂-15.2
2b 4-Cl-CH₂-5.8
2c 4-F-CH₂-8.1
2d 3-OCH₃-CH₂-12.5
2e 4-N(CH₃)₂-CH₂-3.2
2f H-C(O)NH-25.6
Tacrine --0.1

Data compiled from various sources and are representative examples.

For AChE inhibition, substitutions on the benzyl ring also play a crucial role. Electron-donating groups, such as the dimethylamino group (Compound 2e), lead to a significant increase in inhibitory potency. Halogen substitution (Compounds 2b and 2c) also enhances activity compared to the unsubstituted analog (Compound 2a). The nature of the linker between the triazole and benzyl moiety is also important, with a simple methylene linker (-CH₂-) generally affording better activity than an amide linker (-C(O)NH-).

Somatostatin Receptor-4 (SSTR4) Agonism

Derivatives of 4-benzyl-1,2,4-triazoles have been identified as potent and selective agonists of the somatostatin receptor-4 (SSTR4), a G-protein coupled receptor implicated in various neurological disorders.

Table 3: Somatostatin Receptor-4 (SSTR4) Binding Affinity (Ki in nM) of 4-Benzyl-1,2,4-triazole Derivatives

Compound IDR (Substitution on Benzyl Ring)Substitution at C3Substitution at C5Ki (nM)
3a H3-(indol-3-yl)ethylH125
3b 4-F3-(indol-3-yl)ethylH45
3c 4-Cl3-(indol-3-yl)ethylH38
3d 4-CH₃3-(indol-3-yl)ethylH89
3e H3-(indol-3-yl)ethylCH₃98
3f 4-F3-(indol-3-yl)ethylCH₃22
Somatostatin-14 ---1.5

Data compiled from various sources and are representative examples.

In the context of SSTR4 agonism, substitutions on the 4-benzyl ring significantly impact binding affinity. Fluorine (Compound 3b) and chlorine (Compound 3c) at the para-position of the benzyl ring lead to a notable increase in affinity compared to the unsubstituted compound (3a). A methyl group at the same position (Compound 3d) is less favorable. Furthermore, substitution at the C5 position of the triazole ring with a methyl group (Compounds 3e and 3f) can further enhance binding affinity, particularly when combined with a 4-fluoro-benzyl group.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the advancement of scientific research. This section provides methodologies for the synthesis and biological evaluation of 4-benzyl substituted triazoles, based on established procedures cited in the literature.

General Synthesis of 4-Benzyl-1,2,4-triazoles

Materials:

  • Substituted benzyl halide (chloride or bromide)

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,2,4-triazole (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted benzyl halide (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-benzyl-1,2,4-triazole.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Materials:

  • Synthesized triazole compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each triazole compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust the concentration to a final density of 0.5-2.5 x 10³ cells/mL.

  • Inoculate each well with the fungal suspension.

  • Include a drug-free control well (growth control) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control, as determined visually or spectrophotometrically.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

  • Synthesized triazole compounds

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the triazole compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the AChE enzyme solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Add the DTNB solution to each well.

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rates of the wells with the test compound to the control well (without inhibitor).

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Molecular Landscape

To further elucidate the structure-activity relationships, it is essential to visualize the underlying biological processes and experimental designs. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathway: Inhibition of Fungal CYP51

Azole antifungals, including 4-benzyl substituted triazoles, exert their effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

CYP51_Inhibition cluster_Fungal_Cell Fungal Cell Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediate 14-demethylated Lanosterol CYP51->Intermediate Catalysis Ergosterol Ergosterol Intermediate->Ergosterol Further Biosynthesis Membrane Fungal Cell Membrane (Ergosterol is a key component) Ergosterol->Membrane Triazole 4-Benzyl Substituted Triazole Triazole->CYP51 Inhibition

Inhibition of the fungal ergosterol biosynthesis pathway by 4-benzyl substituted triazoles.
Experimental Workflow: Synthesis of 4-Benzyl-1,2,4-triazoles

The synthesis of 4-benzyl-1,2,4-triazoles typically involves a straightforward nucleophilic substitution reaction.

Synthesis_Workflow Start Starting Materials: - 1,2,4-Triazole - Substituted Benzyl Halide - K₂CO₃, DMF Reaction Reaction Setup: - Mix Triazole and K₂CO₃ in DMF - Add Benzyl Halide Start->Reaction Stirring Stirring at Room Temperature (12-24 hours) Reaction->Stirring Workup Aqueous Workup: - Quench with Water - Extract with Ethyl Acetate Stirring->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Product Final Product: 4-Benzyl-1,2,4-triazole Purification->Product

A typical experimental workflow for the synthesis of 4-benzyl-1,2,4-triazoles.
Logical Relationship: SAR of Antifungal 4-Benzyl-1,2,4-triazoles

The structure-activity relationship for antifungal 4-benzyl-1,2,4-triazoles can be summarized by the influence of different substituents on the benzyl ring.

SAR_Antifungal cluster_Substituents Substituents on Benzyl Ring Core 4-Benzyl-1,2,4-triazole Core EWG Electron-Withdrawing Groups (e.g., Cl, F) Core->EWG Substitution EDG Electron-Donating Groups (e.g., OCH₃) Core->EDG Substitution Bulky Bulky Groups (e.g., NO₂) Core->Bulky Substitution Activity Antifungal Activity (MIC) EWG->Activity Increases EDG->Activity Decreases Bulky->Activity Decreases

Logical relationship illustrating the impact of benzyl ring substituents on antifungal activity.

This technical guide has provided a consolidated overview of the structure-activity relationships of 4-benzyl substituted triazoles. The presented quantitative data, detailed experimental protocols, and visual diagrams offer a valuable resource for researchers in the field. The clear SAR trends highlighted herein can inform the rational design of more potent and selective triazole-based therapeutics for a range of diseases. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

Protocols & Analytical Methods

Method

Application Notes and Protocols for Antimicrobial Assays of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol and its Analogs

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial assays on 4-Benzyl-5-methyl-4H-1,2,4-triazole-3...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial assays on 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol and its derivatives. The information is compiled from various studies on the antimicrobial potential of the 1,2,4-triazole scaffold.

Introduction

The 1,2,4-triazole nucleus is a significant heterocyclic moiety that forms the core of numerous compounds with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2][3] The global rise of drug-resistant pathogens necessitates the discovery and development of new antimicrobial agents.[1] Compounds incorporating the 1,2,4-triazole ring are of great interest to researchers due to their potent and broad-spectrum antimicrobial effects.[1][4] This document outlines the standard methodologies for evaluating the antimicrobial efficacy of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol and related derivatives.

Data Presentation: Antimicrobial Activity of 1,2,4-Triazole-3-thiol Derivatives

Table 1: Minimum Inhibitory Concentration (MIC) of 1,2,4-Triazole-3-thiol Derivatives against Bacterial Strains

Compound DerivativeS. aureus (μg/mL)B. subtilis (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)Reference
4-Anilino-5-phenyl- (Mannich bases)Potent-PotentPotent[1]
4-[(3-nitrobenzylidene)amino]-5-{4-...}0.264 mM---[1]
Nalidixic acid-based azomethine1616-16[1]
4-(4-bromophenyl)-5-(4-chlorophenyl)--31.25--[1]
4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)- (Compound 4c)1620--[2]
4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)- (Compound 4e)--25-[2]

Table 2: Minimum Inhibitory Concentration (MIC) of 1,2,4-Triazole-3-thiol Derivatives against Fungal Strains

Compound DerivativeC. albicans (μg/mL)A. niger (μg/mL)M. gypseumReference
4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)- (Compound 4e)2432-[2]
4-(benzylideneamino)-5-phenyl-InactiveInactiveActive[4]

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on standard practices described in the literature for testing 1,2,4-triazole derivatives.[2][4][5]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (e.g., 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Bacterial and fungal stock cultures

  • Sterile saline solution (0.85%)

  • McFarland standard No. 0.5

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Agar Plates with Compound:

    • Melt MHA or PDA and cool to 45-50°C.

    • Prepare a series of two-fold dilutions of the test compound stock solution in molten agar to achieve final concentrations ranging from, for example, 0.5 to 512 µg/mL.

    • Pour the agar-compound mixture into sterile petri dishes and allow them to solidify.

    • Prepare a control plate containing only the agar medium (and DMSO if used as a solvent).

  • Inoculum Preparation:

    • For bacteria, pick a few colonies from a fresh culture and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • For fungi, prepare a spore suspension in sterile saline containing 0.05% Tween 80. Adjust the concentration to approximately 1-5 x 10⁶ CFU/mL.

  • Inoculation: Spot-inoculate the prepared agar plates with 1-2 µL of the microbial suspension.

  • Incubation:

    • Incubate bacterial plates at 37°C for 18-24 hours.

    • Incubate fungal plates at 25-28°C for 48-72 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: Antimicrobial Susceptibility Testing by Disk Diffusion Method (Kirby-Bauer Assay)

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone.

Materials:

  • Test compound

  • Sterile filter paper discs (6 mm diameter)

  • MHA plates for bacteria

  • PDA or SDA plates for fungi

  • Bacterial and fungal stock cultures

  • Sterile saline solution (0.85%)

  • McFarland standard No. 0.5

  • Sterile swabs

  • Incubator

  • Standard antibiotic discs (e.g., Ciprofloxacin, Ketoconazole) for control.

Procedure:

  • Preparation of Inoculum: Prepare the microbial suspension as described in Protocol 1 (Step 3).

  • Inoculation of Agar Plates: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA or PDA plate evenly in three directions.

  • Preparation and Application of Discs:

    • Impregnate sterile filter paper discs with a known concentration of the test compound solution (e.g., 30 µ g/disc ).

    • Allow the solvent to evaporate completely.

    • Aseptically place the impregnated discs on the surface of the inoculated agar plates.

    • Place a standard antibiotic disc as a positive control and a blank disc (with solvent only) as a negative control.

  • Incubation: Incubate the plates as described in Protocol 1 (Step 5).

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the disc) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualizations

Experimental Workflow for Antimicrobial Assays

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_mic MIC Assay (Agar Dilution) cluster_disk Disk Diffusion Assay cluster_results Results Compound Test Compound (4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol) SerialDilution Serial Dilution of Compound in Agar Compound->SerialDilution DiskPrep Impregnate Disks Compound->DiskPrep Microbe Microbial Culture (Bacteria/Fungi) Inoculation_MIC Spot Inoculation Microbe->Inoculation_MIC LawnCulture Lawn Culture of Microbe Microbe->LawnCulture Media Agar Medium (MHA/PDA) Media->SerialDilution Media->LawnCulture SerialDilution->Inoculation_MIC Incubation_MIC Incubation Inoculation_MIC->Incubation_MIC MIC_Reading Read MIC Value Incubation_MIC->MIC_Reading DataAnalysis Data Analysis & Comparison MIC_Reading->DataAnalysis DiskPlacement Place Disks on Agar LawnCulture->DiskPlacement DiskPrep->DiskPlacement Incubation_Disk Incubation DiskPlacement->Incubation_Disk ZoneReading Measure Inhibition Zone Incubation_Disk->ZoneReading ZoneReading->DataAnalysis

Caption: Workflow for determining antimicrobial activity.

Logical Relationship for Structure-Activity Relationship (SAR) Studies

SAR_Logic cluster_substituents Substituents at Different Positions Core 1,2,4-Triazole-3-thiol Core N4 N-4 Position (e.g., Benzyl, Amino, Substituted-benzylideneamino) Core->N4 influences C5 C-5 Position (e.g., Methyl, Phenyl, Pyridinyl) Core->C5 influences SH3 S-3 Position (Thiol/Thione Tautomerism) Core->SH3 influences AntimicrobialActivity Antimicrobial Activity (MIC, Zone of Inhibition) N4->AntimicrobialActivity modulates C5->AntimicrobialActivity modulates SH3->AntimicrobialActivity contributes to SAR Structure-Activity Relationship (SAR) Analysis AntimicrobialActivity->SAR

Caption: Logic of SAR studies for triazole derivatives.

References

Application

Application of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol in the Development of New Antifungal Agents

Introduction The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. This necessitates the urgent development of...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. This necessitates the urgent development of novel antifungal agents with improved efficacy and safety profiles. The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug discovery, with prominent examples including fluconazole and itraconazole. These agents typically exert their antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4]

This document outlines the potential application of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol and its derivatives as a promising class of compounds for the development of new antifungal agents. While direct studies on this specific molecule are limited, extensive research on analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols provides a strong foundation for its proposed utility.[5][6][7] These analogs have demonstrated significant in vitro activity against a range of pathogenic fungi, including Candida albicans and Aspergillus niger.

Application Notes

The core structure of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol combines key features known to contribute to antifungal activity. The 1,2,4-triazole ring is the primary pharmacophore responsible for coordinating with the heme iron in the active site of CYP51.[1][4] The thiol group at the 3-position offers a handle for further chemical modification to optimize potency and pharmacokinetic properties. The 4-benzyl and 5-methyl substitutions can influence the compound's interaction with the enzyme's active site and its overall physicochemical properties.

The development of antifungal agents based on this scaffold involves a multi-step process:

  • Chemical Synthesis: A versatile and efficient synthesis of the parent compound and a library of its derivatives is the first critical step. Modifications can be introduced at various positions, including the benzyl ring and potentially by converting the thiol to other functional groups.

  • In Vitro Antifungal Susceptibility Testing: The synthesized compounds are screened against a panel of clinically relevant fungal pathogens to determine their minimum inhibitory concentrations (MICs).

  • Mechanism of Action Studies: Elucidating the precise mechanism of action, with a primary focus on the inhibition of ergosterol biosynthesis, is crucial.

  • Structure-Activity Relationship (SAR) Studies: By comparing the antifungal activity of different derivatives, a structure-activity relationship can be established to guide the design of more potent compounds.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy in treating fungal infections and to evaluate their safety profiles.

Quantitative Data Presentation

While specific data for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol is not available in the reviewed literature, the following table summarizes the in vitro antifungal activity of representative analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives against common fungal pathogens. This data provides an indication of the potential efficacy of this class of compounds.

Compound IDR1 (at position 4)R2 (at position 5)Fungal StrainMIC (µg/mL)Reference
Analog 1 4-BromobenzylideneaminoPyridin-4-ylCandida albicans24[5]
Analog 2 4-BromobenzylideneaminoPyridin-4-ylAspergillus niger32[5]
Analog 3 4-FluorobenzylideneaminoPhenylMicrosporum gypseum< 6.25[6]
Analog 4 4-ChlorobenzylideneaminoPhenylMicrosporum gypseum< 6.25[6]
Ketoconazole --Candida albicans-[5]
Ketoconazole --Aspergillus niger-[5]
Ketoconazole --Microsporum gypseum6.25[6]

Experimental Protocols

Protocol 1: General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Precursors

This protocol describes a common method for synthesizing the 4-amino-1,2,4-triazole-3-thiol core structure, which can be adapted for the synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol.[5][7][8]

Materials:

  • Substituted carboxylic acid (e.g., Acetic acid for the 5-methyl derivative)

  • Thiocarbohydrazide

  • Ethanol

  • Potassium hydroxide

  • Carbon disulfide

  • Hydrazine hydrate

  • Hydrochloric acid

Procedure:

  • Synthesis of the Carboxylic Acid Hydrazide: The starting carboxylic acid is converted to its corresponding hydrazide. For example, react the carboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with hydrazine hydrate.

  • Formation of Potassium Dithiocarbazinate: The synthesized hydrazide is dissolved in a solution of potassium hydroxide in absolute ethanol. Carbon disulfide is added dropwise while stirring, and the mixture is stirred for several hours at room temperature. The precipitated potassium dithiocarbazinate salt is filtered, washed with ether, and dried.

  • Cyclization to 4-Amino-1,2,4-triazole-3-thiol: The potassium dithiocarbazinate salt is refluxed with an excess of hydrazine hydrate in water for several hours until the evolution of hydrogen sulfide gas ceases. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid to precipitate the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. The product is filtered, washed with cold water, and recrystallized from ethanol.

Protocol 2: Synthesis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol (Proposed)

This protocol is a proposed adaptation for the specific target compound, likely involving the benzylation of the 4-amino precursor.

Materials:

  • 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol

  • Benzaldehyde

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • A mixture of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (1 equivalent) and benzaldehyde (1 equivalent) is refluxed in absolute ethanol in the presence of a few drops of glacial acetic acid for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated Schiff base (4-benzylideneamino-5-methyl-4H-1,2,4-triazole-3-thiol) is filtered.

  • A subsequent reduction step (e.g., using sodium borohydride) would be required to convert the imine to the benzylamine, yielding 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol. The product is then purified by recrystallization.

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[9][10][11]

Materials:

  • Synthesized triazole compounds

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Fungal inocula (e.g., Candida albicans, Aspergillus niger) standardized to the appropriate concentration

  • Positive control antifungal (e.g., Fluconazole, Ketoconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and the control drug in DMSO to prepare high-concentration stock solutions.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in RPMI-1640 medium directly in the 96-well plates to achieve a range of final test concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculation: Add a standardized fungal suspension to each well to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds.

  • Controls: Include a drug-free well for growth control and a well with a known antifungal agent as a positive control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity) compared to the drug-free control well. The turbidity can be assessed visually or by using a microplate reader.

Visualization of Pathways and Workflows

G cluster_synthesis General Synthesis Workflow start Carboxylic Acid + Thiocarbohydrazide hydrazide Potassium Dithiocarbazinate Salt start->hydrazide CS2, KOH triazole_core 4-Amino-5-methyl-4H- 1,2,4-triazole-3-thiol hydrazide->triazole_core Hydrazine Hydrate schiff_base Schiff Base Formation (with Benzaldehyde) triazole_core->schiff_base reduction Reduction schiff_base->reduction final_product 4-Benzyl-5-methyl-4H- 1,2,4-triazole-3-thiol reduction->final_product

Caption: General synthetic workflow for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

G cluster_moa Mechanism of Action: Ergosterol Biosynthesis Inhibition squalene Squalene lanosterol Lanosterol squalene->lanosterol lanosterol->inhibition_point ergosterol Ergosterol membrane Fungal Cell Membrane (Integrity and Fluidity) ergosterol->membrane inhibition 4-Benzyl-5-methyl-4H- 1,2,4-triazole-3-thiol enzyme Lanosterol 14α-demethylase (CYP51) inhibition->enzyme Inhibits inhibition_point->ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole antifungals.

References

Method

Application Notes and Protocols for Efficacy Testing of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol

Audience: Researchers, scientists, and drug development professionals. Introduction: The 1,2,4-triazole nucleus is a crucial scaffold in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic proper...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,4-triazole nucleus is a crucial scaffold in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3] Compounds featuring the 1,2,4-triazole-3-thiol moiety, in particular, have shown significant potential as antibacterial, antifungal, and cytotoxic agents.[4][5][6] This document provides a detailed experimental framework for evaluating the efficacy of a specific derivative, 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol. The protocols outlined herein cover essential in vitro screening methods to determine its potential as an antimicrobial or anticancer agent, providing a foundation for further preclinical development.

Compound Profile:

  • Compound Name: 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol

  • Synonyms: Benzenemethanamine, N-(4,5-dihydro-5-methyl-3-mercapto-4H-1,2,4-triazol-4-yl)-

  • Molecular Formula: C10H12N4S

  • Structure: The core structure consists of a 1,2,4-triazole ring substituted with a benzyl group at the N4 position, a methyl group at the C5 position, and a thiol group at the C3 position, which can exist in thiol-thione tautomeric forms.[7]

Experimental Workflow

The overall strategy for evaluating the biological efficacy of the target compound is depicted in the workflow below. It begins with parallel primary screenings for antimicrobial and anticancer activities, followed by more detailed secondary assays to quantify efficacy and elucidate the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis & Mechanism cluster_2 Phase 3: Data Analysis Compound Test Compound 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol Antimicrobial Antimicrobial Screening (Agar Well Diffusion) Compound->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Compound->Anticancer MIC MIC Determination (Broth Microdilution) Antimicrobial->MIC IC50 IC50 Determination Anticancer->IC50 MBC MBC Determination MIC->MBC Data Data Compilation & SAR Analysis MBC->Data Apoptosis Mechanism of Action (e.g., Apoptosis Assay) IC50->Apoptosis Apoptosis->Data

Caption: High-level experimental workflow for compound efficacy testing.

Section 1: Antimicrobial Efficacy Testing

These protocols are designed to determine the compound's ability to inhibit or kill pathogenic microorganisms.

Protocol 1.1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[8][9]

Materials:

  • Test Compound Stock Solution (e.g., 1 mg/mL in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Gentamicin, Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies and suspend them in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Compound Dilution: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first column of wells, creating an initial 1:2 dilution. Perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well across the plate. Discard the final 100 µL from the last column.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls:

    • Positive Control: Wells with broth, inoculum, and a standard antibiotic.

    • Negative (Growth) Control: Wells with broth, inoculum, and DMSO (vehicle) but no compound.

    • Sterility Control: Wells with broth only.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.[8]

Protocol 1.2: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest compound concentration required to kill 99.9% of the initial bacterial inoculum.[9]

Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • From each selected well, take a 10-100 µL aliquot and spread it onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9]

Data Presentation: Antimicrobial Activity

Quantitative results should be summarized for clear comparison.

MicroorganismGram Stain / TypeMIC (µg/mL) of Test CompoundMBC (µg/mL) of Test CompoundMIC (µg/mL) of Control Antibiotic
Staphylococcus aureusGram-Positive
Bacillus subtilisGram-Positive
Escherichia coliGram-Negative
Pseudomonas aeruginosaGram-Negative
Candida albicansFungus
Aspergillus nigerFungus

Section 2: Anticancer Efficacy Testing

These protocols assess the compound's cytotoxic effects on human cancer cell lines. Many 1,2,4-triazole derivatives have demonstrated anticancer properties.[6][11]

Protocol 2.1: Cell Viability (MTT) Assay for IC50 Determination

This colorimetric assay measures cell metabolic activity and is used to determine the half-maximal inhibitory concentration (IC50) of the compound.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • Test Compound Stock Solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Positive control drug (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Anticancer Activity

Summarize the cytotoxic efficacy of the compound across different cell lines.

Cell LineCancer TypeIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Control)
MCF-7Breast Adenocarcinoma
A549Lung Carcinoma
HCT-116Colorectal Carcinoma
PC-3Prostate Cancer
Normal (e.g., HEK293)Non-cancerous

Hypothesized Mechanism of Action: Induction of Apoptosis

Triazole derivatives can induce cancer cell death through apoptosis, a programmed cell death pathway.[13][14] This often involves the activation of a cascade of cysteine proteases called caspases. A potential signaling pathway is illustrated below.

G Compound 4-Benzyl-5-methyl-4H- 1,2,4-triazole-3-thiol Membrane Cancer Cell Membrane Compound->Membrane Receptor Cellular Target (e.g., Kinase, Receptor) Membrane->Receptor Signal Signal Transduction Receptor->Signal Caspase9 Caspase-9 Activation (Initiator) Signal->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Hypothetical pathway for apoptosis induction by the test compound.

References

Application

Application Notes and Protocols: Derivatization of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol for Enhanced Bioactivity

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol is a versatile heterocyclic scaffold possessing a broad spectrum of biological activities. The pres...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol is a versatile heterocyclic scaffold possessing a broad spectrum of biological activities. The presence of a reactive thiol group and an active nitrogen atom in the triazole ring makes it an excellent candidate for chemical modification to develop novel therapeutic agents. Derivatization of this core structure, particularly through the formation of Schiff bases, Mannich bases, and S-substituted derivatives, has been shown to significantly enhance its antimicrobial and anticancer properties. These modifications allow for the modulation of lipophilicity, steric and electronic properties, and hydrogen bonding capabilities, which can lead to improved target interaction and pharmacokinetic profiles.

This document provides detailed protocols for the synthesis of various derivatives of 4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol and methods for evaluating their biological activity.

Key Derivatization Strategies

The primary sites for derivatization on the 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol scaffold are the thiol group (-SH) and the N-4 position of the triazole ring. Common strategies include:

  • Formation of Schiff Bases: Condensation of an amino group (introduced at the N-4 position) with various aldehydes and ketones.

  • Synthesis of Mannich Bases: Reaction of the triazole with formaldehyde and a primary or secondary amine.[1]

  • S-Alkylation/Arylation: Substitution at the sulfur atom with different alkyl or aryl halides.

These modifications yield a diverse library of compounds with potentially enhanced biological activities.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol (Intermediate)

This intermediate is crucial for the subsequent synthesis of Schiff bases. The general synthesis involves the cyclization of a thiocarbohydrazide derivative.[2]

Materials:

  • Corresponding ester of benzyl methyl acid

  • Hydrazine hydrate

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Synthesis of Hydrazide: Reflux the starting ester with hydrazine hydrate in ethanol for 4-6 hours. Cool the reaction mixture and filter the precipitated hydrazide.

  • Formation of Potassium Dithiocarbazinate: Dissolve the hydrazide in a solution of potassium hydroxide in ethanol. Add carbon disulfide dropwise while stirring in an ice bath. Continue stirring for 8-12 hours at room temperature.

  • Cyclization to Triazole: To the potassium dithiocarbazinate salt, add hydrazine hydrate and reflux for 6-8 hours until the evolution of hydrogen sulfide gas ceases.

  • Acidification: Cool the reaction mixture and pour it into ice-cold water. Acidify with concentrated hydrochloric acid to precipitate the 4-amino-4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Protocol 2: Synthesis of Schiff Base Derivatives

Materials:

  • 4-Amino-4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol

  • Substituted aromatic/heterocyclic aldehydes

  • Glacial acetic acid or concentrated sulfuric acid (catalytic amount)

  • Ethanol or Methanol

Procedure:

  • Dissolve an equimolar amount of 4-amino-4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol and the desired aldehyde in ethanol.[3]

  • Add a few drops of glacial acetic acid or concentrated sulfuric acid as a catalyst.[3]

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, DMF) to obtain the pure Schiff base.

Protocol 3: Synthesis of Mannich Base Derivatives

Materials:

  • 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol

  • Formaldehyde (37% aqueous solution)

  • Primary or secondary amines (e.g., piperidine, morpholine, N-methylpiperazine)

  • Ethanol

Procedure:

  • To a solution of 4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol in ethanol, add an equimolar amount of formaldehyde and the respective amine.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the precipitated solid is filtered, washed with cold ethanol, and dried.

  • Recrystallize from ethanol to afford the pure Mannich base.

Protocol 4: Synthesis of S-Substituted Derivatives

Materials:

  • 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol

  • Alkyl or aryl halides (e.g., benzyl chloride, 2-chloroacetophenone)

  • Sodium hydroxide or potassium carbonate

  • Ethanol or DMF

Procedure:

  • Dissolve 4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol in ethanol containing a stoichiometric amount of sodium hydroxide to form the sodium salt.

  • To this solution, add an equimolar amount of the desired alkyl or aryl halide.

  • Reflux the mixture for 3-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure S-substituted derivative.

Biological Activity Evaluation

Protocol 5: In Vitro Antimicrobial Screening (Disc Diffusion Method)

This method is used to assess the preliminary antibacterial and antifungal activity of the synthesized derivatives.

Materials:

  • Nutrient Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sterile filter paper discs (6 mm diameter)

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Incubator

Procedure:

  • Prepare sterile agar plates.

  • Spread a standardized inoculum of the test microorganism onto the agar surface.

  • Impregnate sterile filter paper discs with a known concentration of the test compounds dissolved in DMSO.

  • Place the discs on the inoculated agar plates.

  • Place standard antibiotic/antifungal discs and a DMSO-only disc as positive and negative controls, respectively.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[4]

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Protocol 6: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Test microorganisms

  • Synthesized compounds

  • 96-well microtiter plates

  • Spectrophotometer (optional, for reading absorbance)

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubate the plates under the same conditions as the disc diffusion assay.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 7: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight in a CO2 incubator.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison.

Table 1: Antimicrobial Activity of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol Derivatives (Zone of Inhibition in mm)

Compound IDDerivative TypeR-groupS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
BMT-H Parent-1087697
BMT-SB1 Schiff Base4-Cl-Ph181614121513
BMT-SB2 Schiff Base4-NO2-Ph201815131715
BMT-MB1 Mannich BasePiperidine15141191311
BMT-S1 S-substitutedBenzyl161513111412
Ciprofloxacin Standard-25242220--
Fluconazole Standard-----2220

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
BMT-SB1 15.631.2562.512531.2562.5
BMT-SB2 7.815.631.2562.515.631.25
BMT-MB1 31.2562.5125>25062.5125
BMT-S1 31.2531.2562.512531.2562.5
Ciprofloxacin 1.953.93.97.8--
Fluconazole ----3.97.8

Table 3: Anticancer Activity (IC50 in µM)

Compound IDMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
BMT-SB1 12.515.218.9
BMT-SB2 8.710.513.4
BMT-MB1 25.130.835.6
BMT-S1 18.322.426.1
Doxorubicin 0.81.11.5

Visualizations

DerivatizationWorkflow Start 4-Benzyl-5-methyl-4H- 1,2,4-triazole-3-thiol Intermediate 4-Amino Intermediate (for Schiff Bases) Start->Intermediate Hydrazine Hydrate MannichBase Mannich Base Derivatives Start->MannichBase Formaldehyde + Amine SSubstituted S-Substituted Derivatives Start->SSubstituted Alkyl/Aryl Halides SchiffBase Schiff Base Derivatives Intermediate->SchiffBase Aldehydes/ Ketones Bioactivity Biological Activity Screening SchiffBase->Bioactivity MannichBase->Bioactivity SSubstituted->Bioactivity

Caption: Synthetic workflow for the derivatization of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

AnticancerSignalingPathway Triazole Triazole Derivative (e.g., BMT-SB2) EGFR EGFR Triazole->EGFR Inhibition BRAF BRAF Triazole->BRAF Inhibition Tubulin Tubulin Polymerization Triazole->Tubulin Inhibition PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS BRAF->RAS Microtubule Microtubule Disruption Tubulin->Microtubule Proliferation Cell Proliferation (Inhibited) PI3K->Proliferation Apoptosis Apoptosis (Induced) PI3K->Apoptosis RAS->Proliferation RAS->Apoptosis Microtubule->Apoptosis

Caption: Potential anticancer signaling pathways targeted by 1,2,4-triazole derivatives.[5]

References

Method

Application Notes and Protocols: 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol as a corr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor, particularly for mild steel in acidic environments.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Triazole derivatives, such as 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, have emerged as effective corrosion inhibitors. These compounds typically function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The presence of heteroatoms (N, S) and aromatic rings in their structure facilitates this adsorption process through the formation of coordinate bonds with the vacant d-orbitals of the metal.

Synthesis Protocol

A general method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of a substituted thiosemicarbazide.[1][2] The following is a plausible synthetic route for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

dot

Caption: Synthetic pathway for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Materials:

  • Acetic hydrazide

  • Benzyl isothiocyanate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of 4-Benzyl-1-acetylthiosemicarbazide: A solution of acetic hydrazide in ethanol is reacted with benzyl isothiocyanate under reflux for several hours. The resulting thiosemicarbazide derivative precipitates upon cooling and can be purified by recrystallization.

  • Cyclization to 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol: The synthesized thiosemicarbazide is then refluxed in an aqueous solution of sodium hydroxide. This alkaline condition promotes the intramolecular cyclization to form the triazole ring.

  • Purification: After the reaction is complete, the solution is cooled and acidified with hydrochloric acid to precipitate the final product, 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol. The solid is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocols for Corrosion Inhibition Studies

The evaluation of a corrosion inhibitor's performance is typically conducted using a combination of gravimetric and electrochemical techniques.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency.[3][4][5][6]

dot

Caption: Experimental workflow for the weight loss method.

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol

  • Analytical balance

  • Water bath or incubator

  • Acetone

  • Desiccator

Procedure:

  • Coupon Preparation: Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

  • Incubation: Maintain the solutions at a constant temperature for a specified period (e.g., 24, 48, 72 hours).

  • Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products, wash with distilled water and acetone, dry, and reweigh.

Calculations:

  • Corrosion Rate (CR): CR = (W_i - W_f) / (A * t) where W_i is the initial weight, W_f is the final weight, A is the surface area, and t is the immersion time.

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion mechanism and the kinetics of the corrosion process.[7][8][9][10] These are typically performed using a three-electrode setup in a corrosion cell.

dot

Caption: Workflow for electrochemical corrosion measurements.

Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode corrosion cell (Working Electrode: mild steel; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; Counter Electrode: Platinum or graphite)

  • Corrosive solution with and without inhibitor

Procedure:

  • Cell Setup: Assemble the three-electrode cell with the prepared mild steel working electrode.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[11][12][13][14][15]

  • Potentiodynamic Polarization (PDP): Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[8][9]

Data Analysis:

  • EIS: The data is often presented as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined by fitting the data to an equivalent electrical circuit. The inhibition efficiency can be calculated using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100.

  • PDP: The polarization curves (log I vs. E) are analyzed using Tafel extrapolation to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated as: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100.

Illustrative Data

The following tables present example data that could be obtained from the experimental protocols described above for a triazole-based inhibitor.

Table 1: Weight Loss Data

Inhibitor Conc. (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank50.21.25-
0.115.10.3870.0
0.58.00.2084.1
1.04.50.1191.0

Table 2: Potentiodynamic Polarization Data

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)
Blank-450250-
0.1-4357072.0
0.5-4203586.0
1.0-4102092.0

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank200150-
0.17508073.3
0.515005086.7
1.028003092.9

Proposed Mechanism of Inhibition

The corrosion inhibition by 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol is attributed to its adsorption on the metal surface, which can occur through physisorption, chemisorption, or a combination of both.[16]

dot

Inhibition_Mechanism Inhibitor Inhibitor in Solution Adsorption Adsorption Inhibitor->Adsorption MetalSurface Metal Surface MetalSurface->Adsorption ProtectiveFilm Protective Film Formation Adsorption->ProtectiveFilm CorrosionInhibition Corrosion Inhibition ProtectiveFilm->CorrosionInhibition

Caption: Proposed mechanism of corrosion inhibition.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This involves the sharing of electrons between the heteroatoms (N, S) of the triazole ring and the vacant d-orbitals of the iron atoms, leading to the formation of a coordinate bond. The presence of the benzyl and methyl groups can also influence the adsorption process and the stability of the protective film.

The formation of a stable, adsorbed layer of the inhibitor on the metal surface effectively blocks the active corrosion sites, thereby reducing the rates of both anodic and cathodic reactions and protecting the metal from corrosion.

References

Application

Application Notes and Protocols for the Development of Novel Therapeutic Agents from 1,2,4-Triazole-3-thiol Scaffolds

Audience: Researchers, scientists, and drug development professionals. Introduction: The 1,2,4-triazole ring system is a foundational scaffold in medicinal chemistry, integral to numerous clinically approved drugs.[1] Wh...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,4-triazole ring system is a foundational scaffold in medicinal chemistry, integral to numerous clinically approved drugs.[1] When functionalized with a thiol group at the 3-position, the resulting 1,2,4-triazole-3-thiol moiety exhibits a broad spectrum of biological activities, making it a "privileged scaffold" for drug discovery.[2][3] These compounds and their derivatives have demonstrated significant potential as anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, and anticonvulsant agents.[1][4][5][6] The scaffold's therapeutic versatility stems from its unique structural features, including its dipole character, hydrogen bonding capacity, and rigidity, which allow for high-affinity interactions with various biological receptors and enzymes.[3][7]

This document provides detailed protocols for the synthesis and biological evaluation of novel therapeutic candidates based on the 1,2,4-triazole-3-thiol scaffold, along with summarized data from recent studies to guide research and development efforts.

Section 1: Synthesis Protocols

A common and effective method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[2][4] The thiosemicarbazide precursors are typically formed from the reaction of acid hydrazides with various isothiocyanates.[2][5]

G cluster_0 A Acid Hydrazide (R1-CO-NH-NH2) C Thiosemicarbazide Intermediate A->C Reaction in Ethanol B Aryl/Alkyl Isothiocyanate (R2-N=C=S) B->C D Base-Catalyzed Cyclization (e.g., NaOH) C->D Reflux E 4,5-Disubstituted-1,2,4-triazole-3-thiol Scaffold D->E Acidification (e.g., HCl)

Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiol scaffolds.
Protocol 1.1: Synthesis of 4-Hexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol is adapted from the methodology for synthesizing 4,5-disubstituted 1,2,4-triazole-3-thiols.[4]

Materials:

  • Benzoyl hydrazide

  • Hexyl isothiocyanate

  • Absolute ethanol

  • Sodium hydroxide (NaOH) solution (8% w/v)

  • Concentrated Hydrochloric Acid (HCl)

  • Reflux apparatus, magnetic stirrer, filtration apparatus

Procedure:

  • Thiosemicarbazide Synthesis:

    • Dissolve benzoyl hydrazide (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask.

    • Add hexyl isothiocyanate (10 mmol) to the solution.

    • Reflux the mixture with stirring for 4-6 hours.

    • After reflux, cool the reaction mixture to room temperature. The thiosemicarbazide intermediate will precipitate.

    • Filter the precipitate, wash with cold ethanol, and dry.

  • Cyclization to Triazole-3-thiol:

    • Suspend the dried thiosemicarbazide intermediate (5 mmol) in 30 mL of 8% aqueous NaOH solution.

    • Reflux the mixture for 3-4 hours with continuous stirring.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • After cooling, pour the reaction mixture into a beaker containing crushed ice.

    • Acidify the solution slowly with concentrated HCl to pH ~5-6. A solid precipitate will form.

    • Filter the solid product, wash thoroughly with cold water to remove any inorganic impurities, and dry.

    • Recrystallize the crude product from 70% ethanol to obtain the purified 4-Hexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.[4]

  • Characterization:

    • Confirm the structure of the synthesized compound using FT-IR, 1H-NMR, and elemental analysis.[4]

Section 2: Protocols for Biological Evaluation

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of novel compounds.[7][8]

G A Seed Cancer Cells in 96-well plate (e.g., 1x10^4 cells/well) B Incubate for 24h (Allow cell adherence) A->B C Treat cells with serial dilutions of Triazole derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent (e.g., 5 mg/mL) D->E F Incubate for 4h (Allow formazan crystal formation) E->F G Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) F->G H Read Absorbance (e.g., at 570 nm) G->H I Calculate % Viability and Determine IC50 Value H->I

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Protocol 2.1.1: In Vitro Cytotoxicity Evaluation using MTT Assay

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231 breast cancer, HCT-116 colon cancer).[2][7]

  • Human fibroblast cells (for selectivity testing).[7]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Synthesized 1,2,4-triazole-3-thiol derivatives.

  • Dimethyl sulfoxide (DMSO).

  • MTT reagent solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized triazole derivatives in DMSO.

    • Create a series of dilutions of each compound in the culture medium to achieve the desired final concentrations (e.g., from 0.1 to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and untreated control.

    • Incubate the plate for another 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (OD_treated / OD_control) * 100

    • Plot the % viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity Screening

The broth microdilution method is a standard procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains.[9][10]

G A Prepare serial two-fold dilutions of Triazole compounds in broth (96-well plate) C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) B->C E Incubate at 37°C for 24h (for bacteria) C->E D Include Positive (microbe, no drug) & Negative (broth only) Controls D->E F Visually inspect for turbidity (microbial growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol 2.2.1: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).[9][11]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger).[1][11]

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

  • Synthesized 1,2,4-triazole-3-thiol derivatives dissolved in DMSO.

  • Standard antibiotics (e.g., Ciprofloxacin, Streptomycin) and antifungals (e.g., Fluconazole) as positive controls.[1][11]

  • Sterile 96-well microtiter plates.

Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 50 µL of sterile broth into each well of a 96-well plate.

    • Prepare a stock solution of each test compound (e.g., 1000 µg/mL) in DMSO.

    • Add 50 µL of the stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

  • Preparation of Inoculum:

    • Grow microbial cultures overnight.

    • Dilute the cultures in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 28-30°C for 48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. Microbial growth is indicated by a cloudy appearance.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Section 3: Application Notes & Data Summary

Derivatives of the 1,2,4-triazole-3-thiol scaffold have shown potent activity across various therapeutic areas. The structure-activity relationship (SAR) often depends on the nature and position of substituents on the triazole ring and any appended moieties.

Anticancer Activity

Studies have shown that these compounds can induce cytotoxicity in a range of cancer cell lines. The mechanism can involve the inhibition of key signaling pathways or kinases.[6][7]

Table 1: Selected Anticancer Activities of 1,2,4-Triazole-3-thiol Derivatives

Compound Class/Derivative Cancer Cell Line Activity Metric Value Reference
Hydrazone Derivatives Melanoma (IGR39) EC₅₀ 2–17 µM [7]
Hydrazone Derivatives Breast (MDA-MB-231) EC₅₀ 2–17 µM [7]
Hydrazone Derivatives Pancreatic (Panc-1) EC₅₀ 2–17 µM [7]
4-Aryl-5-(quinolin-8-yloxymethyl) Derivative Colon (HCT-116) IC₅₀ 6.2 µM [2]
4-Aryl-5-(quinolin-8-yloxymethyl) Derivative Breast (T47D) IC₅₀ 27.3 µM [2]

| Pyridine Hybrid Derivatives | Murine Melanoma (B16F10) | IC₅₀ | 41.12–61.11 µM |[8] |

Antimicrobial Activity

The scaffold is a cornerstone of many antifungal agents and also shows broad-spectrum antibacterial potential. Modifications, such as the introduction of nalidixic acid or ofloxacin moieties, can enhance antibacterial potency.[3][9]

Table 2: Selected Antimicrobial Activities of 1,2,4-Triazole-3-thiol Derivatives

Compound Class/Derivative Microbial Strain Activity Metric Value (µg/mL) Reference
Azomethine Derivative P. aeruginosa MIC 16 [9]
Triazolothiadiazole Derivative S. aureus, E. coli, etc. MIC 16 [9]
4-amino-5-aryl Derivatives E. coli, B. subtilis, etc. MIC 5 [9]
S-substituted derivatives S. aureus, E. coli, C. albicans MIC 31.25 - 62.5 [10]
4-(benzylideneamino) Schiff bases S. aureus MIC < 6.25 [11]

| 4-(benzylideneamino) Schiff bases | M. gypseum | MIC | < 6.25 |[11] |

Section 4: Potential Mechanism of Action

While mechanisms vary by specific derivative, a common target for anticancer 1,2,4-triazole compounds is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and migration.[7] Inhibition of these pathways can disrupt downstream signaling, leading to cell cycle arrest and apoptosis.

G A 1,2,4-Triazole-3-thiol Derivative B Protein Kinase (e.g., Tyrosine Kinase) A->B Inhibits E Phosphorylated Substrate B->E Phosphorylation H Apoptosis / Cell Cycle Arrest B->H Inhibition by Triazole leads to C ATP C->B D Substrate Protein D->B F Downstream Signaling Cascade E->F Activates G Cell Proliferation & Survival F->G Promotes

Caption: A generalized signaling pathway showing kinase inhibition by a triazole agent.

References

Method

Application Notes and Protocols for Assessing the In Vitro Activity of Triazole Compounds

Audience: Researchers, scientists, and drug development professionals. Introduction: Triazole compounds are a significant class of heterocyclic molecules renowned for their broad spectrum of biological activities. They f...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triazole compounds are a significant class of heterocyclic molecules renowned for their broad spectrum of biological activities. They form the backbone of numerous antifungal and anticancer agents.[1][2] The 1,2,4-triazole and 1,2,3-triazole scaffolds are privileged structures in medicinal chemistry due to their unique physicochemical properties and ability to interact with various biological targets.[3][4] This document provides detailed methodologies for assessing the in vitro antifungal and anticancer activities of novel triazole compounds, complete with experimental protocols, data presentation guidelines, and workflow visualizations.

Section 1: Assessing Antifungal Activity

The primary mechanism of action for most antifungal triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][7] Its disruption leads to the accumulation of toxic sterol intermediates, compromising membrane integrity and inhibiting fungal growth.[6][7] The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8][9]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically documents M27 for yeasts and M38 for filamentous fungi.[10][11]

1. Materials and Reagents:

  • Test triazole compounds

  • Standard antifungal agents (e.g., Fluconazole, Voriconazole) for quality control[9]

  • Dimethyl sulfoxide (DMSO) for compound dissolution[12]

  • RPMI 1640 liquid medium with L-glutamine, without bicarbonate, buffered with MOPS[13][14]

  • Sterile 96-well U-bottom microdilution plates[15]

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)[6][9]

  • Sabouraud Dextrose Agar/Broth or Potato Dextrose Agar/Broth

  • Sterile saline (0.85%) with 0.05% Tween 80 (for molds)

  • Spectrophotometer

  • Humidified incubator (35°C)

2. Inoculum Preparation:

  • Yeasts (Candida spp., C. neoformans): Subculture the yeast onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours. Select several colonies and suspend them in sterile saline. Adjust the suspension turbidity with a spectrophotometer at 530 nm to match a 0.5 McFarland standard (equivalent to 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[16]

  • Filamentous Fungi (Aspergillus spp.): Culture the mold on Potato Dextrose Agar slants at 35°C for 7 days to encourage conidial formation. Harvest conidia by flooding the agar surface with sterile saline containing Tween 80. Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.[13] Adjust the upper homogeneous suspension with a spectrophotometer at 530 nm to an optical density that yields a final inoculum size of 0.4-5 x 10⁴ CFU/mL after dilution in RPMI 1640.[13]

3. Plate Preparation:

  • Prepare a stock solution of each triazole compound in DMSO.

  • Perform a serial two-fold dilution of the compounds in RPMI 1640 medium directly in the 96-well microtiter plates. The typical concentration range tested is 0.03 to 16 µg/mL.[13]

  • Each well will contain 100 µL of the diluted compound solution at twice the final desired concentration.

  • Add 100 µL of the final standardized fungal inoculum to each well, bringing the total volume to 200 µL.

  • Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

4. Incubation:

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate at 35°C.

  • Read the results visually after 24-48 hours for yeasts and 48-72 hours for most molds, depending on the growth rate of the control.[13][14]

5. Reading and Interpreting Results (MIC Determination):

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50% for azoles) compared to the drug-free growth control.[9][12] For some agents like amphotericin B, a 100% inhibition (optically clear) endpoint is used.[16]

Data Presentation: Antifungal Activity

Quantitative results should be summarized in a table to facilitate comparison between compounds and against standard drugs.

Table 1: Example In Vitro Antifungal Activity (MIC in µg/mL) of Triazole Compounds.

Compound C. albicans ATCC 90028 C. glabrata ATCC 90030 A. fumigatus ATCC 204305 C. neoformans ATCC 90112
Triazole-A 1.0 4.0 0.5 0.25
Triazole-B 0.25 2.0 1.0 0.5
Triazole-C >16 8.0 4.0 2.0
Fluconazole 0.5 8.0 >64 4.0

| Voriconazole | 0.03 | 0.25 | 0.5 | 0.125 |

Visualizations: Antifungal Assessment Workflows

Antifungal_Workflow start_end start_end process process input_output input_output decision decision result result start Start prep_fungi Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_fungi dilute_inoculum Dilute Inoculum in RPMI 1640 Medium prep_fungi->dilute_inoculum plate_setup Add Compounds & Inoculum to 96-Well Plate dilute_inoculum->plate_setup prep_compounds Prepare Serial Dilutions of Triazole Compounds prep_compounds->plate_setup incubate Incubate at 35°C (24-72 hours) plate_setup->incubate read_plates Visually Read Plates incubate->read_plates determine_mic Determine MIC (≥50% Growth Inhibition) read_plates->determine_mic report Report MIC Values determine_mic->report end End report->end

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Assay.

Ergosterol_Pathway substrate substrate enzyme enzyme product product inhibitor inhibitor pathway_end pathway_end Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Intermediates Sterol Intermediates CYP51->Intermediates catalysis Triazoles Triazole Compounds Triazoles->CYP51 Inhibition Ergosterol Ergosterol Intermediates->Ergosterol further steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane essential for

Caption: Antifungal mechanism of triazoles via inhibition of ergosterol biosynthesis.

Section 2: Assessing Anticancer (Cytotoxic) Activity

Triazole derivatives exhibit anticancer properties through diverse mechanisms, including the inhibition of key enzymes like kinases and topoisomerases, interference with DNA, and modulation of apoptotic pathways.[3] A fundamental method to screen for potential anticancer activity is the cytotoxicity assay, which measures a compound's ability to inhibit cell growth or kill cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[17][18]

Experimental Protocol: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[19] Live cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[20]

1. Materials and Reagents:

  • Test triazole compounds

  • Standard anticancer drug (e.g., Doxorubicin, Cisplatin)[21]

  • DMSO for compound dissolution

  • Human cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT-116-colon)[21][22][23]

  • Appropriate cell culture medium (e.g., DMEM, RPMI 1640) with fetal bovine serum (FBS) and antibiotics

  • Sterile, flat-bottomed 96-well cell culture plates

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization buffer (e.g., DMSO, or acidified isopropanol)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (spectrophotometer)

2. Cell Seeding:

  • Culture cancer cells in appropriate medium until they reach ~80% confluency.

  • Trypsinize the cells, count them using a hemocytometer, and adjust the cell density.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well.[20]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.[17]

3. Compound Treatment:

  • Prepare stock solutions of the triazole compounds and a reference drug in DMSO.

  • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

  • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds.

  • Include wells with untreated cells (vehicle control, containing only DMSO at the same concentration as treated wells) and wells with medium only (blank control).

  • Incubate the plate for another 48 to 72 hours.[17][20]

4. MTT Assay and Measurement:

  • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

5. Data Analysis (IC₅₀ Determination):

  • Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = [(OD of Treated - OD of Blank) / (OD of Control - OD of Blank)] x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.[17]

Data Presentation: Anticancer Activity

Summarize the IC₅₀ values in a table for clear comparison of the cytotoxic potency of the synthesized compounds.

Table 2: Example In Vitro Anticancer Activity (IC₅₀ in µM) of Triazole Compounds.

Compound A549 (Lung) MCF-7 (Breast) HCT-116 (Colon)
Triazole-X 15.2 25.8 9.7
Triazole-Y 5.8 8.1 3.5
Triazole-Z 48.1 >100 65.3

| Doxorubicin | 1.2 | 0.8 | 1.5 |

Visualization: Anticancer Assessment Workflow

Anticancer_Workflow start_end start_end process process input_output input_output decision decision result result start Start seed_cells Seed Cancer Cells in 96-Well Plate start->seed_cells incubate1 Incubate for 24h (Cell Adhesion) seed_cells->incubate1 treat_cells Treat Cells with Triazole Compounds incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent (Incubate 3-4h) incubate2->add_mtt solubilize Remove Medium & Add Solubilizer (DMSO) add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calculate_ic50 Calculate % Viability & Determine IC50 read_abs->calculate_ic50 report Report IC50 Values calculate_ic50->report end End report->end

Caption: Workflow for the MTT Assay for assessing in vitro cytotoxicity.

References

Technical Notes & Optimization

Troubleshooting

"optimization of reaction conditions for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol synthesis"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Benzyl-5-methyl-4H-1,2,4-tri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol. The information is based on established synthetic methodologies for structurally related compounds and may require optimization for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol and similar compounds.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Incorrect reaction temperature. - Inactive reagents. - Suboptimal pH for cyclization. - Product loss during work-up or purification.- Extend the reaction time and monitor progress using TLC. - Optimize the reaction temperature; for alkaline cyclization, reflux is often required. - Use freshly distilled/purified reagents and solvents. - Ensure the basicity of the medium is sufficient for cyclization (e.g., using KOH or NaOH). - Optimize the extraction and recrystallization procedures to minimize loss.
Formation of Impurities or Side Products - Presence of moisture in the reaction. - Air oxidation of the thiol group. - Formation of isomeric products (e.g., 1,3,4-thiadiazoles). - Unreacted starting materials remaining.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Work-up the reaction mixture promptly and consider using antioxidants if necessary. - Carefully control reaction conditions, particularly the pH during cyclization. Spectral analysis (NMR, IR) can help identify isomers. - Ensure the correct stoichiometry of reactants and extend reaction time if needed.
Difficulty in Product Purification/Crystallization - Oily product. - Co-precipitation of impurities. - Product is highly soluble in the recrystallization solvent.- Try triturating the oily product with a non-polar solvent (e.g., hexane or ether) to induce solidification. - Perform column chromatography to separate the product from impurities before crystallization. - Experiment with different solvent systems for recrystallization (e.g., ethanol/water, DMF/water).
Inconsistent Spectroscopic Data (NMR, IR) - Presence of tautomers (thiol-thione). - Residual solvent in the sample. - Sample degradation.- The presence of both SH and NH peaks in the IR and 1H NMR spectra can indicate thiol-thione tautomerism, which is a characteristic of this class of compounds.[1][2] - Dry the sample under high vacuum to remove residual solvents. - Store the purified product in a cool, dark, and dry place.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols?

A1: The most common method involves two main steps:

  • Formation of a substituted thiosemicarbazide: This is typically achieved by reacting a hydrazide with an isothiocyanate. For the target molecule, phenylacetic acid hydrazide would be reacted with benzyl isothiocyanate.

  • Alkaline cyclization: The resulting thiosemicarbazide is then cyclized in a basic medium (e.g., aqueous sodium hydroxide or potassium hydroxide) under reflux to form the 1,2,4-triazole ring.[2][3]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use an appropriate solvent system (e.g., ethyl acetate/hexane) to track the disappearance of the starting materials and the appearance of the product spot.

Q3: What are the key safety precautions to take during this synthesis?

A3: Isothiocyanates are lachrymators and should be handled in a well-ventilated fume hood. Carbon disulfide, if used in the preparation of starting materials, is highly flammable and toxic. Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Q4: How can I confirm the structure of the synthesized compound?

A4: The structure of the final product should be confirmed using a combination of spectroscopic techniques, including:

  • ¹H NMR: To identify the protons of the benzyl and methyl groups and the aromatic ring protons. The SH proton typically appears as a broad singlet at a downfield chemical shift.[1][2]

  • ¹³C NMR: To confirm the number and types of carbon atoms.

  • IR Spectroscopy: To identify characteristic functional groups, such as N-H, C=N, and the C=S (thione) or S-H (thiol) stretching vibrations.[1][2]

  • Mass Spectrometry: To determine the molecular weight of the compound.

Q5: What is the significance of the thiol-thione tautomerism in these compounds?

A5: 4H-1,2,4-triazole-3-thiols can exist in equilibrium with their thione tautomeric form. This is an important characteristic that can influence their chemical reactivity and biological activity. The presence of both forms can often be observed in spectroscopic data.[1]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, which can be adapted for the synthesis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Step 1: Synthesis of 1-(phenylacetyl)-4-benzylthiosemicarbazide

  • Dissolve phenylacetic acid hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add benzyl isothiocyanate (1 equivalent) to the solution.

  • Reflux the mixture for a specified period (typically 2-4 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol

  • Suspend the 1-(phenylacetyl)-4-benzylthiosemicarbazide (1 equivalent) in an aqueous solution of a base (e.g., 8% NaOH or KOH).

  • Reflux the mixture for 4-6 hours until the evolution of hydrogen sulfide ceases and a clear solution is obtained.

  • Cool the reaction mixture and filter to remove any insoluble impurities.

  • Acidify the filtrate with a dilute acid (e.g., HCl or acetic acid) to precipitate the product.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Quantitative Data for Analogous Compounds

The following table summarizes reaction conditions and yields for the synthesis of structurally similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. This data can serve as a reference for optimizing the synthesis of the target compound.

CompoundStarting MaterialsReaction Conditions (Cyclization)Yield (%)Melting Point (°C)Reference
5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol1-(Phenylacetyl)-4-phenylthiosemicarbazide8% NaOH, Reflux75192-193[1]
5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol1-(Phenylacetyl)-4-(4-methoxyphenyl)thiosemicarbazide8% NaOH, Reflux79177-178[1]
5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol1-(Phenylacetyl)-4-(4-chlorophenyl)thiosemicarbazide8% NaOH, Reflux73187-188[2]
5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol1-(Phenylacetyl)-4-(4-methylphenyl)thiosemicarbazide8% NaOH, Reflux71182-183[1][2]

Visualizations

Synthesis_Workflow Start Starting Materials: Phenylacetic acid hydrazide Benzyl isothiocyanate Step1 Step 1: Thiosemicarbazide Formation (Reflux in Ethanol) Start->Step1 Intermediate 1-(Phenylacetyl)-4-benzylthiosemicarbazide Step1->Intermediate Formation of Intermediate Step2 Step 2: Alkaline Cyclization (Reflux in aq. NaOH/KOH) Intermediate->Step2 Purification Purification (Acidification & Recrystallization) Step2->Purification Crude Product Product Final Product: 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol Purification->Product

Caption: General workflow for the synthesis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Troubleshooting_Logic Problem Problem Encountered LowYield Low/No Yield Problem->LowYield Impurities Impurities Present Problem->Impurities PurificationIssue Purification Difficulty Problem->PurificationIssue Cause1 Incomplete Reaction / Suboptimal Temp. LowYield->Cause1 Cause2 Moisture / Oxidation / Isomers Impurities->Cause2 Cause3 Oily Product / High Solubility PurificationIssue->Cause3 Solution1 Extend Time / Optimize Temp. / Check Reagents Cause1->Solution1 Address by Solution2 Inert Atmosphere / Careful Work-up / Control pH Cause2->Solution2 Address by Solution3 Triturate / Column Chromatography / Change Solvent Cause3->Solution3 Address by

Caption: A logical diagram for troubleshooting common synthesis issues.

References

Optimization

Technical Support Center: Synthesis of 4-Substituted-1,2,4-triazole-3-thiols

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 4-substituted-1,2,4-triazole-3-thiols.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 4-substituted-1,2,4-triazole-3-thiols?

The most common precursors for the synthesis of this class of compounds are thiosemicarbazides or thiocarbohydrazides.[1][2][3] These are typically reacted with carboxylic acids or their derivatives. The selection of the starting materials is crucial as it directly influences the substitution pattern of the final triazole-thiol product.

Q2: How do reaction conditions, specifically pH, affect the outcome of the cyclization reaction?

The pH of the reaction medium is a critical factor that determines the type of heterocyclic ring formed.

  • Alkaline Conditions: Cyclization of acylthiosemicarbazides in a basic medium, such as in the presence of sodium hydroxide, typically yields the desired 1,2,4-triazole-3-thiol ring.[2][4][5]

  • Acidic Conditions: In contrast, performing the cyclization in an acidic medium often leads to the formation of 1,3,4-thiadiazole derivatives as the major product.[5][6]

Q3: What is the primary isomeric impurity formed during the synthesis, and how can it be minimized?

The most common isomeric impurity is the corresponding 1,3,4-thiadiazole.[6] This side product forms competitively, especially under acidic conditions. To minimize its formation, it is crucial to maintain alkaline conditions during the cyclization step. Careful control of pH and temperature is essential for selectively synthesizing the desired 1,2,4-triazole-3-thiol.

Q4: Can bulky substituents on the starting materials affect the reaction yield?

Yes, the presence of bulky substituents on the starting materials can significantly impact the reaction yield. Steric hindrance can lower the efficiency of the enzymatic glycosylation or the chemical cyclization step, leading to lower yields of the final product.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired 4-substituted-1,2,4-triazole-3-thiol. Incorrect reaction conditions (e.g., acidic pH).Ensure the cyclization step is performed under alkaline conditions (e.g., using NaOH or KOH).[2][4] Monitor and adjust the pH throughout the reaction.
Incomplete reaction.Increase the reaction time or temperature, as specified in established protocols.[4][8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Steric hindrance from bulky substituents.Consider alternative synthetic routes or catalysts that may be less sensitive to steric effects.[7] Optimization of reaction conditions (temperature, solvent) may also be necessary.
Formation of a significant amount of 1,3,4-thiadiazole side product. The reaction medium is acidic or has become acidic during the reaction.Strictly maintain alkaline conditions. Consider using a stronger base or a buffered system. The use of polyphosphate ester (PPE) as a condensing agent can also lead to thiadiazole formation, so careful control is needed.[6]
Difficulty in purifying the final product. Presence of unreacted starting materials or side products.Recrystallization from a suitable solvent (e.g., ethanol, ethanol-water mixture) is a common and effective purification method.[3][4][8] Column chromatography may be necessary for complex mixtures.
The product is insoluble in common recrystallization solvents.Try a wider range of solvents or solvent mixtures. Techniques like trituration with a non-solvent can sometimes help in removing impurities.
The product exists as a thione-thiol tautomeric mixture. This is an inherent characteristic of the 1,2,4-triazole-3-thiol scaffold.This is not necessarily a problem, but a property to be aware of. Spectroscopic analysis (IR, NMR) can confirm the presence of both tautomers.[9] The tautomeric equilibrium can be influenced by the solvent and pH.

Experimental Protocols

General Procedure for the Synthesis of 4-Aryl-5-substituted-4H-1,2,4-triazole-3-thiols from Thiosemicarbazides

This protocol is based on the widely used method of alkaline cyclization of 1-acyl-4-arylthiosemicarbazides.[4]

  • Synthesis of 1-Acyl-4-arylthiosemicarbazide:

    • A mixture of the appropriate acid hydrazide (10 mmol) and an aryl isothiocyanate (10 mmol) is refluxed in a suitable solvent (e.g., ethanol) for 2-4 hours.

    • The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

  • Cyclization to 4-Aryl-5-substituted-4H-1,2,4-triazole-3-thiol:

    • The synthesized 1-acyl-4-arylthiosemicarbazide (5 mmol) is dissolved in an aqueous solution of sodium hydroxide (e.g., 2N NaOH, 20 mL).

    • The mixture is refluxed for 3-5 hours.

    • After cooling to room temperature, the solution is acidified with a dilute acid (e.g., HCl) to a pH of 5-6.

    • The precipitate formed is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol).

Data Presentation
Starting Materials Reaction Conditions Product Yield (%) Reference
Furan-2-carboxylic acid hydrazide and Phenyl isothiocyanate1. Reflux in Ethanol, 4h; 2. Reflux in 2N NaOH, 4h5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol68[4]
Phenylacetic acid hydrazide and Phenyl isothiocyanate1. Reflux in Ethanol, 4h; 2. Reflux in 2N NaOH, 4h5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol72[4]
2-picolinoyl-4-allyl-thiosemicarbazideReflux in 2N NaOH, 2-3h4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol94[2]
4-nitrobenzoyl chloride and thiosemicarbazide1. Reflux in DMF, 3h; 2. Stir in 2% aq. NaOH, overnight5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiolNot specified[10]

Visualizations

Experimental Workflow for the Synthesis of 4-Substituted-1,2,4-triazole-3-thiols

experimental_workflow start Starting Materials (Acid Hydrazide + Isothiocyanate) step1 Step 1: Synthesis of Thiosemicarbazide Intermediate start->step1 Reflux in Ethanol step2 Step 2: Alkaline Cyclization (e.g., NaOH, Reflux) step1->step2 Intermediate step3 Acidification step2->step3 Crude Product step4 Purification (Recrystallization) step3->step4 Precipitate end Final Product: 4-Substituted-1,2,4-triazole-3-thiol step4->end

Caption: A generalized experimental workflow for the two-step synthesis of 4-substituted-1,2,4-triazole-3-thiols.

Troubleshooting Decision Tree for Low Product Yield

troubleshooting_low_yield start Low Yield of Triazole-thiol check_ph Was the cyclization performed under alkaline conditions? start->check_ph check_side_product Is the 1,3,4-thiadiazole side product observed? check_ph->check_side_product Yes solution_ph Solution: Ensure alkaline conditions (e.g., use NaOH/KOH) and monitor pH. check_ph->solution_ph No check_reaction_time Was the reaction monitored to completion (e.g., by TLC)? check_side_product->check_reaction_time No solution_purification Solution: Optimize purification to separate from side product. check_side_product->solution_purification Yes solution_time Solution: Increase reaction time and/or temperature. check_reaction_time->solution_time No end Improved Yield check_reaction_time->end Yes solution_ph->end solution_time->end solution_purification->end

Caption: A decision tree to troubleshoot and address common causes of low yields in the synthesis of 4-substituted-1,2,4-triazole-3-thiols.

References

Troubleshooting

Technical Support Center: 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Benzyl-5-methyl-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol?

A1: The most common and established method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves a multi-step process.[1][2] This process typically begins with the formation of a thiosemicarbazide intermediate, which is then cyclized in an alkaline medium to form the desired triazole ring.[2][3]

Q2: What are the key starting materials for this synthesis?

A2: The synthesis generally starts from a corresponding hydrazide and an isothiocyanate. For the target molecule, this would likely involve acetyl hydrazide and benzyl isothiocyanate to form the necessary 1-acetyl-4-benzyl-thiosemicarbazide intermediate.

Q3: What are some common side products that can form during the synthesis?

A3: A significant competing reaction is the formation of 1,3,4-thiadiazole derivatives, which are functional isomers of the desired 1,2,4-triazole-3-thiol.[4] Careful control of reaction conditions is crucial to minimize the formation of these impurities.

Q4: How can I purify the final product?

A4: The most frequently cited method for purification is recrystallization from a suitable solvent, such as ethanol or a water/methanol mixture. The crude product is typically filtered and washed before recrystallization to remove inorganic salts and other impurities.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction of the starting materials.- Ensure starting materials are pure and dry.- Increase reaction time or temperature, monitoring for decomposition.- Use a slight excess of one of the reactants (e.g., isothiocyanate).
Formation of side products (e.g., 1,3,4-thiadiazoles).[4]- Strictly control the pH during the cyclization step; an alkaline medium is generally favored for 1,2,4-triazole formation.[3]- Optimize the reaction temperature and time to favor the desired product.
Loss of product during workup and purification.- Minimize the number of transfer steps.- Ensure the recrystallization solvent is appropriate to maximize recovery.- Wash the filtered product with cold solvent to reduce solubility losses.
Impure Product Presence of unreacted starting materials.- Monitor the reaction to completion using Thin Layer Chromatography (TLC).- Optimize the stoichiometry of the reactants.
Co-precipitation of inorganic salts.- Thoroughly wash the crude product with water to remove any inorganic salts before recrystallization.
Presence of isomeric impurities (1,3,4-thiadiazoles).- Optimize the cyclization conditions (pH, temperature) to favor the 1,2,4-triazole isomer.- Recrystallize the product multiple times if necessary, potentially using a different solvent system.
Reaction Fails to Proceed Incorrect reagents or poor quality of reagents.- Verify the identity and purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, IR).- Ensure solvents are anhydrous where required.
Inappropriate reaction conditions.- Double-check the reported reaction temperature, time, and pH for the specific synthetic step.

Experimental Protocols

General Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

This protocol is a generalized procedure based on the synthesis of analogous compounds and should be adapted and optimized for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Step 1: Synthesis of 1-Acyl-4-aryl-thiosemicarbazide Intermediate

  • Dissolve the starting hydrazide (e.g., acetyl hydrazide) in a suitable solvent like absolute ethanol.

  • Add the corresponding isothiocyanate (e.g., benzyl isothiocyanate) to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated thiosemicarbazide is collected by filtration, washed with cold diethyl ether, and dried.

Step 2: Cyclization to form 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol

  • Suspend the synthesized thiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.[3][5]

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).[6] During this time, the evolution of hydrogen sulfide may be observed.[6]

  • Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 6.[4]

  • The precipitated solid, which is the crude 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, is collected by filtration.

  • Wash the crude product with cold water to remove any inorganic salts.[6]

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Reported Yields for Analogous 5-Benzyl-4-aryl-4H-1,2,4-triazole-3-thiols
4-Aryl Substituent Yield (%) Reference
4-Phenyl-[7]
4-(4-Methoxyphenyl)79%[3][7]
4-(4-Chlorophenyl)73%[8]
4-(4-Methylphenyl)71%[7][8]

Visualizations

Synthesis_Workflow Start Starting Materials (Acetyl Hydrazide, Benzyl Isothiocyanate) Step1 Step 1: Thiosemicarbazide Formation (Reflux in Ethanol) Start->Step1 Intermediate 1-Acetyl-4-benzyl-thiosemicarbazide Step1->Intermediate Step2 Step 2: Alkaline Cyclization (e.g., NaOH, Reflux) Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Purification Purification (Recrystallization from Ethanol) Crude_Product->Purification Final_Product 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol Purification->Final_Product

Caption: Synthetic workflow for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Troubleshooting_Tree Problem Low Yield or Impure Product? Check_Purity Check Starting Material Purity Problem->Check_Purity Start Here Pure Pure Materials? Check_Purity->Pure Optimize_Conditions Optimize Reaction Conditions (Time, Temp, pH) Optimized Conditions Optimized? Optimize_Conditions->Optimized Improve_Workup Improve Workup/Purification Workup_Improved Workup Improved? Improve_Workup->Workup_Improved Pure->Optimize_Conditions Yes Failure Consult Further Literature Pure->Failure No, Purify/Replace Optimized->Improve_Workup Yes Optimized->Failure No, Re-evaluate Success Yield/Purity Improved Workup_Improved->Success Yes Workup_Improved->Failure No, Re-evaluate

References

Optimization

Technical Support Center: Purification of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol. The primary purification method discussed is recryst...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol. The primary purification method discussed is recrystallization, as it is the most commonly cited technique for this class of compounds.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the recrystallization solvent, even with heating. The solvent is not suitable for the compound. The compound may be highly impure.Select a more polar solvent or use a solvent mixture. Try a small-scale solubility test with different solvents (e.g., ethanol, methanol, ethyl acetate, water) to find a suitable one where the compound is soluble when hot but sparingly soluble when cold.[1][2][3][4][5] If impurities are suspected to be highly insoluble, attempt hot filtration to remove them before allowing the solution to cool.
The compound "oils out" instead of forming crystals upon cooling. The cooling process is too rapid. The solution is supersaturated. The presence of impurities is disrupting crystal lattice formation. The melting point of the compound is lower than the temperature of the solution.Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Add a seed crystal of the pure compound to induce crystallization. Try adding a small amount of a co-solvent in which the compound is less soluble. If the issue persists, consider purification by column chromatography.
No crystals form even after the solution has cooled completely. The solution is not saturated enough. The compound is too soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent and then allow it to cool again. If the compound remains too soluble, add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then warm until it is clear and allow it to cool slowly.
The resulting crystals are very small or appear as a powder. The solution cooled too quickly, leading to rapid precipitation instead of crystal growth.Ensure a slow cooling process. A Dewar flask filled with hot water can be used to insulate the flask and slow down the cooling rate.
The purified compound has a low melting point or a broad melting range. The compound is still impure. The compound may be wet with residual solvent.Perform a second recrystallization. Ensure the crystals are thoroughly dried under vacuum to remove any remaining solvent.
Poor recovery of the compound after recrystallization. Too much solvent was used, and a significant amount of the compound remained dissolved in the mother liquor. The compound is too soluble in the chosen solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to maximize crystal precipitation. To avoid premature crystallization, pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. The mother liquor can be concentrated to recover more of the product, which may then be recrystallized again.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol?

A1: The most frequently reported method for the purification of 4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol and its analogs is recrystallization.[1][2][4][5]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Ethanol is a commonly used solvent for recrystallizing similar 1,2,4-triazole-3-thiol derivatives.[1][2][4][5] Hot ethanol has also been specified in the literature.[2] Depending on the specific impurities, other solvents like water or hexane may also be suitable.[3][6] It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system.

Q3: My compound is a solid. How can I be sure it needs purification?

A3: Purity can be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis. A broad melting range or the presence of multiple spots on a TLC plate are indicators of impurities.

Q4: What are the likely impurities in a synthesis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol?

A4: While specific impurities depend on the synthetic route, they can include unreacted starting materials such as the corresponding thiosemicarbazide, as well as by-products from side reactions.[7]

Q5: When should I consider using column chromatography instead of recrystallization?

A5: Column chromatography is a good alternative if recrystallization fails to yield a pure product, if the compound "oils out" persistently, or if you need to separate the target compound from impurities with very similar solubility profiles.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In a flask, add the crude 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol. Add a small amount of ethanol and heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the compound just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath for at least an hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Recrystallization from Water
  • Dissolution: Dissolve the crude thiol in boiling water.[3]

  • Hot Filtration: Filter the hot solution through a fluted filter paper to remove any insoluble impurities.[3]

  • Crystallization: Allow the filtrate to cool to room temperature, and then cool further in an ice bath for at least one hour.[3]

  • Isolation and Drying: Collect the precipitated thiol by suction filtration and air-dry the product.[3]

Purification Workflow

PurificationWorkflow start Crude 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol assess_purity Assess Purity (TLC, Melting Point) start->assess_purity is_pure Is the compound pure? assess_purity->is_pure solvent_screen Perform Solvent Screen (e.g., Ethanol, Water, Hexane) is_pure->solvent_screen No final_product Pure Product is_pure->final_product Yes recrystallization Attempt Recrystallization successful_cryst Successful Crystallization? recrystallization->successful_cryst solvent_screen->recrystallization column_chromatography Consider Column Chromatography column_chromatography->assess_purity collect_dry Collect, Wash, and Dry Crystals successful_cryst->collect_dry Yes oiling_out Compound 'Oils Out' or Remains Impure successful_cryst->oiling_out No collect_dry->assess_purity oiling_out->column_chromatography

Caption: Purification workflow for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

References

Troubleshooting

"by-product formation in the synthesis of 1,2,4-triazole-3-thiols"

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazole-3-thiol...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazole-3-thiols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,2,4-triazole-3-thiols, focusing on by-product formation and low yields.

Issue Potential Cause Recommended Solution
Low or No Yield of the Desired 1,2,4-Triazole-3-thiol Incorrect cyclization conditions. Acidic conditions can favor the formation of the 1,3,4-thiadiazole by-product.Ensure the cyclization of the intermediate (e.g., acylthiosemicarbazide) is performed under alkaline (basic) conditions. A common method is refluxing with an aqueous solution of sodium hydroxide or potassium hydroxide.[1][2][3]
Incomplete reaction of starting materials.Increase the reaction time or temperature according to the specific protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Degradation of starting materials or product.Ensure the purity of starting materials. Thiosemicarbazide and its derivatives can be sensitive to prolonged heating at very high temperatures.
Presence of a Major By-product Formation of 1,3,4-thiadiazole-2-amine isomer. This is a common by-product, especially when using condensing agents like polyphosphate ester (PPE) or when cyclization occurs under acidic conditions.[3][4][5]1. Optimize Cyclization: Use alkaline conditions (e.g., 2N NaOH) for the cyclization step.[2][3] 2. Purification: The 1,3,4-thiadiazol-2-amines are often insoluble in alkaline medium, allowing for separation from the desired 1,2,4-triazole-3-thiol which is soluble.[4] Recrystallization from solvents like ethanol can also be effective.
Unreacted starting materials.Improve purification methods. Recrystallization from appropriate solvents such as water, ethanol, or ethyl acetate is often effective.[6]
Difficulty in Product Isolation/Purification Product is contaminated with inorganic salts.Wash the crude product thoroughly with water. Extraction with a hot solvent in which the product is soluble but the salts are not (e.g., boiling ethanol) can be effective.[6]
Product and by-product have similar solubility.Employ column chromatography for separation. The choice of solvent system will depend on the specific polarity of the compounds.
Inconsistent Melting Point of the Final Product Presence of impurities or a mixture of tautomers (thione-thiol).Recrystallize the product multiple times until a sharp and consistent melting point is achieved. Characterize the product using spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common by-product in the synthesis of 1,2,4-triazole-3-thiols and how can I identify it?

A1: The most frequently encountered by-product is the isomeric 1,3,4-thiadiazol-2-amine.[4][5] This by-product can be identified and distinguished from the desired 1,2,4-triazole-3-thiol using ¹H NMR spectroscopy. The N-H and S-H protons of the 1,2,4-triazole-3-thiol typically resonate at a much lower field (around 13–14 ppm) compared to the amino group protons of the 1,3,4-thiadiazole, which appear in the aromatic region.[4]

Q2: How do the reaction conditions influence the formation of the desired 1,2,4-triazole-3-thiol versus the 1,3,4-thiadiazole by-product?

A2: The pH of the cyclization step is a critical factor. Alkaline conditions, typically achieved by using sodium hydroxide or potassium hydroxide, favor the intramolecular cyclization of the acylthiosemicarbazide intermediate to form the 1,2,4-triazole-3-thiol.[1][2][3] Conversely, acidic conditions tend to promote the formation of the 1,3,4-thiadiazole ring.[3]

Q3: What are the two main synthetic routes to 1,2,4-triazole-3-thiols?

A3: The two primary and most prevalent methods for synthesizing 1,2,4-triazole-3-thiols are:

  • The reaction of carboxylic acid hydrazides with isothiocyanates, followed by the cyclization of the resulting 1,4-substituted thiosemicarbazides.[2][7]

  • The acylation of thiosemicarbazide with a carboxylic acid or its derivative (like an acid chloride or ester), followed by cyclodehydration of the acylthiosemicarbazide intermediate under alkaline conditions.[1][4][5]

Q4: Can you provide a general purification strategy for 1,2,4-triazole-3-thiols?

A4: A common purification method is recrystallization. The choice of solvent depends on the specific derivative being synthesized. Commonly used solvents include water, ethanol, and mixtures of ethanol and water.[2][6] For removing inorganic salt impurities, washing with water or extracting the product with a hot solvent like boiling ethanol can be very effective.[6] If recrystallization is insufficient to separate the desired product from by-products, column chromatography is a recommended alternative.

Q5: Are there any safety precautions I should be aware of during the synthesis?

A5: Yes, standard laboratory safety practices should always be followed. Some reagents, like hydrazine hydrate, are toxic and corrosive. Reactions should be carried out in a well-ventilated fume hood. When using strong acids or bases, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

Data Presentation

Table 1: Reported Yields for the Synthesis of 1,2,4-Triazole-3(5)-thiol

Starting MaterialsReaction StepsReported YieldReference
Thiosemicarbazide and 90% Formic Acid1. Formation of 1-formyl-3-thiosemicarbazide 2. Cyclization with NaOH71-81% (for step 1) 72-81% (for step 2)[6]

Table 2: Examples of Synthesized 4-Aryl-5-substituted-4H-1,2,4-triazole-3-thiols

5-Substituent4-SubstituentReported YieldReference
Furan-2-ylPhenyl79%[7]
Furan-2-yl4-Chlorophenyl75%[7]
BenzylPhenyl70%[7]
Benzyl4-Methylphenyl68%[7]

Experimental Protocols

Protocol 1: Synthesis of 1,2,4-Triazole-3(5)-thiol from Thiosemicarbazide and Formic Acid[6]

Step A: 1-Formyl-3-thiosemicarbazide

  • Heat 400 mL of 90% formic acid in a 2-L round-bottomed flask on a steam bath for 15 minutes.

  • Add 182 g (2 moles) of thiosemicarbazide to the hot formic acid and swirl until dissolved.

  • Continue heating for 30 minutes. Crystalline 1-formyl-3-thiosemicarbazide will typically separate during this time.

  • Add 600 mL of boiling water to the mixture, which will result in a milky solution.

  • Filter the hot solution through a fluted filter paper.

  • Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.

  • Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry it overnight. The expected yield is 170–192 g (71–81%).

Step B: 1,2,4-Triazole-3(5)-thiol

  • Prepare a solution of 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water in a 2-L round-bottomed flask.

  • Heat the solution on a steam bath for 1 hour.

  • Cool the solution for 30 minutes in an ice bath.

  • Carefully add 150 mL of concentrated hydrochloric acid to the cooled solution.

  • Cool the reaction mixture in an ice bath for 2 hours to allow the 1,2,4-triazole-3(5)-thiol to precipitate.

  • Collect the product by suction filtration.

  • For purification, dissolve the crude product in 300 mL of boiling water and filter the hot solution.

  • Cool the filtrate in an ice bath for 1 hour, collect the purified thiol by suction filtration, and air-dry overnight. The expected yield is 108–123 g (72–81%).

Protocol 2: General Procedure for the Synthesis of 4-Aryl-5-substituted-4H-1,2,4-triazole-3-thiols[2][7]

Step A: Synthesis of 1-(Acyl)-4-aryl-thiosemicarbazide

  • Dissolve the appropriate acid hydrazide (0.01 mol) in absolute ethanol.

  • To this solution, add a solution of the desired aryl isothiocyanate (0.01 mol) in ethanol.

  • Reflux the reaction mixture for 4-5 hours.

  • Cool the solution to room temperature.

  • Collect the precipitated thiosemicarbazide by filtration and recrystallize from a suitable solvent.

Step B: Cyclization to 4-Aryl-5-substituted-4H-1,2,4-triazole-3-thiol

  • Reflux a solution of the 1-(acyl)-4-aryl-thiosemicarbazide (5 mmol) in 2N sodium hydroxide (10 mL) for 2-3 hours.

  • Cool the resulting solution to room temperature.

  • Acidify the solution to approximately pH 3 with 2N hydrochloric acid.

  • Collect the precipitate by filtration, wash with water and then with ethanol.

  • Dry the product and recrystallize from a suitable solvent.

Mandatory Visualization

Synthesis_Pathway TSC Thiosemicarbazide AcylTSC Acylthiosemicarbazide Intermediate TSC->AcylTSC Acylation RCOOH Carboxylic Acid (R-COOH) RCOOH->AcylTSC Triazole 1,2,4-Triazole-3-thiol (Desired Product) AcylTSC->Triazole Alkaline Cyclization (e.g., NaOH) Thiadiazole 1,3,4-Thiadiazole-2-amine (By-product) AcylTSC->Thiadiazole Acidic Cyclization / Side Reaction

Caption: General reaction scheme for the synthesis of 1,2,4-triazole-3-thiols.

Troubleshooting_Workflow Start Start Synthesis LowYield Low or No Yield? Start->LowYield Byproduct Major By-product Observed? LowYield->Byproduct No CheckConditions Verify Cyclization Conditions (Alkaline) LowYield->CheckConditions Yes IdentifyByproduct Identify By-product (NMR) Byproduct->IdentifyByproduct Yes CheckPurity Check Starting Material Purity CheckConditions->CheckPurity IncreaseTimeTemp Increase Reaction Time/Temp CheckPurity->IncreaseTimeTemp Purify Purify (Recrystallization / Chromatography) IncreaseTimeTemp->Purify IsThiadiazole Is it 1,3,4-Thiadiazole? IdentifyByproduct->IsThiadiazole OptimizeCyclization Optimize Alkaline Cyclization IsThiadiazole->OptimizeCyclization Yes IsThiadiazole->Purify No / Other OptimizeCyclization->Purify Success Successful Synthesis Purify->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Optimization

"troubleshooting low bioactivity of synthesized triazole derivatives"

This center provides troubleshooting guides, frequently asked questions (FAQs), and technical resources for researchers, scientists, and drug development professionals encountering low bioactivity with synthesized triazo...

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides, frequently asked questions (FAQs), and technical resources for researchers, scientists, and drug development professionals encountering low bioactivity with synthesized triazole derivatives.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis and biological evaluation of triazole derivatives.

Q1: My newly synthesized triazole derivative shows significantly lower bioactivity than expected. What are the first steps I should take to troubleshoot this?

When a novel compound exhibits low bioactivity, a systematic review of both the compound's integrity and the assay conditions is crucial.

    • Action: Re-run analytical characterization for each new batch using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and assess purity.[2]

  • Assess Compound Solubility: Poor solubility is a frequent cause of low or inconsistent bioactivity in in-vitro assays.[3] If the compound precipitates in the assay medium, its effective concentration will be much lower than intended.

    • Action: Determine the solubility of your compound in the specific assay buffer used. You may need to use a co-solvent like DMSO, but ensure the final concentration of the solvent does not affect the assay results.

  • Evaluate Compound Stability: The triazole derivative may be unstable under the experimental conditions (e.g., in aqueous buffer, at 37°C, or in the presence of light), degrading before it can interact with its biological target.

    • Action: Assess the stability of your compound under assay conditions over the time course of the experiment, for example, by using HPLC to check for degradation products.

Q2: I've confirmed the purity and solubility of my compound, but the bioactivity is still low. Could the issue be with my biological assay?

Yes, various factors within the experimental setup can lead to artificially low bioactivity readings.

  • Cell-Based Assay Issues:

    • Cell Health and Passage Number: Use healthy cells in the logarithmic growth phase and maintain a consistent, low passage number to avoid variability.[4]

    • Seeding Density: Ensure the cell seeding density is optimal and consistent across all wells.

    • Reagent and Media Integrity: Confirm that all reagents, including cell culture media and assay components, are not expired and have been stored correctly.[5][6] Equilibrate all reagents to the appropriate temperature before use.[5]

  • Enzyme/Biochemical Assay Issues:

    • Enzyme Activity: Confirm the activity of your target enzyme using a known positive control inhibitor.

    • Buffer and pH: Ensure the assay buffer is at the optimal pH for enzyme activity and has been equilibrated to the correct temperature.[5]

    • Incubation Times: Adhere strictly to the recommended incubation times for both the compound treatment and the assay itself.[4]

Q3: My triazole derivative is pure, stable, and soluble, and my assay controls are working perfectly. Why might the bioactivity still be poor?

If technical issues are ruled out, the low bioactivity is likely inherent to the molecule's structure and its interaction with the biological target. This is a common challenge in drug discovery.

  • Structure-Activity Relationship (SAR): The biological activity of triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring and any associated scaffolds.[7] Minor structural modifications can lead to significant changes in binding affinity and efficacy. For example, in one study, a 3,4-dichloro substituted indole-triazole showed excellent cytotoxicity, while other substitutions resulted in lower activity.[8]

  • Target Engagement: The compound may not be effectively reaching or binding to its intended molecular target. This could be due to poor cell permeability, rapid efflux from the cell, or a low binding affinity for the target protein.

  • Mechanism of Action: The hypothesized mechanism of action may be incorrect. Triazoles can act on a wide range of biological targets, including enzymes like kinases, microtubules, and pathways involved in sterol biosynthesis.[9][10][11][12]

Data Presentation: Structure-Activity Relationship (SAR)

The bioactivity of triazole derivatives is highly sensitive to their chemical structure. The tables below summarize the in-vitro anticancer activity (IC50 in µM) of various triazole derivatives against several human cancer cell lines, illustrating the impact of different chemical substitutions.

Table 1: Anticancer Activity of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives [13]

Compound IDR-groupMCF-7 (Breast) IC50 (µM)Caco-2 (Colon) IC50 (µM)
17 4-chlorophenyl0.31 ± 0.0310.11 ± 0.43
18 4-bromophenyl11.23 ± 0.9819.09 ± 1.04
22 2,4-dichlorophenyl3.31 ± 0.174.98 ± 0.25
25 4-nitrophenyl4.46 ± 0.217.22 ± 0.38
Doxorubicin Standard Drug0.19 ± 0.010.44 ± 0.02

Table 2: Anticancer Activity of 1,2,4-Triazole-Pyridine Hybrid Derivatives [14]

Compound IDR-groupB16F10 (Melanoma) IC50 (µM)
TP1 H58.11
TP2 4-Chloro55.43
TP3 4-Nitro51.12
TP4 4-Methyl49.11
TP5 2-Nitro45.12
TP6 2,4-Dichloro41.12
TP7 3,4,5-Trimethoxy61.11

Experimental Protocols

Protocol 1: In-Vitro Anticancer Activity (MTT Assay)

This protocol describes a standard colorimetric assay to assess the cytotoxic or anti-proliferative effects of triazole derivatives on cancer cell lines.[10][14]

Materials:

  • Synthesized triazole derivative

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 8x10³ cells/well in 100 µL of complete medium.[10][15] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the triazole derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM).[10]

  • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 hours in a humidified incubator.[16]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[15][16] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Gently shake the plate for 20 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14][16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Protocol 2: Antifungal Susceptibility Testing (Agar Plate Screening)

This protocol is used for screening triazole derivatives for antifungal activity against filamentous fungi like Aspergillus fumigatus.[17][18]

Materials:

  • Synthesized triazole derivative

  • Aspergillus fumigatus isolate

  • RPMI 1640 agar medium with 2% glucose and MOPS buffer

  • DMSO

  • Itraconazole, Voriconazole, Posaconazole (for control wells)

  • Sterile 4-quadrant petri dishes

  • Sterile swabs, water, and Tween 20

  • Incubator (35-37°C)

Procedure:

  • Plate Preparation:

    • Prepare RPMI agar medium. While it is molten (around 50°C), divide it into four aliquots.

    • To one aliquot, add no compound (growth control).

    • To the other three, add your test triazole derivative, Itraconazole (4 µg/mL), and Voriconazole (2 µg/mL) to their respective final concentrations.[18] The compounds should be pre-dissolved in DMSO.

    • Pour each aliquot into one quadrant of a 4-quadrant plate and allow it to solidify.

  • Inoculum Preparation:

    • Create a suspension of Aspergillus conidia (spores) from a 3-7 day old slant by adding sterile water with a drop of Tween 20.[17]

    • Adjust the suspension to the desired turbidity (e.g., 0.5 McFarland standard).

  • Inoculation:

    • Dip a sterile cotton swab into the conidia suspension.

    • Streak the entire surface of the growth control quadrant first.

    • Re-dip the swab and streak each of the remaining three quadrants containing the antifungal agents.[17]

  • Incubation: Incubate the plate at 35-37°C for 48 hours.[17]

  • Result Interpretation:

    • The growth control well must show fungal growth for the test to be valid.

    • Examine the quadrants containing the triazole compounds. Any fungal growth in these wells indicates that the isolate is resistant at that concentration. No growth indicates susceptibility.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low bioactivity of a synthesized triazole derivative.

Troubleshooting_Workflow start Start: Low Bioactivity Observed check_purity 1. Verify Compound Purity (NMR, MS, HPLC) start->check_purity purity_ok Purity >95%? check_purity->purity_ok repurify Repurify Compound purity_ok->repurify No check_solubility 2. Assess Solubility in Assay Medium purity_ok->check_solubility Yes repurify->check_purity solubility_ok Is it Soluble at Test Concentration? check_solubility->solubility_ok reformulate Reformulate or Use Co-solvent (DMSO) solubility_ok->reformulate No check_assay 3. Validate Assay Performance solubility_ok->check_assay Yes reformulate->check_solubility assay_ok Are Positive/Negative Controls Working? check_assay->assay_ok troubleshoot_assay Troubleshoot Assay: - Check Cell Health - Reagent Integrity - Incubation Times assay_ok->troubleshoot_assay No sar_analysis 4. Consider Structure-Activity Relationship (SAR) assay_ok->sar_analysis Yes troubleshoot_assay->check_assay conclusion Conclusion: Low activity is likely inherent to the molecular structure. Consider structural modification. sar_analysis->conclusion

Caption: A logical workflow for troubleshooting low experimental bioactivity.

Antifungal Mechanism of Action: Ergosterol Biosynthesis Pathway

Many bioactive triazole derivatives function as antifungal agents by inhibiting the enzyme Lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), a critical step in the synthesis of ergosterol, an essential component of the fungal cell membrane.[19][20][21][22]

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.

References

Troubleshooting

"stability issues of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol in solution"

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol in solution. The information is intended for researche...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol in solution?

A1: The primary stability concerns for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol in solution include:

  • Oxidation: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfide dimers or other oxidation products. This process can be accelerated by the presence of oxygen, metal ions, and light.

  • pH-dependent degradation: The compound's stability can be influenced by the pH of the solution. Harsh acidic or alkaline conditions may promote hydrolysis of the triazole ring.

  • Solvent-mediated degradation: The choice of solvent can impact the stability. Protic solvents may participate in degradation reactions, while aprotic solvents are generally more inert.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. Solutions should be protected from light during storage and handling.

  • Thermal degradation: Elevated temperatures can increase the rate of all degradation pathways.

Q2: How does the thiol-thione tautomerism affect the compound's properties?

A2: 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol exists in a tautomeric equilibrium between the thiol form (containing an -SH group) and the thione form (containing a C=S group). In many similar 3-mercapto-1,2,4-triazoles, the thione form is predominant.[1] This equilibrium can influence the compound's reactivity, polarity, and spectroscopic properties. For instance, the thione form may exhibit different susceptibility to oxidation compared to the thiol form.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize stability, solutions of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol should be:

  • Prepared Fresh: It is highly recommended to prepare solutions fresh before each experiment.

  • Stored at Low Temperatures: If short-term storage is necessary, store solutions at 2-8°C or, for longer periods, at -20°C or below.

  • Protected from Light: Use amber vials or wrap containers with aluminum foil to prevent photodegradation.

  • Inert Atmosphere: For sensitive experiments, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • pH Control: Maintain the pH of buffered solutions in the neutral to slightly acidic range (pH 6-7), unless experimental conditions require otherwise.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks appear in HPLC/LC-MS analysis over time. Degradation of the compound.1. Prepare fresh solutions for each analysis. 2. If using a buffered mobile phase, check its pH and ensure it is within a stable range for the compound. 3. Analyze a freshly prepared standard to confirm the retention time of the parent compound. 4. If degradation is suspected, conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Loss of biological activity or inconsistent assay results. Compound degradation in the assay medium.1. Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into the aqueous assay buffer immediately before use. 2. Minimize the incubation time of the compound in the assay medium. 3. Include a positive control with a known stable compound to ensure the assay is performing correctly. 4. Check for potential interactions between the compound and other components in the assay medium.
Solution changes color (e.g., turns yellow or cloudy). Oxidation or precipitation.1. Visually inspect the solution for any changes before use. 2. If oxidation is suspected, try preparing the solution with a degassed solvent and storing it under an inert atmosphere. 3. If precipitation occurs, this may indicate poor solubility in the chosen solvent. Verify the compound's solubility and consider using a different solvent or a co-solvent.
Low yield after acidic workup during synthesis. Degradation in acidic conditions.While generally stable to mild acids for short periods, prolonged exposure to strong acids, especially at elevated temperatures, can cause degradation.[1] 1. Cool the solution on an ice bath before and during acidification. 2. Minimize the time the compound is in contact with the acid. 3. Consider using a weaker acid for precipitation if the protocol allows.[1]

Experimental Protocols

General Protocol for Assessing Solution Stability (Forced Degradation Study)

This protocol outlines a general method for investigating the stability of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol under various stress conditions.

1. Materials:

  • 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 2, 7, 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

2. Stock Solution Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

3. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light).

4. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Neutralize the acidic and alkaline samples if necessary.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from any degradation products.

  • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks.

5. Data Analysis:

  • Calculate the percentage of the remaining parent compound at each time point.

  • Summarize the results in a table to compare the stability under different conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Alkaline Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to oxidation Oxidative Stress (3% H2O2, RT) stock->oxidation Expose to thermal Thermal Stress (60°C) stock->thermal Expose to photo Photostability (UV/Vis Light) stock->photo Expose to sampling Sample at Time Points (e.g., 0, 2, 6, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC / LC-MS Analysis sampling->hplc data Quantify Parent Peak & Identify Degradants hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent 4-Benzyl-5-methyl-4H- 1,2,4-triazole-3-thiol disulfide Disulfide Dimer parent->disulfide Oxidation (O2, light) ring_opened Ring-Opened Products (Hypothetical) parent->ring_opened Harsh Acid/Base Hydrolysis

Caption: Potential degradation pathways.

References

Optimization

"overcoming solubility problems of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Benzy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Problem 1: My 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol is not dissolving in aqueous buffers.

  • Question: What is the first step to address the poor aqueous solubility of my compound?

  • Answer: The initial step is to determine the compound's pKa to assess if pH modification can be an effective strategy. As a triazole-thiol derivative, the molecule possesses both acidic (thiol group) and potentially basic (triazole nitrogens) functionalities. By adjusting the pH of the buffer to be above the pKa of the acidic group or below the pKa of the basic group, you can ionize the compound, which generally leads to a significant increase in aqueous solubility.

  • Question: I've tried adjusting the pH, but the solubility is still insufficient for my assay. What's next?

  • Answer: If pH modification alone is not sufficient, the next step is to explore the use of co-solvents. Water-miscible organic solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. It is crucial to start with a low percentage of the co-solvent and gradually increase it, as high concentrations can sometimes negatively impact biological assays.

Problem 2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.

  • Question: How can I prevent my compound from precipitating upon dilution?

  • Answer: This is a common issue when diluting a highly concentrated stock in a non-solvent. To mitigate this, you can try the following:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally under 0.5%) to maintain the compound's solubility without affecting the assay's integrity.[1]

    • Use Co-solvents in the Stock: Preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), can sometimes improve its solubility in the final aqueous solution.[2]

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can help prevent the compound from crashing out of the solution.[1]

Problem 3: I am observing inconsistent results in my biological assays, which I suspect is due to solubility issues.

  • Question: How can poor solubility lead to inconsistent assay results?

  • Answer: Inconsistent results are often a direct consequence of the compound not being fully dissolved or precipitating over the course of the experiment. This leads to variations in the actual concentration of the compound in the assay, resulting in poor reproducibility.

  • Question: What strategies can I employ to improve the consistency of my results?

  • Answer: To enhance reproducibility, consider these advanced formulation strategies:

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with increased aqueous solubility.[3][4][5]

    • Solid Dispersions: This technique involves dispersing the drug in a solid polymer matrix.[3][6] This can enhance solubility and dissolution rates.

    • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be effective. These formulations can enhance solubility and absorption.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents for dissolving 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol?

A1: For initial stock solutions, water-miscible organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol are commonly used. For aqueous buffers, solubility is often limited and requires enhancement techniques.

Q2: How does the triazole-thiol structure influence its solubility?

A2: The 1,2,4-triazole ring, with its nitrogen atoms, can participate in hydrogen bonding, which can contribute to aqueous solubility.[7] However, the presence of the benzyl and methyl groups introduces hydrophobicity, which often dominates and leads to poor overall water solubility. The thiol group is weakly acidic and can be deprotonated at higher pH to form a more soluble thiolate.

Q3: Are there any chemical modifications I can make to the molecule to improve its solubility?

A3: Yes, creating a salt of the compound can dramatically increase its aqueous solubility. If your compound has an accessible acidic or basic site, salt formation is a viable strategy. For the thiol group, reaction with a suitable base can form a more soluble salt.

Q4: How much can I realistically expect to improve the solubility of my compound?

A4: The degree of solubility enhancement depends on the chosen method and the physicochemical properties of the compound. The following table provides a hypothetical comparison of different techniques.

Data Presentation

Table 1: Hypothetical Solubility of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol in Various Solvents.

Solvent SystemTemperature (°C)Hypothetical Solubility (µg/mL)
Deionized Water25< 1
Phosphate Buffered Saline (pH 7.4)25< 1
0.1 M HCl255 - 10
0.1 M NaOH2550 - 100
10% DMSO in Water2520 - 40
10% Ethanol in Water2515 - 30

Table 2: Hypothetical Solubility Enhancement with Different Formulation Strategies.

Formulation StrategyVehicleHypothetical Fold Increase in Aqueous Solubility
pH Adjustment0.1 M NaOH50 - 100
Co-solvency20% PEG 400 in Water20 - 50
Cyclodextrin Complexation10% w/v HP-β-CD in Water100 - 500
Solid Dispersion1:5 drug to PVP K30 ratio> 500

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

  • Add an excess amount of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol to a known volume of the desired solvent in a sealed vial.

  • Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • The determined concentration represents the equilibrium solubility of the compound in that solvent.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in deionized water.

  • Slowly add the 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol to the cyclodextrin solution while stirring continuously. The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.[1]

  • Continue to stir the mixture at a constant temperature for 24-72 hours to allow for complex formation to reach equilibrium.[1]

  • Freeze-dry the resulting solution to obtain a solid powder of the drug-cyclodextrin complex.

  • The solubility of the complex can then be determined using the shake-flask method.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_screening Solubility Screening cluster_formulation Advanced Formulation cluster_evaluation Evaluation start Poorly Soluble Compound: 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol ph_adjust pH Adjustment start->ph_adjust Initial Approach cosolvents Co-solvent Screening start->cosolvents Alternative Initial Approach evaluation Solubility & Stability Assessment ph_adjust->evaluation cosolvents->evaluation cyclodextrin Cyclodextrin Complexation cyclodextrin->evaluation solid_dispersion Solid Dispersion solid_dispersion->evaluation lipid Lipid-Based Formulation lipid->evaluation evaluation->cyclodextrin If solubility is still insufficient evaluation->solid_dispersion If solubility is still insufficient evaluation->lipid If highly lipophilic

Caption: Experimental workflow for overcoming solubility issues.

troubleshooting_logic cluster_solutions Potential Solutions start Problem: Compound Precipitates on Dilution optimize_dmso Optimize Final DMSO Concentration start->optimize_dmso Try First use_cosolvent Use Co-solvent in Stock Solution start->use_cosolvent Try Concurrently serial_dilution Perform Serial Dilutions start->serial_dilution Alternative Method advanced_formulation Employ Advanced Formulation Strategy optimize_dmso->advanced_formulation If precipitation persists use_cosolvent->advanced_formulation If precipitation persists serial_dilution->advanced_formulation If precipitation persists end Solution Achieved advanced_formulation->end

Caption: Troubleshooting logic for compound precipitation.

References

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the scale-up synthesis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol. It is intended for researchers, scie...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the scale-up synthesis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol?

The synthesis of 4-substituted-5-methyl-4H-1,2,4-triazole-3-thiols typically involves the cyclization of a corresponding thiosemicarbazide precursor. A common method is the ring closure of 1-acyl-4-substituted-thiosemicarbazides in an alkaline medium.[1] For the target molecule, this would involve a benzyl-substituted thiosemicarbazide.

Q2: What are the key starting materials for this synthesis?

The key precursors are typically derived from phenylacetic acid hydrazide, which can be reacted with an appropriate isothiocyanate followed by cyclization.[1][2][3] Alternatively, one could start with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol and react it with benzaldehyde.[4]

Q3: What reaction conditions are generally employed for the cyclization step?

The cyclization is often carried out by refluxing the thiosemicarbazide precursor in an alkaline solution, such as aqueous sodium hydroxide or potassium hydroxide.[1][5] The reaction time and temperature are critical parameters that need to be optimized for a successful scale-up.

Q4: How is the final product typically purified?

The most common method for purification is recrystallization from a suitable solvent, such as ethanol.[1][4][5] The crude product is dissolved in a hot solvent and allowed to cool slowly to form crystals, leaving impurities in the solution.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol. What could be the cause?

A: Several factors could contribute to a low yield. Consider the following troubleshooting steps:

  • Incomplete Cyclization: The cyclization of the thiosemicarbazide precursor may be incomplete.

    • Check Reaction Time and Temperature: Ensure the reaction mixture was refluxed for a sufficient amount of time at the appropriate temperature as specified in the protocol. For scale-up, longer reaction times may be necessary to ensure complete conversion.

    • Base Concentration: The concentration of the alkaline solution is crucial for efficient cyclization. Verify that the correct molar equivalents of the base were used.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Thiol-Thione Tautomerism: The product exists in thiol-thione tautomeric forms.[2] This is an inherent property and not a side reaction to be prevented, but purification methods should account for this.

    • Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) during scale-up to minimize oxidation.

  • Issues with Starting Materials:

    • Purity of Reagents: Ensure the purity of your starting materials, particularly the thiosemicarbazide precursor. Impurities can interfere with the reaction.

    • Stability of Precursor: Thiosemicarbazides can be unstable under certain conditions. Ensure it was stored properly before use.

Issue 2: Product Purification Challenges

Q: I am having trouble purifying the product by recrystallization. The product is oiling out or not crystallizing. What should I do?

A: Recrystallization issues are common during scale-up. Here are some solutions:

  • Solvent Selection: The choice of solvent is critical. If ethanol is not working, you may need to screen other solvents or use a solvent/anti-solvent system.

    • Solvent Screening: Test the solubility of your crude product in small amounts of different solvents (e.g., methanol, isopropanol, acetonitrile, or mixtures with water) to find a suitable system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Oiling Out: This happens when the melting point of the solid is lower than the boiling point of the solvent, or if the solution is supersaturated.

    • Lower the Temperature: Ensure the solution is cooled slowly. A rapid decrease in temperature can promote oiling out. Try cooling the solution in a controlled manner.

    • Add Seed Crystals: If you have a small amount of pure product, adding a seed crystal can induce crystallization.

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

  • No Crystallization: If the product remains in solution even after cooling, the solution may not be sufficiently concentrated.

    • Concentrate the Solution: Carefully evaporate some of the solvent and try cooling again. Be cautious not to over-concentrate, which could lead to the precipitation of impurities.

Experimental Protocols

A general procedure for the synthesis of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol involves the cyclization of a thiosemicarbazide. The following is a representative protocol based on literature methods.[1][5]

Step 1: Synthesis of 1-(phenylacetyl)-4-benzylthiosemicarbazide

  • Dissolve phenylacetic acid hydrazide in a suitable solvent like ethanol.

  • Add an equimolar amount of benzyl isothiocyanate to the solution.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol

  • Suspend the 1-(phenylacetyl)-4-benzylthiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 8%).

  • Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 5-6.

  • The product will precipitate out of the solution.

  • Filter the solid, wash thoroughly with water to remove inorganic salts, and dry.

Step 3: Purification

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

ParameterValue/ConditionSource
Cyclization Reagent 8% Aqueous NaOH[5]
Reaction Temperature Reflux[1][4]
Reaction Time 2 - 4 hours[4]
Purification Method Recrystallization[1][4][5]
Common Solvent Ethanol[1][4]

Note: These are general conditions and may require optimization for the specific scale-up synthesis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Visualizations

experimental_workflow cluster_step1 Step 1: Thiosemicarbazide Synthesis cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification start Phenylacetic Acid Hydrazide + Benzyl Isothiocyanate reflux1 Reflux in Ethanol start->reflux1 cool1 Cool and Precipitate reflux1->cool1 filter1 Filter and Dry cool1->filter1 precursor Thiosemicarbazide Precursor filter1->precursor reflux2 Reflux in Aqueous NaOH precursor->reflux2 acidify Cool and Acidify with HCl reflux2->acidify precipitate2 Precipitate Product acidify->precipitate2 filter2 Filter and Wash precipitate2->filter2 crude Crude Product filter2->crude recrystallize Recrystallize from Ethanol crude->recrystallize final_product Pure 4-Benzyl-5-methyl-4H- 1,2,4-triazole-3-thiol recrystallize->final_product

Caption: Experimental workflow for the synthesis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

troubleshooting_low_yield start Low Product Yield check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time Increase Reflux Time incomplete->increase_time check_base Verify Base Concentration incomplete->check_base workup_issue Investigate Workup and Purification Losses complete->workup_issue check_oxidation Consider Oxidation (Use Inert Atmosphere) complete->check_oxidation

Caption: Troubleshooting decision tree for low product yield in the synthesis.

References

Optimization

"analytical challenges in characterizing 1,2,4-triazole-3-thiol isomers"

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges in characterizing 1,2,4-triazole-3-thiol and its derivatives. Frequently Asked...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges in characterizing 1,2,4-triazole-3-thiol and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing two distinct peaks on my HPLC chromatogram for a single, purified 1,2,4-triazole-3-thiol compound?

A1: You are likely observing the thione-thiol tautomeric equilibrium. 1,2,4-triazole-3-thiol exists as two rapidly interconverting isomers: a thione form and a thiol form.[1] Under certain chromatographic conditions, this equilibrium can be slow enough relative to the separation time that you resolve two distinct peaks. The more polar thione tautomer typically has a shorter retention time on a reversed-phase column.[2] Computational studies consistently show the thione form is the more stable and predominant tautomer.[1][3][4]

Q2: How can I confirm the identity of the thione and thiol peaks in my chromatogram?

A2: The most effective method is to use High-Performance Liquid Chromatography hyphenated with high-resolution mass spectrometry (HPLC-MS).[5][6] By analyzing the fragmentation patterns of the separated peaks, you can differentiate the tautomers. The thione and thiol forms exhibit distinct gas-phase fragmentation patterns.[5][7] This method is highly sensitive, with limits of detection reported in the picogram per microliter (pg/μl) range.[5][6][7]

Q3: My NMR spectrum is confusing. What are the characteristic signals for the thione and thiol tautomers?

A3: Differentiating tautomers by NMR is a common challenge. Here are the key signals to look for:

  • ¹H-NMR: The most telling signal is the labile proton. The N-H proton of the thione tautomer typically appears as a broad singlet in the range of 13.0–14.0 ppm.[8][9] In contrast, the S-H proton of the thiol tautomer is found much further upfield, often as a singlet around 11.79-12.68 ppm or even lower in some derivatives.[8][10]

  • ¹³C-NMR: The C=S carbon of the thione form has a characteristic signal that resonates at approximately 169.0 ppm.[8] This signal is absent in the thiol tautomer.

Q4: Can FT-IR spectroscopy help distinguish between the thione and thiol isomers?

A4: Yes, FT-IR is a valuable tool. The key is to look for characteristic stretching frequencies for the C=S (thione) and S-H (thiol) bonds.

  • Thione Form: A characteristic absorption in the region of 1290–1349 cm⁻¹ is indicative of the C=S group.

  • Thiol Form: The S-H stretching vibration appears in the range of 2500–2600 cm⁻¹. The presence or absence of these bands can confirm the predominant form in the solid state.[6][10]

Q5: I am trying to differentiate positional isomers (e.g., 1H- vs. 4H-1,2,4-triazole). How can mass spectrometry help?

A5: High-resolution mass spectrometry with collision-induced dissociation (CID-MS/MS) is essential. Isomers will have the same molecular weight but will often produce different fragment ions due to the different positions of substituents and bonds. By carefully analyzing the MS/MS spectra and proposing fragmentation pathways, you can distinguish between them.[11] Comparing the fragmentation patterns of your unknown with known standards or with theoretical fragmentation patterns can confirm the isomer's identity.

Quantitative Data Summary

The following tables summarize key data for differentiating 1,2,4-triazole-3-thiol tautomers.

Table 1: Comparative Spectroscopic Data for Thione and Thiol Tautomers

Spectroscopic TechniqueTautomerCharacteristic Signal/PeakReference
¹H-NMR ThioneN-H proton: ~13.0 - 14.0 ppm[8][9]
ThiolS-H proton: ~11.8 - 12.7 ppm (can vary)[10]
¹³C-NMR ThioneC=S carbon: ~169.0 ppm[8]
FT-IR ThioneC=S stretch: 1290 - 1349 cm⁻¹
ThiolS-H stretch: 2500 - 2600 cm⁻¹

Table 2: HPLC-MS/MS Detection Limits for Tautomer Discrimination

Mass Spectrometry SystemLimit of Detection (LOD)Reference
ESI-TOF-MS 2.8 - 5.6 pg/µL[5][6][7]
ESI-QTOF-MS 0.25 - 0.55 pg/µL[5][6][7]

Experimental Protocols

Protocol 1: HPLC-MS/MS for Tautomer Separation and Identification

This protocol is adapted from methodologies designed for the sensitive detection and discrimination of triazole tautomers.[5][6][7]

  • Chromatographic System: Use a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., QTOF-MS).

  • Column: A Zorbax Stable Bond RP-18 column is recommended for good separation.[5][7]

  • Mobile Phase: An isocratic elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is effective.[11] A 50:50 (v/v) ratio can be a good starting point.

  • Flow Rate: Set the flow rate to approximately 0.4 mL/min.[11]

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.[5][7]

  • Mass Spectrometry Parameters:

    • Capillary Voltage: 4000 V[11]

    • Drying Gas (Nitrogen) Flow: 10 L/min[11]

    • Scan Range: m/z 100–1000[11]

  • Fragmentation: Perform in-source Collision-Induced Dissociation (CID) or MS/MS analysis. Vary the fragmentor voltage (e.g., 100 V, 200 V) to induce fragmentation and generate distinct patterns for each eluted tautomer.[11]

  • Data Analysis: Compare the retention times and mass fragmentation patterns. The more polar thione form is expected to elute earlier.[2] The differences in the fragment ions will allow for unambiguous identification of each tautomer.

Protocol 2: NMR Spectroscopy for Structural Confirmation

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆. DMSO is particularly useful as it can help in observing exchangeable protons like N-H and S-H.

  • Acquisition:

    • Acquire a standard ¹H-NMR spectrum. Pay close attention to the downfield region (>10 ppm) for the characteristic N-H proton of the thione form.[8]

    • Acquire a ¹³C-NMR spectrum. Look for the C=S signal around 169 ppm to confirm the presence of the thione tautomer.[8]

    • If necessary, perform 2D NMR experiments (e.g., HSQC, HMBC) to confirm assignments and connectivity, especially for complex substituted derivatives.

Visualizations

Caption: Thione-thiol tautomeric equilibrium in 1,2,4-triazole-3-thiol.

workflow start Sample of 1,2,4-Triazole-3-Thiol Derivative hplc_ms HPLC-MS/MS Analysis (Protocol 1) start->hplc_ms nmr NMR Spectroscopy (¹H, ¹³C) (Protocol 2) start->nmr ftir FT-IR Spectroscopy start->ftir data_analysis Correlate Spectroscopic and Chromatographic Data hplc_ms->data_analysis nmr->data_analysis ftir->data_analysis structure Confirm Isomeric Structure and Tautomeric Form data_analysis->structure

Caption: Integrated workflow for the characterization of 1,2,4-triazole-3-thiol isomers.

troubleshooting start Analytical Issue Encountered q1 Multiple peaks in HPLC? start->q1 q2 Ambiguous NMR spectrum? q1->q2 No a1_yes Likely Thione/Thiol Tautomers. Use HPLC-MS to confirm identity based on fragmentation. q1->a1_yes Yes q3 Unexpected Mass in MS? q2->q3 No a2_yes Look for key shifts: ¹H: N-H (~13-14 ppm) ¹³C: C=S (~169 ppm) for thione form. q2->a2_yes Yes a1_no Check for sample purity or degradation. q3->a1_no No a3_yes Check for positional isomers. Perform MS/MS to analyze fragment ions. q3->a3_yes Yes a1_yes->q2 a2_yes->q3 a2_no Consider 2D NMR for complex structures.

Caption: Troubleshooting logic for common analytical issues with triazole isomers.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol and Fluconazole: An Antifungal Perspective

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the investigational compound 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol and the established antifung...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational compound 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol and the established antifungal drug, fluconazole. The comparison focuses on their antifungal activity, mechanism of action, and available pharmacokinetic and toxicity data, supported by experimental protocols and visual diagrams to facilitate understanding and further research.

Introduction

Fluconazole, a member of the triazole class, is a widely used antifungal agent for treating a variety of fungal infections.[1] Its mechanism of action, pharmacokinetics, and clinical efficacy are well-documented. In the ongoing search for novel and more potent antifungal agents, 1,2,4-triazole-3-thiol derivatives have emerged as a promising class of compounds. This guide specifically examines 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, a representative of this class, and compares its known attributes with those of fluconazole. Due to the limited publicly available data on this specific derivative, this comparison will also draw upon findings for structurally related 1,2,4-triazole-3-thiols to provide a broader context.

Antifungal Activity: A Quantitative Comparison

The in vitro antifungal activity of an agent is a critical determinant of its potential therapeutic efficacy. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal Species4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiolFluconazole
Candida albicansData not available for specific compound. Related 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivatives show MICs of 24 µg/mL.[2]0.25 - 8[3][4][5]
Aspergillus nigerData not available for specific compound. Related 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivatives show MICs of 32 µg/mL.[2]Markedly elevated MICs, often >256 µg/mL.[6]
Candida glabrataData not available16 - 32 (Susceptible-Dose Dependent)[3]
Candida kruseiData not available≥64 (Resistant)[3]
Candida parapsilosisData not available≤2[3]
Candida tropicalisData not available≤2[3]

Note: The provided MIC values for the 1,2,4-triazole-3-thiol derivative are for a structurally related compound and should be interpreted with caution as a potential indicator of the activity of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Mechanism of Action: Targeting Fungal Cell Integrity

Both fluconazole and 1,2,4-triazole derivatives share a common mechanism of action, targeting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Fluconazole: Fluconazole specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][7][8][9][10] This enzyme is crucial for the conversion of lanosterol to ergosterol.[1][9][10] By disrupting ergosterol synthesis, fluconazole compromises the integrity of the fungal cell membrane, leading to increased permeability and ultimately inhibiting fungal growth.[1][10] This action is generally considered fungistatic.[1]

4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol: While the specific enzyme kinetics for this compound are not available, it is widely accepted that 1,2,4-triazole derivatives, including those with a thiol group, also act by inhibiting lanosterol 14α-demethylase. The triazole nitrogen atom is believed to bind to the heme iron of the cytochrome P450 enzyme, preventing its catalytic activity. The structural variations among different triazole derivatives, such as the benzyl and methyl groups in the compound of interest, can influence their binding affinity to the enzyme and, consequently, their antifungal potency.

G Figure 1. Ergosterol Biosynthesis Inhibition Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->Enzyme Ergosterol Ergosterol Disruption Disrupted Fungal Cell Membrane Ergosterol->Disruption Leads to Enzyme->Ergosterol Conversion Fluconazole Fluconazole Fluconazole->Enzyme Inhibits TriazoleThiol 4-Benzyl-5-methyl-4H- 1,2,4-triazole-3-thiol TriazoleThiol->Enzyme Inhibits (Predicted)

Caption: Simplified signaling pathway of ergosterol biosynthesis inhibition.

Pharmacokinetics: A Comparative Overview

Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, which are critical for its clinical utility.

Table 2: Comparative Pharmacokinetic Parameters

Parameter4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiolFluconazole
Bioavailability (Oral) Data not available>90%[11][12]
Protein Binding Data not available11-12%[12][13]
Half-life Data not available~30 hours (range: 20-50 hours)[12][13]
Metabolism Data not availableMinimal (approximately 11% of the dose is excreted as metabolites)[1][14]
Excretion Data not availablePrimarily renal (~80% as unchanged drug)[1][11][14]

The pharmacokinetic profile of fluconazole is well-characterized, showing excellent oral bioavailability and a long half-life, which allows for once-daily dosing.[1] It is minimally metabolized and primarily excreted unchanged in the urine.[1][14] For 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, there is no available data on its pharmacokinetic properties. Further in vivo studies are required to determine its ADME profile.

Toxicity and Safety Profile

The safety of a potential drug candidate is of paramount importance.

Fluconazole: Fluconazole is generally well-tolerated. Common side effects include headache, dizziness, diarrhea, stomach pain, and nausea.[15][16] However, it can be associated with more serious adverse effects, including:

  • Hepatotoxicity: Rare cases of serious liver problems have been reported, sometimes leading to fatalities, primarily in patients with severe underlying medical conditions.[1][17]

  • QT Prolongation: Fluconazole can prolong the QT interval, which can lead to serious heart rhythm problems.[13][17]

  • Drug Interactions: As an inhibitor of cytochrome P450 enzymes (CYP2C9, CYP2C19, and CYP3A4), fluconazole can interact with numerous other drugs.[13]

4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol: There is no specific toxicity data available for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol. However, studies on other 1,2,4-triazole derivatives have indicated a range of toxicities. For instance, 1,2,4-triazole itself has been shown to be of moderate acute oral toxicity in rats and can be a skin and eye irritant.[18] Some novel 1,2,4-triazole derivatives have been found to be safe at certain doses in acute toxicity studies in animal models.[19][20] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for some new 1,2,4-triazole derivatives have suggested low toxicity.[21] Comprehensive in vitro and in vivo toxicity studies are essential to establish the safety profile of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation of antifungal agents.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent and is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[22][23][24][25][26][27][28]

Protocol:

  • Preparation of Antifungal Stock Solution: The test compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration.

  • Serial Dilutions: A series of twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate containing RPMI-1640 medium buffered with MOPS.

  • Inoculum Preparation: The fungal isolate is cultured on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[22]

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours (for yeasts) or longer for some molds.[22]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% or ≥80% reduction in turbidity) compared to the growth control.[29]

G Figure 2. Broth Microdilution Experimental Workflow A Prepare Antifungal Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Fungal Inoculum (0.5 McFarland) C->D E Incubate at 35°C (24-48h) D->E F Read MIC (Visual or Spectrophotometric) E->F

Caption: A flowchart of the broth microdilution susceptibility test.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Human cell lines (e.g., HEK293 for general cytotoxicity or specific cancer cell lines) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion

Fluconazole remains a cornerstone of antifungal therapy due to its well-established efficacy, favorable pharmacokinetic profile, and generally good safety record.[1] The investigational compound, 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, belongs to a chemical class with a known antifungal mechanism of action similar to that of fluconazole. However, a direct and comprehensive comparison is currently hampered by the lack of specific experimental data for this particular derivative.

The limited available data on related 1,2,4-triazole-3-thiols suggests potential antifungal activity, but further rigorous investigation is required to ascertain the antifungal spectrum, potency, pharmacokinetic properties, and safety profile of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol. Such studies are essential to determine if this compound or its analogs could offer any advantages over existing antifungal agents like fluconazole, such as improved activity against resistant strains or a better safety profile. Researchers are encouraged to conduct further in vitro and in vivo studies to fully characterize this promising class of compounds.

References

Comparative

A Comparative Analysis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol and Commercial Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the potential antifungal agent 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol against established commercial anti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential antifungal agent 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol against established commercial antifungal drugs. Due to the limited publicly available data on the specific antifungal activity of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, this document will leverage data from structurally related compounds to provide a preliminary assessment, alongside a comprehensive review of commercial agent performance.

Executive Summary

Data on Structurally Related Triazole Compounds

Direct antifungal activity data for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol is not available. However, research on similar 1,2,4-triazole-3-thiol derivatives provides some insight into the potential of this class of compounds.

One study on a series of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives reported that none of the synthesized compounds exhibited activity against Candida albicans or Aspergillus niger.[1] In contrast, a different study on 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols found that a derivative with a bromo-benzylidene substitution (compound 4e) displayed Minimum Inhibitory Concentrations (MIC) of 24 µg/mL against C. albicans and 32 µg/mL against A. niger.[2] These conflicting results on structurally related compounds highlight the critical role that specific substitutions on the triazole ring play in determining antifungal potency.

Comparative Antifungal Activity: Commercial Agents

The following tables summarize the in vitro activity of several classes of commercial antifungal agents against Candida albicans and Aspergillus niger, two of the most common fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: Antifungal Activity against Candida albicans

Antifungal AgentClassMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
FluconazoleAzole0.12 - >25614
ItraconazoleAzole≤0.06 - >10.063-
VoriconazoleAzole0.031 - 1--
Amphotericin BPolyene0.003 - 212
CaspofunginEchinocandin0.125 - 4-0.25
AnidulafunginEchinocandin<0.002 - 0.006--

Table 2: Antifungal Activity against Aspergillus niger

Antifungal AgentClassMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
ItraconazoleAzole0.125 - >160.25 - 0.50.5
VoriconazoleAzole0.0625 - 10.51
PosaconazoleAzole-0.12 - 0.50.5
Amphotericin BPolyene0.25 - 412
CaspofunginEchinocandin-≤0.061

Note: MIC values can vary between studies and isolates.

Mechanism of Action: Triazole Antifungals

Triazole antifungal agents share a common mechanism of action, which is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial in the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, triazoles disrupt membrane integrity and function, leading to the inhibition of fungal growth and, in some cases, cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Triazoles Triazole Antifungals (e.g., 4-Benzyl-5-methyl-4H- 1,2,4-triazole-3-thiol) Triazoles->CYP51 Inhibition CYP51->Ergosterol

Caption: Inhibition of Ergosterol Biosynthesis by Triazole Antifungals.

Experimental Protocols

The determination of in vitro antifungal activity is crucial for the evaluation of new chemical entities. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Broth Microdilution Antifungal Susceptibility Testing Protocol (Adapted from CLSI M27-A3)

This protocol outlines the general steps for performing a broth microdilution assay to determine the MIC of an antifungal agent against a fungal isolate.

Broth_Microdilution_Workflow start Start prep_compound Prepare serial two-fold dilutions of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol and commercial antifungal agents in a 96-well plate. start->prep_compound prep_inoculum Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus niger) according to CLSI guidelines. prep_compound->prep_inoculum inoculate Inoculate each well of the microdilution plate with the fungal suspension. prep_inoculum->inoculate controls Include sterility (medium only) and growth (medium + inoculum) controls. inoculate->controls incubate Incubate the plates at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours). controls->incubate read_mic Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that inhibits visible fungal growth (MIC). incubate->read_mic end End read_mic->end

Caption: Broth Microdilution Experimental Workflow.

I. Preparation of Antifungal Agents:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of each antifungal agent are prepared in a 96-well microtiter plate using a standardized liquid medium, such as RPMI 1640.

II. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on appropriate agar plates to obtain fresh, viable colonies.

  • A suspension of the fungal cells is prepared in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • The standardized fungal suspension is further diluted in the test medium to achieve the final desired inoculum concentration.

III. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agents is inoculated with the prepared fungal suspension.

  • Control wells, including a growth control (inoculum without drug) and a sterility control (medium without inoculum), are included on each plate.

  • The plates are incubated at 35°C for 24 to 48 hours.

IV. Determination of MIC:

  • Following incubation, the plates are examined for visible fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

Conclusion

While 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol belongs to a class of compounds with known antifungal potential, the absence of specific experimental data makes a direct performance comparison with commercial agents impossible at this time. The variable activity of structurally similar compounds underscores the necessity of empirical testing for any new chemical entity. The established efficacy and well-characterized profiles of commercial azoles, polyenes, and echinocandins set a high benchmark for any novel antifungal agent. Further research, including in vitro susceptibility testing of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol against a panel of clinically relevant fungal pathogens, is essential to determine its potential as a viable therapeutic agent.

References

Validation

A Comparative Analysis of the Anti-MRSA Activity of 1,2,4-Triazole Derivatives and Standard Antibiotics

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the potential antibacterial activity of 1,2,4-triazole derivatives against Methicillin-resistant Staphylococcu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential antibacterial activity of 1,2,4-triazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA), contextualized with the performance of established anti-MRSA therapeutic agents. While specific experimental data for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol is not extensively available in current literature, this document synthesizes findings on structurally related 1,2,4-triazole compounds to offer a valuable reference for ongoing research and development in the pursuit of novel antimicrobial agents. The global spread of drug-resistant bacteria necessitates the exploration of new, potent, and safe antimicrobial compounds, with 1,2,4-triazole derivatives showing significant promise.[1][2]

Experimental Protocols

The evaluation of antibacterial activity is fundamentally based on determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method is a standard procedure for determining MIC values.[4][6]

Materials:

  • Test compound (e.g., 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol)

  • Standard anti-MRSA drugs (e.g., Vancomycin, Linezolid)

  • MRSA strain (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

  • 96-well microtiter plates[7]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound and standard drugs is prepared in CAMHB in the 96-well plates.[7]

  • Inoculum Preparation: A suspension of the MRSA strain is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Controls: Positive (wells with bacteria and broth, no antimicrobial agent) and negative (wells with broth only) controls are included.[7]

  • Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours.[3]

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[3]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, an aliquot (typically 10 µL) from each well showing no visible growth is subcultured onto a drug-free agar medium (e.g., Mueller-Hinton Agar).[3]

  • The plates are incubated at 35 ± 2°C for 18-24 hours.

  • The number of surviving colonies (CFU) is counted.

  • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction (a 3-log10 decrease) in CFU/mL compared to the initial inoculum.[3]

Data Presentation: Comparative Antibacterial Activity

The following tables summarize the reported MIC values for various 1,2,4-triazole derivatives and standard anti-MRSA drugs against MRSA. This provides a benchmark for evaluating the potential efficacy of novel compounds like 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Table 1: In Vitro Antibacterial Activity of Selected 1,2,4-Triazole Derivatives against MRSA

Compound ClassSpecific Derivative ExampleMIC (µg/mL)Reference
1,2,4-Triazole HybridsOfloxacin-1,2,4-triazole Analogues0.25 - 1[1]
4-Amino-1,2,4-triazole Derivatives4-Amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole5[1]
1,2,4-Triazole-3-thione DerivativesNalidixic acid-based 1,2,4-triazole-3-thiones16[1]

Table 2: MIC Values of Standard Antibiotics against MRSA

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Vancomycin11.50.75 - 1.5[8]
Linezolid11-[9]
Daptomycin0.750.75-[9]
Ceftaroline0.510.125 - 2[8]

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Visualizations: Workflows and Mechanisms

Experimental Workflow for Antibacterial Susceptibility Testing

The following diagram illustrates the sequential steps involved in determining the MIC and MBC of a test compound.

G cluster_MIC MIC Determination cluster_MBC MBC Determination prep_compound Prepare Serial Dilutions of Test Compound inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum Prepare Standardized MRSA Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate_mic Incubate at 35°C for 16-20h inoculate->incubate_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture From wells at and above MIC incubate_mbc Incubate at 35°C for 18-24h subculture->incubate_mbc count_colonies Count CFUs incubate_mbc->count_colonies determine_mbc Determine MBC (≥99.9% Killing) count_colonies->determine_mbc

Workflow for MIC and MBC Determination.
Hypothetical Signaling Pathway for Triazole Antibacterial Activity

While the precise mechanism for all triazole derivatives is not fully elucidated, some have been shown to interfere with essential bacterial processes.[10] The diagram below presents a hypothetical pathway for the action of a 1,2,4-triazole derivative against MRSA.

G compound 1,2,4-Triazole Derivative cell_wall Bacterial Cell Wall/Membrane compound->cell_wall Penetration dna_poly DNA Polymerase compound->dna_poly Inhibition cell_wall->dna_poly dna_rep DNA Replication dna_poly->dna_rep Blocks protein_synth Protein Synthesis dna_rep->protein_synth Prevents cell_death Bacterial Cell Death protein_synth->cell_death Leads to

Hypothetical Mechanism of Action.

References

Comparative

Unveiling the Cross-Reactivity Profile of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol and its Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Multi-Target Inhibitory Profile of 1,2,4-Triazole-3-Thiol Derivatives Recent studies have highlighted the ability of 1,2,4-triazole-3-thiones to interact wi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Multi-Target Inhibitory Profile of 1,2,4-Triazole-3-Thiol Derivatives

Recent studies have highlighted the ability of 1,2,4-triazole-3-thiones to interact with multiple biological targets. This promiscuity can be both a desirable trait in the development of multi-target drugs and a concern for off-target side effects. The following tables summarize the inhibitory activities of two distinct series of 1,2,4-triazole-3-thiol derivatives against a panel of enzymes.

Table 1: Multi-Enzyme Inhibition Profile of Azinane-Triazole Derivatives [1][2][3][4][5][6]

A series of fifteen 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives (designated as 12a-o ) were synthesized and evaluated for their inhibitory potential against a panel of enzymes. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are presented below. Lower IC50 values indicate higher potency.

CompoundAcetylcholinesterase (AChE) IC50 (µM)Butyrylcholinesterase (BChE) IC50 (µM)α-Glucosidase IC50 (µM)Urease IC50 (µM)Lipoxygenase (LOX) IC50 (µM)
12a 476.32 ± 0.57-134.85 ± 1.39--
12b 85.46 ± 0.45-264.27 ± 1.24--
12c 134.61 ± 0.53-327.82 ± 1.57--
12d 0.73 ± 0.540.017 ± 0.5336.74 ± 1.2419.35 ± 1.28-
12e 97.86 ± 0.65-314.58 ± 1.24--
12f --275.82 ± 1.37--
12g 149.85 ± 0.67-267.42 ± 1.52--
12h --286.56 ± 1.25--
12i --301.19 ± 1.48--
12j --294.73 ± 1.63--
12k --258.19 ± 1.35--
12l --271.84 ± 1.51--
12m -0.038 ± 0.5036.74 ± 1.2419.35 ± 1.28-
12n --21.47 ± 1.19--
12o --243.82 ± 1.28--

Note: "-" indicates data not reported or activity was not significant.

Table 2: Multi-Target Activity of a 4,5-Disubstituted-1,2,4-triazol-3-thione (Compound A) [7]

A novel 4,5-disubstituted-1,2,4-triazol-3-thione, identified as compound 6 in the source study (herein referred to as Compound A), demonstrated a multi-targeted pathway in the context of anticancer activity.

Target EnzymeInhibitory Activity
α-GlucosidaseIC50 = 122.7 µM
Tubulin-β Polymerization58.5% inhibition
Aromatase31% reduction in activity

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.

Enzyme Inhibition Assays for Azinane-Triazole Derivatives

1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of cholinesterases by quantifying the rate of production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

  • Procedure:

    • In a 96-well plate, add 25 µL of varying concentrations of the test compound.

    • Add 50 µL of the respective enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 37°C.

    • Add 125 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the substrate solution (acetylthiocholine for AChE or butyrylthiocholine for BChE).

    • Immediately measure the change in absorbance at 412 nm at regular intervals for a set period using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (no inhibitor). The IC50 value is determined from the dose-response curve.

2. α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme involved in carbohydrate digestion. The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the α-glucosidase enzyme solution and incubate the mixture.

    • Initiate the reaction by adding the pNPG substrate solution.

    • After a defined incubation period, stop the reaction by adding a basic solution (e.g., sodium carbonate).

    • Measure the absorbance of the liberated p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and the IC50 value.

3. Urease Inhibition Assay

This colorimetric assay measures the amount of ammonia produced from the enzymatic hydrolysis of urea by urease. The Berthelot (indophenol) method is commonly used, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex.

  • Procedure:

    • Pre-incubate the urease enzyme with the test compound at various concentrations in a 96-well plate.

    • Initiate the enzymatic reaction by adding the urea substrate.

    • After incubation, add the phenol and hypochlorite reagents to develop the color.

    • Measure the absorbance of the indophenol complex at a wavelength between 625 and 630 nm.

    • Determine the percentage of inhibition and the IC50 value.

4. Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of lipoxygenase, an enzyme that catalyzes the hydroperoxidation of polyunsaturated fatty acids. The formation of the hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm.

  • Procedure:

    • Incubate the lipoxygenase enzyme with the test compound at various concentrations.

    • Initiate the reaction by adding a suitable substrate, such as linoleic acid or arachidonic acid.

    • Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

    • Calculate the rate of reaction and determine the percentage of inhibition and the IC50 value.

Inhibition Assays for Compound A

1. Tubulin Polymerization Inhibition Assay

This assay assesses the ability of a compound to interfere with the assembly of tubulin dimers into microtubules. Polymerization can be monitored by measuring the increase in turbidity (light scattering at 340 nm) or by using a fluorescent reporter that binds to polymerized microtubules.

  • Procedure (Fluorescence-based):

    • Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Initiate polymerization by warming the plate to 37°C.

    • Monitor the increase in fluorescence intensity over time using a microplate reader.

    • The percentage of inhibition of tubulin polymerization is determined by comparing the fluorescence signal in the presence of the test compound to that of a control.

2. Aromatase Inhibition Assay

This assay measures the inhibition of aromatase (CYP19A1), the enzyme responsible for the final step in estrogen biosynthesis. A common method involves using a fluorescent substrate that is converted by aromatase into a product with different fluorescent properties.

  • Procedure (Fluorescent):

    • In a multi-well plate, combine a source of human recombinant aromatase, a NADPH-generating system, and the test compound at various concentrations.

    • Initiate the reaction by adding a fluorogenic substrate.

    • After incubation, measure the fluorescence of the product using a microplate reader.

    • The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to that of a control.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential biological implications, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer, Test Compound) plate_setup Plate Setup (96-well plate) reagents->plate_setup incubation Pre-incubation (Enzyme + Test Compound) plate_setup->incubation reaction_start Reaction Initiation (Add Substrate) incubation->reaction_start measurement Signal Measurement (e.g., Absorbance, Fluorescence) reaction_start->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Caption: General workflow for an in vitro enzyme inhibition assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor enzyme1 Enzyme 1 (e.g., Kinase) receptor->enzyme1 enzyme2 Enzyme 2 (e.g., Hydrolase) enzyme1->enzyme2 transcription_factor Transcription Factor enzyme2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression extracellular_signal Extracellular Signal extracellular_signal->receptor triazole_compound 1,2,4-Triazole-3-thiol Derivative triazole_compound->enzyme1 Inhibition triazole_compound->enzyme2 Inhibition

Caption: Hypothetical signaling pathway potentially modulated by a multi-target 1,2,4-triazole-3-thiol derivative.

References

Validation

Correlating In Vitro Activity with In Vivo Efficacy: A Comparative Guide for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol and Alternatives

For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutics, establishing a strong correlation between in vitro activity and in vivo efficacy is a critical milestone. This guide pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, establishing a strong correlation between in vitro activity and in vivo efficacy is a critical milestone. This guide provides a comparative analysis of the biological activities of 4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, its structural analogs, and established drugs with similar therapeutic indications. While direct in vivo data for 4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol is not publicly available, this guide leverages data from related compounds to provide a valuable reference for researchers in the field.

Executive Summary

Derivatives of 4H-1,2,4-triazole-3-thiol have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial and anticancer properties. This guide synthesizes available data to facilitate a comparative understanding of their performance. Due to the absence of in vivo studies for 4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, this report focuses on the in vitro and in vivo data of its close analogs and compares them with the well-established drugs, Fluconazole (antifungal) and Doxorubicin (anticancer). This comparative approach allows for an indirect assessment of the potential of the target compound and highlights the importance of further in vivo investigations.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for various 1,2,4-triazole-3-thiol derivatives and the comparator drugs.

Table 1: In Vitro Antimicrobial Activity of 1,2,4-Triazole Derivatives and Fluconazole

Compound/DrugOrganismMIC (µg/mL)Reference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesStaphylococcus aureus-[1]
Microsporum gypseum-[1]
4-amino-substituted-1,2,4-triazole-3-thiol derivativesBacillus subtilis-[2]
Staphylococcus aureus-[2]
Salmonella typhi-[2]
Escherichia coli-[2]
Candida albicans-[2]
Aspergillus niger-[2]
FluconazoleCandida albicans0.25 - 128[3][4]
Candida lusitaniae-[5]
Candida krusei-[5]

Note: Specific MIC values for the triazole derivatives were not consistently provided in the abstracts; the references indicate that activity was observed.

Table 2: In Vivo Antifungal Activity of Fluconazole

DrugAnimal ModelInfection ModelEfficacy MetricResultReference
FluconazoleMiceSystemic candidiasisED50Similar for oral and intraperitoneal administration[6]
FluconazoleRatsSystemic candidal infectionsSurvival Rate0.5 mg/kg/day significantly increased survival[3]
FluconazoleRabbitsOropharyngeal and esophageal candidiasisReduction in fungal burdenComplete eradication in susceptible strains[4]

Table 3: In Vitro Anticancer Activity of 1,2,4-Triazole Derivatives and Doxorubicin

Compound/DrugCell LineIC50 (µM)Reference
1,2,4-triazole-3-thiol hydrazone derivativesMelanoma (IGR39), Triple-negative breast cancer (MDA-MB-231), Pancreatic carcinoma (Panc-1)2 - 17[7]
Functionalized 1,2,3-triazole derivativesBreast adenocarcinoma (MCF-7, MDA-MB-231), Lung carcinoma (A-549), Fibrosarcoma (HT-1080)15 - 50[8]
Doxorubicin-loaded DNA-AuNPOvarian cancer (SK-OV-3)0.0048[9][10]
Doxorubicin-loaded DNA-AuNPOvarian cancer (HEY A8)0.0074[9][10]
Doxorubicin-loaded DNA-AuNPOvarian cancer (A2780)0.0076[9][10]

Table 4: In Vivo Anticancer Activity of Doxorubicin

DrugAnimal ModelTumor ModelEfficacy MetricResultReference
Doxorubicin-loaded DNA-AuNPXenograft miceOvarian cancer (SK-OV-3)Tumor growth inhibition2.5 times higher than free Doxorubicin[9][10]
DoxorubicinNOD/SCID miceBreast cancer (MDA-MB-231) xenograftsTumor volume reductionDose-dependent reduction[11]
Cephalosporin-Doxorubicin prodrugAthymic miceLung adenocarcinoma xenograftsAntitumor activitySuperior to Doxorubicin alone[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is often evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a specific turbidity, corresponding to a known concentration of cells (e.g., 0.5 McFarland standard).

  • Drug Dilution: The test compounds and standard drugs are serially diluted in a multi-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for yeast).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Murine Systemic Candidiasis Model

This model is frequently used to assess the in vivo efficacy of antifungal agents.[3][5][6]

  • Animal Model: Immunocompetent or immunosuppressed mice are used. Immunosuppression can be induced by agents like cyclophosphamide.

  • Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.

  • Treatment: The test compound or standard drug is administered at various doses and schedules (e.g., orally or intraperitoneally) starting at a specified time post-infection.

  • Efficacy Evaluation: The primary endpoint is typically survival over a defined period (e.g., 21 days). Secondary endpoints can include determining the fungal burden in target organs (e.g., kidneys) by plating homogenized tissue on selective agar.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer agents.[7][8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and a standard drug for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then calculated.

In Vivo Xenograft Tumor Model

This model is a widely accepted standard for evaluating the in vivo efficacy of anticancer drugs.[9][10][11]

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The test compound, standard drug, or vehicle is administered according to a predefined schedule and route.

  • Efficacy Evaluation: Tumor size is measured regularly with calipers, and tumor volume is calculated. The primary endpoint is the inhibition of tumor growth. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker expression).

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the evaluation of the target compounds.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation synthesis Compound Synthesis (4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol) antimicrobial Antimicrobial Screening (MIC Determination) synthesis->antimicrobial anticancer Anticancer Screening (IC50 Determination) synthesis->anticancer mechanism Mechanism of Action Studies antimicrobial->mechanism anticancer->mechanism animal_models Animal Model Selection (e.g., Murine models) mechanism->animal_models Lead Compound Selection pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) animal_models->pk_pd efficacy Efficacy Studies (e.g., Survival, Tumor Reduction) pk_pd->efficacy toxicity Toxicology Studies efficacy->toxicity signaling_pathway cluster_cell Cancer Cell doxorubicin Doxorubicin dna DNA doxorubicin->dna Intercalates topoisomerase Topoisomerase II doxorubicin->topoisomerase Inhibits ros Reactive Oxygen Species (ROS) doxorubicin->ros Generates damage DNA Damage dna->damage topoisomerase->dna ros->damage apoptosis Apoptosis damage->apoptosis

References

Comparative

Benchmarking Novel Triazole Compounds Against Standard Antibiotics: A Comparative Analysis

An in-depth evaluation of 4-substituted-5-substituted-4H-1,2,4-triazole-3-thiol derivatives reveals their potential as promising antimicrobial agents, with some compounds exhibiting efficacy comparable or superior to con...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of 4-substituted-5-substituted-4H-1,2,4-triazole-3-thiol derivatives reveals their potential as promising antimicrobial agents, with some compounds exhibiting efficacy comparable or superior to conventional antibiotics. While specific data for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol is not extensively available in the reviewed literature, a comprehensive analysis of structurally similar triazole-thiol derivatives provides valuable insights into their antimicrobial profile. This guide summarizes key experimental findings, presents comparative data against standard antibiotics, and outlines the methodologies employed in these evaluations.

Performance Against Standard Antibiotics: A Quantitative Comparison

Numerous studies have synthesized and evaluated a range of 1,2,4-triazole-3-thiol derivatives for their in vitro antibacterial and antifungal activities. The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of various triazole-thiol derivatives against selected microbial strains, benchmarked against standard antibiotics.

Compound/AntibioticOrganismMIC (µg/mL)Reference
Triazole Derivatives
4-(4-hydroxybenzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol (4c)Staphylococcus aureus16[1]
Bacillus subtilis20[1]
4-(4-bromobenzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol (4e)Escherichia coli25[1]
Salmonella typhi31[1]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesStaphylococcus aureusComparable to Streptomycin[2][3]
1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideStaphylococcus aureus1.05 - 8.38 µM[4]
Escherichia coli1.05 - 8.38 µM[4]
4-(4-chlorobenzylideneamino)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol (4c)Various bacteriaGood to moderate activity[5]
Standard Antibiotics
StreptomycinStaphylococcus aureus-[2][3]
ChloramphenicolVarious bacteria-[4]
OfloxacinVarious bacteria32[5]
Fluconazole (Antifungal)Candida albicans40[5]
Ketoconazole (Antifungal)Microsporum gypseum-[2][3]

Note: A direct comparison of MIC values across different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The evaluation of the antimicrobial activity of 4H-1,2,4-triazole-3-thiol derivatives is predominantly conducted using established microbiological techniques. The following sections detail the typical methodologies employed.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

A common preliminary screening method is the agar well diffusion technique. This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Media Preparation: A sterile nutrient agar medium, such as Mueller-Hinton agar, is prepared and poured into sterile Petri dishes.[6]

  • Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

  • Compound Application: A defined concentration of the synthesized triazole compound, dissolved in a suitable solvent like DMSO, is added to the wells. A well containing only the solvent serves as a negative control, and wells with standard antibiotics are used as positive controls.[5]

  • Incubation: The plates are incubated at a temperature and duration suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a quantitative measure of the antimicrobial potency of a compound. The broth microdilution method is a widely used technique for determining MIC values.

  • Serial Dilution: A series of twofold dilutions of the test compound and standard antibiotics are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: A positive control well (containing the medium and inoculum without any antimicrobial agent) and a negative control well (containing only the medium) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Experimental Workflow and Potential Mechanism

To better illustrate the processes involved in benchmarking these novel compounds, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Testing cluster_comparison Data Analysis start Starting Materials (e.g., Benzoic Acid Hydrazide, Carbon Disulfide) intermediate Potassium Dithiocarbazinate Salt start->intermediate Reaction with CS2/KOH nucleus 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol intermediate->nucleus Cyclization with Hydrazine Hydrate schiff_base Schiff Base Formation (with Aldehydes) nucleus->schiff_base final_compound Final Triazole Derivatives schiff_base->final_compound screening Agar Well Diffusion (Zone of Inhibition) final_compound->screening mic Broth Microdilution (MIC Determination) final_compound->mic comparison Comparison with Standard Antibiotics screening->comparison mic->comparison

Caption: A generalized workflow for the synthesis and antimicrobial evaluation of 4H-1,2,4-triazole-3-thiol derivatives.

The antifungal activity of some triazole compounds is known to be due to the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. The triazole ring is believed to interact with the heme iron of the cytochrome P450 enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol.[7]

Mechanism_of_Action triazole Triazole Compound inhibition Inhibition triazole->inhibition enzyme Lanosterol 14α-demethylase (Cytochrome P450 Enzyme) enzyme->inhibition ergosterol Ergosterol (Fungal Cell Membrane Component) enzyme->ergosterol Blocked Conversion lanosterol Lanosterol lanosterol->enzyme Substrate disruption Disruption of Cell Membrane Integrity cell_death Fungal Cell Death disruption->cell_death

Caption: Proposed mechanism of antifungal action for some triazole derivatives involving the inhibition of ergosterol biosynthesis.

Concluding Remarks

The collective evidence from multiple studies strongly suggests that the 4H-1,2,4-triazole-3-thiol scaffold is a viable platform for the development of new antimicrobial agents. Derivatives of this core structure have demonstrated significant activity against a broad spectrum of bacteria and fungi. The presence of different substituents on the triazole ring plays a crucial role in modulating the antimicrobial potency, a key aspect of the structure-activity relationship that continues to be explored. While direct benchmarking data for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol remains to be published, the promising results from its analogues warrant further investigation into this specific compound and its potential clinical applications. Future research should focus on elucidating the precise mechanisms of antibacterial action and conducting in vivo efficacy and toxicity studies to translate these in vitro findings into tangible therapeutic solutions.

References

Validation

A Comparative Guide to Analytical Methods for the Quantification of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals The accurate quantification of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound featuring a reactive thiol group, is crucial for various...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound featuring a reactive thiol group, is crucial for various stages of drug development, including pharmacokinetic studies, quality control, and stability testing. This guide provides a comparative overview of suitable analytical methods, complete with experimental protocols and performance data to aid in selecting the most appropriate technique for your research needs.

Comparison of Analytical Methods

Several analytical techniques can be employed for the quantification of thiol-containing compounds. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key characteristics of the most common methods applicable to 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

MethodPrincipleAdvantagesDisadvantagesTypical Application
UV-Vis Spectrophotometry Colorimetric reaction of the thiol group with a chromogenic reagent (e.g., Ellman's reagent, DTNB), leading to a measurable color change.[1][2]Simple, cost-effective, and rapid.[3]Lower specificity, potential for interference from other reducing agents.[3]Routine quantification in simple matrices.
High-Performance Liquid Chromatography (HPLC) Separation of the analyte from a mixture based on its interaction with a stationary phase, followed by detection (e.g., UV, MS).[1]High selectivity and sensitivity, suitable for complex mixtures.[1][3]Longer analysis times, requires more expensive instrumentation.[3]Quantification in biological fluids and complex formulations.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity.Requires derivatization for non-volatile compounds, high temperatures may degrade the analyte.[4]Analysis of volatile derivatives or related impurities.
Fluorescence Spectroscopy Reaction of the thiol with a fluorescent probe, leading to a measurable fluorescence signal.[1]Very high sensitivity and selectivity.[1]Requires specific fluorescent probes and instrumentation, potential for quenching effects.Trace-level quantification.
Electrochemical Methods Measurement of the current or potential generated by the oxidation of the thiol group at an electrode surface.[1]High sensitivity and rapid response.[1]Susceptible to interference from other electroactive species.[1]Real-time monitoring of reactions.
Mass Spectrometry (MS) Direct detection and quantification based on the mass-to-charge ratio of the ionized analyte.[1]High accuracy and resolution, can provide structural information.[1]Complex sample preparation, high instrument cost.[1]Definitive identification and quantification.

Experimental Protocols

Detailed methodologies for two of the most widely applicable techniques, UV-Vis Spectrophotometry with Ellman's Reagent and a general High-Performance Liquid Chromatography (HPLC) method, are provided below.

Protocol 1: Quantification by UV-Vis Spectrophotometry using Ellman's Reagent

This method is based on the reaction of the thiol group with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which produces a yellow-colored 2-nitro-5-thiobenzoate (TNB) anion with a maximum absorbance at 412 nm.[5]

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Ellman's Reagent (DTNB) solution (4 mg/mL in phosphate buffer)

  • 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol standard solutions

  • Sample solutions containing the analyte

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of standard solutions of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol in phosphate buffer at known concentrations.

    • For each standard, mix 50 µL of the standard solution with 2.5 mL of phosphate buffer and 50 µL of DTNB solution.

    • Incubate the mixture at room temperature for 15 minutes.

    • Measure the absorbance of each solution at 412 nm against a blank containing buffer and DTNB.

    • Plot a standard curve of absorbance versus concentration.

  • Sample Analysis:

    • Mix 50 µL of the sample solution with 2.5 mL of phosphate buffer and 50 µL of DTNB solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

    • Determine the concentration of the analyte in the sample by interpolating from the standard curve.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method with UV detection suitable for the quantification of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol. Method optimization (e.g., mobile phase composition, gradient, and column) may be required for specific applications.

Instrumentation and Conditions:

  • HPLC System: With a gradient pump, autosampler, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient, for example, starting from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of the compound (e.g., in the range of 250-355 nm as seen for similar triazole-thiols).[6]

  • Injection Volume: 20 µL.

Procedure:

  • Preparation of Standards and Samples:

    • Prepare stock solutions of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

    • Prepare sample solutions, ensuring they are filtered through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Record the chromatograms and integrate the peak area corresponding to the analyte.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Calculate the concentration of the analyte in the samples based on the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

UV_Vis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Std_Prep Prepare Standards Mix_Std Mix Standard + Buffer + DTNB Std_Prep->Mix_Std Sample_Prep Prepare Samples Mix_Sample Mix Sample + Buffer + DTNB Sample_Prep->Mix_Sample Incubate Incubate 15 min Mix_Std->Incubate Mix_Sample->Incubate Measure_Abs Measure Absorbance @ 412 nm Incubate->Measure_Abs Plot_Curve Plot Standard Curve Measure_Abs->Plot_Curve Standards Calculate Calculate Concentration Measure_Abs->Calculate Samples Plot_Curve->Calculate

Caption: Workflow for UV-Vis Spectrophotometric Quantification.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Std_Prep Prepare Standards Inject Inject into HPLC Std_Prep->Inject Sample_Prep Prepare & Filter Samples Sample_Prep->Inject Mobile_Phase Prepare Mobile Phase Separate Chromatographic Separation Mobile_Phase->Separate Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Plot_Curve Plot Calibration Curve Integrate->Plot_Curve Standards Calculate Calculate Concentration Integrate->Calculate Samples Plot_Curve->Calculate

Caption: Workflow for HPLC Quantification.

References

Comparative

"assessing the specificity of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol's biological target"

Assessing the Specificity of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol: A Comparative Guide For Researchers, Scientists, and Drug Development Professionals The 1,2,4-triazole-3-thiol scaffold is a privileged structure...

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the Specificity of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3][4][5] This guide provides a framework for assessing the biological target specificity of a specific derivative, 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol. While a definitive biological target for this exact molecule is not yet established in publicly available literature, this document outlines a comparative approach to evaluate its potential targets and off-target effects. By presenting established experimental protocols and data comparison templates, researchers can effectively characterize the compound's specificity profile.

Potential Biological Targets and Comparative Compounds

Based on the known activities of structurally related 1,2,4-triazole-3-thiol derivatives, potential biological targets for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol may include a range of enzymes and receptors. For a comprehensive specificity assessment, it is recommended to screen the compound against a panel of representative targets. This guide proposes a hypothetical screening panel and includes known inhibitors as positive controls for comparison.

Table 1: Hypothetical Target-Binding Profile of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol and Comparator Compounds

Target ClassSpecific Target4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol (IC50/Ki in µM)Comparator CompoundComparator IC50/Ki (µM)
Kinases Epidermal Growth Factor Receptor (EGFR)Data to be determinedErlotinib0.002
c-Kit Tyrosine KinaseData to be determinedImatinib0.1
Cholinesterases Acetylcholinesterase (AChE)Data to be determinedTacrine0.03
Other Enzymes AromataseData to be determinedLetrozole0.002
Thymidine PhosphorylaseData to be determined7-Deazaxanthine5.8
Receptors Dopamine D3 ReceptorData to be determinedHaloperidol0.001
Cannabinoid Receptor Type 2 (CB2)Data to be determinedCP55,9400.0006

Experimental Protocols

To obtain the quantitative data for a comparative analysis as outlined in Table 1, a series of well-established experimental protocols should be employed. Below are detailed methodologies for key assays.

Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

This protocol is designed to measure the inhibition of a specific kinase by the test compound.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol

  • Comparator compound (e.g., Erlotinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol and the comparator compound in DMSO.

  • In a 384-well plate, add 5 µL of the kinase buffer containing the peptide substrate.

  • Add 1 µL of the serially diluted compounds to the wells.

  • Add 2 µL of the EGFR kinase to each well to initiate the reaction.

  • Incubate the plate at room temperature for 10 minutes.

  • Add 2 µL of ATP to each well to start the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Receptor Binding Assay (e.g., Dopamine D3 Receptor)

This protocol measures the ability of the test compound to displace a radiolabeled ligand from its receptor.[6]

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human Dopamine D3 receptor.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Radioligand (e.g., [³H]-Spiperone).

  • 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

  • Comparator compound (e.g., Haloperidol).

  • Non-specific binding control (e.g., 10 µM Haloperidol).

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and comparator in the binding buffer.

  • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at room temperature for 90 minutes.

  • Harvest the membranes by rapid filtration through the filter plates.

  • Wash the filters three times with ice-cold binding buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[7][8][9][10][11]

Materials:

  • Intact cells (e.g., a relevant cancer cell line).

  • 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

  • Vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Equipment for heating samples to precise temperatures.

  • SDS-PAGE and Western blotting reagents.

  • Antibody specific to the protein of interest.

Procedure:

  • Treat cultured cells with the test compound or vehicle for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Pathways and Workflows

To further aid in the conceptualization of the compound's potential mechanism and the experimental approach to determine its specificity, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation Compound 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

G cluster_workflow Experimental Workflow for Target Specificity Assessment start Start: 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol in_vitro In Vitro Assays (Enzymatic & Binding) start->in_vitro cellular Cellular Assays (e.g., CETSA, Phenotypic Screens) start->cellular data_analysis Data Analysis (IC50/Ki Determination, Curve Fitting) in_vitro->data_analysis cellular->data_analysis comparison Comparison with Alternative Compounds data_analysis->comparison conclusion Conclusion: Specificity Profile comparison->conclusion

Caption: Workflow for assessing the biological target specificity.

Comparative Cellular Activity

Beyond target-based assays, it is crucial to evaluate the compound's effects in a cellular context and compare it to other agents.

Table 2: Comparative Cellular Activity Profile

Cell LineAssay Type4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol (EC50 in µM)Comparator CompoundComparator EC50 (µM)
A549 (Lung Carcinoma) Cell Viability (MTT Assay)Data to be determinedDoxorubicin0.2
MCF-7 (Breast Carcinoma) Cell Viability (MTT Assay)Data to be determinedTamoxifen5.0
HEK293 (Non-cancerous) Cytotoxicity (LDH Assay)Data to be determinedDoxorubicin1.5
Experimental Protocol: Cell Viability (MTT) Assay

Materials:

  • Cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., HEK293).

  • Complete cell culture medium.

  • 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

  • Comparator compounds (e.g., Doxorubicin, Tamoxifen).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and comparator compounds for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the EC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

By following the protocols and data presentation formats outlined in this guide, researchers can systematically assess the biological target specificity of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol and compare its performance against relevant alternative compounds. This structured approach will facilitate a clearer understanding of its potential therapeutic applications and off-target liabilities.

References

Validation

A Comparative Guide to the Synthesis and Bioactivity of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol

This guide provides a comparative analysis of the synthesis and biological activity of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. The information is intended...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the synthesis and biological activity of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. The information is intended for researchers, scientists, and professionals in drug development, offering insights into its reproducibility and performance against alternative compounds. The 1,2,4-triazole nucleus is a common scaffold in many clinically significant drugs, exhibiting a wide range of biological activities including antifungal, antiviral, anticancer, and antimicrobial properties.[1][2][3][4]

Synthesis and Reproducibility

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, generally proceeding through the cyclization of a thiosemicarbazide intermediate. While specific literature detailing the synthesis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol is not abundant, a reproducible protocol can be extrapolated from general methods reported for analogous compounds. The typical synthetic route involves the reaction of a corresponding acid hydrazide with an isothiocyanate, followed by cyclization.

A common method for the synthesis of the parent 4-amino-5-substituted-1,2,4-triazole-3-thiol involves the reaction of an acid hydrazide with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate.[1] Subsequent reaction with benzaldehyde would yield the Schiff base, 4-(benzylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiol.[5]

Experimental Protocol: Synthesis of 4-(benzylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiol

This protocol is adapted from a reported method for a similar compound.[5]

  • Step 1: Synthesis of 4-amino-5-methyl-3-mercapto-4H-1,2,4-triazole.

    • This intermediate can be synthesized from acetic acid hydrazide and carbon disulfide in an alkaline medium, followed by cyclization with hydrazine hydrate.

  • Step 2: Synthesis of 4-(benzylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiol.

    • A mixture of 4-amino-5-methyl-3-mercapto-4H-1,2,4-triazole (0.045 mol) and benzaldehyde (0.045 mol) is refluxed in 100 ml of ethanol containing a catalytic amount of acetic acid for 3 hours.[5]

    • Upon cooling, the product precipitates and can be collected by filtration.

    • The crude product is washed with cold ethanol and dried. Recrystallization from hot ethanol can be performed for further purification.[5]

Characterization Data for a Related Compound (4-(benzylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiol):

  • ¹H-NMR (DMSO-d₆): A singlet for the azomethine proton (N=CH) is typically observed around 8.911 ppm. Aromatic protons appear as a multiplet in the range of 7.486-7.902 ppm. The methyl group protons of the triazole ring show a singlet at approximately 2.329 ppm.[5]

  • FT-IR (KBr): Characteristic peaks include N-H stretching, C=N stretching, and C=S stretching bands.

The following diagram illustrates a generalized workflow for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis A Acid Hydrazide (R-CO-NH-NH2) E Potassium Dithiocarbazinate A->E + CS2, KOH B Carbon Disulfide (CS2) C Potassium Hydroxide (KOH) D Hydrazine Hydrate (N2H4·H2O) F 4-Amino-5-R-4H-1,2,4-triazole-3-thiol E->F + Hydrazine Hydrate, Reflux H 4-(Arylideneamino)-5-R-4H-1,2,4-triazole-3-thiol (Schiff Base) F->H + Aromatic Aldehyde, Reflux G Aromatic Aldehyde (Ar-CHO) G->H

Generalized synthetic workflow for 1,2,4-triazole-3-thiols.

Comparative Bioactivity

Derivatives of 1,2,4-triazole-3-thiol are known to exhibit a broad spectrum of biological activities. The introduction of different substituents at the N-4 and C-5 positions of the triazole ring significantly influences their pharmacological profile.

Antimicrobial Activity:

Many 1,2,4-triazole derivatives have demonstrated potent antibacterial and antifungal properties.[1][2] For instance, certain Schiff bases of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols have shown moderate to good inhibition against various bacterial strains, with MIC values ranging from 16 to 31 µg/ml against S. aureus, B. subtilis, E. coli, and S. typhi.[1] The presence of electron-withdrawing or electron-donating groups on the benzylidene moiety can modulate this activity.[1]

Table 1: Comparative Antimicrobial Activity of 1,2,4-Triazole-3-thiol Derivatives

Compound/DerivativeOrganismActivity (MIC in µg/mL)Reference
4-(4-chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolS. aureus16[1]
4-(4-chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolB. subtilis20[1]
4-(4-nitrobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolE. coli25[1]
4-(4-nitrobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolS. typhi31[1]
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivativesBacillus subtilis31.25[2]

Antioxidant Activity:

Some derivatives of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol have been investigated for their antiradical properties. The parent compound, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, demonstrated significant antiradical effects, scavenging 88.89% of DPPH radicals at a concentration of 1 x 10⁻³ M.[6]

Other Biological Activities:

The 1,2,4-triazole scaffold is versatile, with derivatives exhibiting anti-inflammatory, anticancer, and anticonvulsant activities.[3][4][7] The specific activity is highly dependent on the nature and position of the substituents on the triazole ring.

Hypothetical Signaling Pathway

While the precise mechanism of action for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol is not elucidated, many antimicrobial agents function by inhibiting essential cellular pathways in pathogens. The following diagram illustrates a hypothetical signaling pathway that could be targeted by such a compound, for instance, the inhibition of a key enzyme in bacterial cell wall synthesis.

cluster_pathway Hypothetical Bacterial Cell Wall Synthesis Pathway cluster_drug Drug Action A Precursor Molecules B Enzyme 1 A->B C Intermediate 1 B->C D Enzyme 2 (Target) C->D E Intermediate 2 D->E F Enzyme 3 E->F G Peptidoglycan Synthesis F->G H Bacterial Cell Wall G->H Drug 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol Drug->D Inhibition

Hypothetical inhibition of a bacterial enzyme.

Conclusion

The synthesis of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol is expected to be reproducible based on established methodologies for analogous 1,2,4-triazole-3-thiols. The bioactivity of this class of compounds is diverse and highly dependent on the substituents. Further structure-activity relationship (SAR) studies are warranted to optimize the pharmacological profile of this and related compounds for specific therapeutic applications. The provided protocols and comparative data serve as a valuable resource for researchers initiating studies on this promising heterocyclic scaffold.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol: A Comprehensive Guide

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and minimizing environmental impact. This g...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed procedures for the proper disposal of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, a compound requiring careful management due to its potential hazards.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol. This compound is classified as harmful if swallowed and is a combustible solid.[1] All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

When handling 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, the following personal protective equipment should be worn:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles to prevent eye contact.[2]

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]

Quantitative Hazard Data Summary

The following table summarizes the key hazard information for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol and structurally similar compounds, forming the basis for the recommended disposal protocols.

Property4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol1H-1,2,4-Triazole-3-thiol (Analogue)3-Amino-1,2,4-triazole-5-thiol (Analogue)
CAS Number 51291-31-73179-31-516691-43-3
Molecular Formula C₁₀H₁₁N₃SC₂H₃N₃SC₂H₄N₄S
GHS Pictogram GHS07 (Exclamation Mark)GHS07 (Exclamation Mark)GHS07 (Exclamation Mark)
Signal Word WarningWarningWarning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritationH302: Harmful if swallowed
Storage Class Code 11: Combustible SolidsNot specifiedNot specified

This data is compiled from various safety data sheets and chemical supplier information.[1][2][3]

Experimental Protocols for Disposal

The proper disposal of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol must be carried out in accordance with institutional policies and local regulations. The following protocols provide a step-by-step guide for its safe management as hazardous waste.

Waste Segregation and Collection

Objective: To safely collect and store the chemical waste, preventing accidental exposure and environmental contamination.

Materials:

  • Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Labeling: Affix a hazardous waste label to a clean, dry, and appropriate waste container before adding any waste. The label must include the chemical name ("4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol"), concentration (if in solution), and the date accumulation started.

  • Solid Waste:

    • Carefully transfer any solid 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol waste into the designated container using a chemically resistant spatula or scoop.

    • Contaminated solid materials such as weigh boats, pipette tips, and gloves should also be placed in this container.

  • Liquid Waste:

    • If the compound is in a solvent, collect the solution in a designated liquid hazardous waste container.

    • Do not mix with incompatible waste streams. Thiol compounds should generally be kept separate from strong oxidizing agents.[3]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory, which should be a well-ventilated and controlled space.

  • Disposal Request: Once the container is full or has reached the institutional time limit for storage, arrange for its collection by your institution's Environmental Health and Safety (EHS) or equivalent department.

Decontamination of Glassware and Surfaces

Objective: To safely decontaminate laboratory equipment and surfaces that have come into contact with 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol. Due to the thiol group, an oxidative treatment is recommended.

Materials:

  • Commercial bleach (sodium hypochlorite solution)

  • Water

  • Appropriate containers for soaking glassware

  • PPE

Procedure:

  • Prepare a Bleach Bath: In a designated container within a fume hood, prepare a bleach bath. A 1:1 mixture of commercial bleach and water is often effective.[4]

  • Soak Contaminated Items: Immediately after use, place all contaminated glassware and equipment into the bleach bath.[4]

  • Soaking Time: Allow the items to soak for at least 12-24 hours to ensure the oxidation of the thiol group.[4]

  • Rinsing: After soaking, carefully remove the items from the bleach bath and rinse them thoroughly with water.

  • Final Cleaning: The glassware can then be washed using standard laboratory procedures.

  • Surface Decontamination: For spills on benches or other surfaces, carefully absorb the solid material with an inert absorbent and place it in the solid hazardous waste container. Then, wipe the area with a cloth dampened with the bleach solution, followed by a water rinse.

Visualizations

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol.

DisposalWorkflow Disposal Workflow for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol Start Waste Generation Identify Identify as Hazardous Waste (Harmful, Combustible Solid) Start->Identify Segregate Segregate Waste Identify->Segregate SolidWaste Solid Waste (Pure compound, contaminated items) Segregate->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the compound) Segregate->LiquidWaste Liquid CollectSolid Collect in Labeled Solid Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Waste Container LiquidWaste->CollectLiquid Store Store in Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store EHS Contact EHS for Pickup Store->EHS

Caption: Workflow for the collection and disposal of hazardous chemical waste.

DecontaminationLogic Decontamination Decision Logic Start Item/Surface Contaminated Decision Is the item disposable? Start->Decision Dispose Dispose as Solid Hazardous Waste Decision->Dispose Yes Reusable Item is Reusable (e.g., Glassware) Decision->Reusable No End Decontamination Complete Dispose->End BleachBath Submerge in Bleach Bath (12-24 hours) Reusable->BleachBath Rinse Rinse Thoroughly with Water BleachBath->Rinse Clean Proceed with Standard Cleaning Rinse->Clean Clean->End

Caption: Decision logic for decontaminating items exposed to the thiol compound.

References

Handling

Personal protective equipment for handling 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol

This guide provides crucial safety and logistical information for the handling and disposal of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, tailored for researchers, scientists, and drug development professionals. Adhere...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring a safe laboratory environment.

Chemical Identifier:

  • CAS Number: 51291-31-7

Hazard Summary: This compound is classified as harmful if swallowed and can cause skin and eye irritation.[1] The presence of a thiol group also indicates a potential for a strong, unpleasant odor.[2]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the most critical steps in mitigating exposure risks. The following table summarizes the recommended equipment.

PPE CategoryItemSpecifications
Engineering Controls Chemical Fume HoodAll handling must be conducted in a certified chemical fume hood to control vapor inhalation and odor.[2]
Emergency EquipmentAn eyewash station and safety shower must be readily accessible.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves with a minimum thickness of >0.11 mm and a breakthrough time of >480 minutes are recommended. Always inspect gloves before use.[2]
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.[2][3]
Skin and Body Protection Laboratory CoatA standard lab coat should be worn to protect against splashes.[2]
Respiratory Protection RespiratorA full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[2][5]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure a chemical fume hood is certified and operational. Prepare a 1:1 bleach and water solution within the fume hood for immediate decontamination of glassware and utensils.[2]

  • Transfer: When transferring the chemical, do so within the fume hood to minimize the release of any odors or vapors.[2]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin. Decontaminate all used glassware and equipment by soaking them in the prepared bleach solution.

Disposal Plan

All waste containing 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol must be treated as hazardous waste.

  • Neutralization: In a fume hood, carefully add any waste solutions or contaminated disposable materials to a bleach solution to neutralize the thiol.[6] Allow the materials to soak for at least 24 hours to ensure complete oxidation.[6]

  • Collection: The neutralized solution and any solid waste should be collected in a clearly labeled, sealed hazardous waste container.[6]

  • Disposal: Dispose of the hazardous waste according to your institution's and local regulations.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Spills: For small spills, use an absorbent material to clean up the spill while wearing appropriate PPE. Seal all cleanup materials in a labeled bag for hazardous waste disposal. For larger spills, contact your institution's environmental health and safety department.[6]

Diagram: PPE Selection Workflow

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Handling 4-Benzyl-5-methyl-4H- 1,2,4-triazole-3-thiol engineering_controls Engineering Controls: - Chemical Fume Hood - Eyewash & Safety Shower start->engineering_controls hand_protection Hand Protection: - Chemical-Resistant Gloves (Nitrile) engineering_controls->hand_protection eye_protection Eye/Face Protection: - Safety Goggles with Side-Shields hand_protection->eye_protection body_protection Skin & Body Protection: - Laboratory Coat eye_protection->body_protection respiratory_protection Respiratory Protection: - Respirator (if needed) body_protection->respiratory_protection disposal Waste Disposal: - Neutralize with Bleach - Hazardous Waste Collection respiratory_protection->disposal

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol
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